Cyclohexanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWIZSYFQSOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227400 | |
| Record name | Cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-05-2 | |
| Record name | Cyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanecarbonitrile | |
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| Record name | Cyclohexanecarbonitrile | |
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| Record name | Cyclohexanecarbonitrile | |
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| Record name | Cyclohexanecarbonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to Cyclohexanecarbonitrile: Properties, Synthesis, and Reactivity
Introduction
Cyclohexanecarbonitrile (CAS No. 766-05-2), also known as cyanocyclohexane or cyclohexyl cyanide, is a versatile organic compound featuring a cyclohexane (B81311) ring attached to a nitrile functional group.[1][2] It typically appears as a colorless to pale yellow liquid with a faint odor.[1] This compound serves as a crucial intermediate and building block in a wide range of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its utility stems from the reactivity of the nitrile group, which can be transformed into other functional groups like amines and carboxylic acids.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and safety information for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in various chemical processes.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1][5] |
| Molecular Weight | 109.17 g/mol | [2][4][5] |
| CAS Number | 766-05-2 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | 11 °C (lit.) | [5] |
| Boiling Point | 189-191 °C (lit.) | |
| 75-76 °C / 16 mmHg (lit.) | [5] | |
| Density | 0.919 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.4505 (lit.) | [5] |
| Flash Point | 149 °F (65 °C) | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |
Table 2: Chemical Identifiers and Descriptors
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Cyanocyclohexane, Cyclohexyl cyanide, Hexahydrobenzonitrile | [1][2][6] |
| InChI | InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | [2] |
| InChIKey | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)C#N | [2] |
| N#CC1CCCCC1 |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
-
¹H NMR (in CCl₄): The proton NMR spectrum shows characteristic signals for the cyclohexane ring protons. A multiplet is observed between δ 1.30–2.00 ppm corresponding to the 10 protons of the five CH₂ groups, and another multiplet between δ 2.40–2.90 ppm for the single proton on the carbon attached to the nitrile group (CHCN).[7][8]
-
Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present. A key absorption band for the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹.[9]
-
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.[10]
-
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can also be used for characterization.[11]
Experimental Protocols and Chemical Reactivity
This compound is a valuable synthetic intermediate due to the reactivity of the nitrile group. Key transformations include synthesis, hydrolysis, and reduction.
Synthesis of this compound
Several methods exist for the synthesis of this compound. A notable and efficient procedure is the one-pot synthesis from cyclohexanone (B45756), which offers high yields and improved sustainability metrics compared to older multi-step processes.[4][12][13]
Experimental Protocol: One-Pot Synthesis from Cyclohexanone [12][13][14]
This procedure involves the reaction of cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of hydrogen cyanide to form an intermediate, which is then oxidized and cleaved to yield the final product.
-
Step 1 (Intermediate Formation): In a reaction flask, cyclohexanone (1.0 eq) is reacted with methyl hydrazinecarboxylate (1.0 eq) in refluxing methanol. This forms methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate.
-
Step 2 (Cyanation): The mixture is cooled to 0°C, and hydrogen cyanide (HCN) is added to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. Caution: Hydrogen cyanide is extremely toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions.[7]
-
Step 3 (Oxidation): The in situ prepared intermediate solution is heated to approximately 45°C. An oxidizing agent, such as sodium hypochlorite (B82951) solution, is added dropwise while maintaining the temperature between 45-50°C.
-
Step 4 (Work-up and Isolation): After the reaction is complete, water is added to dissolve any precipitated salts. The product is extracted from the aqueous mixture using an organic solvent like cyclohexane. The organic phase is separated, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound (>99.5%).[12][13] The overall yield for this one-pot procedure can be greater than 95%.[13]
References
- 1. CAS 766-05-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 5. 766-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. scirp.org [scirp.org]
- 13. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 14. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
Synthesis of Cyclohexanecarbonitrile from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclohexanecarbonitrile, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available precursor, cyclohexanone (B45756).[1][2] This document details established synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[3] Its molecular structure, featuring a cyclohexane (B81311) ring attached to a nitrile group, offers a reactive site for diverse chemical modifications, including conversion to carboxylic acids or amines.[3] Traditional methods for its preparation, such as substitution reactions on cyclohexyl halides, often suffer from side reactions like elimination and isomerization, making them unsuitable for industrial-scale production.[1][4] This guide focuses on a more efficient and high-yielding one-pot synthesis starting from cyclohexanone.[1][2][5]
One-Pot Synthesis of this compound from Cyclohexanone
A highly efficient and industrially applicable method for the synthesis of this compound from cyclohexanone is a multi-step one-pot process.[1][2][5] This approach offers high yields and regioselectivity, with environmentally benign by-products such as carbon dioxide and nitrogen.[1][3] The entire process can be carried out in methanol (B129727) as a single solvent, simplifying the procedure and allowing for the recycling of the solvent and other auxiliaries.[1][2]
The overall reaction proceeds through several key steps, which are outlined in the reaction pathway diagram below.
Caption: Reaction pathway for the one-pot synthesis of this compound.
Experimental Protocols
The following are detailed experimental procedures for the one-pot synthesis of this compound from cyclohexanone, with variations in the oxidation step.
General Procedure for the Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate (Intermediate 2)
In a 1500 ml three-necked flask equipped with a reflux condenser, thermometer, magnetic stirring bar, and gas-exhaust tube, cyclohexanone (65.2 g, 0.664 mol), methyl hydrazinecarboxylate (63.8 g, 0.709 mol), and glacial acetic acid (3.0 g, 0.050 mol) in methanol (150 ml) are refluxed.[1] The reaction is monitored by gas chromatography (GC) until the concentration of cyclohexanone falls below 0.4% (approximately 60 minutes).[1] The reaction mixture is then cooled to room temperature, and liquid hydrogen cyanide (HCN) (18.0 g, 0.666 mol) is added dropwise over a period of 1 hour.[1] Following the addition, 210 ml of methanol is added, and the mixture is stirred for another hour to obtain a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.[1]
Oxidation and Cleavage Procedures
Three different oxidation methods can be employed for the conversion of the intermediate to the final product.
Procedure 1: Oxidation with Sodium Hypochlorite (B82951) (NaOCl)
The in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is heated to 45°C.[1] A solution of sodium hypochlorite (460 ml) is then added over 3.5 hours, maintaining the temperature between 45°C and 50°C.[1] After stirring for an additional 30 minutes, water (150 ml) is added to dissolve the precipitated sodium chloride.[1] The product is extracted with cyclohexane (300 ml) for 30 minutes. The organic phase is separated, and the cyclohexane is removed by distillation. The crude product is then purified by distillation under reduced pressure to yield this compound.[1]
Procedure 2: Catalytic Oxidation with Hydrogen Peroxide (H₂O₂)
To the in situ prepared methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, copper(II) chloride dihydrate (3.0 g, 0.018 mol) is added.[1] A solution prepared from 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml) is dripped into the reaction mixture over 3 hours.[1] The reaction temperature is maintained at 40-45°C, and the pH is kept between 8 and 9 by the controlled addition of a 20% aqueous ammonia solution.[1] After the reaction is complete, the product is extracted and purified as described in Procedure 1.[1]
Procedure 3: Catalytic Oxidation with Air
This procedure is similar to Procedure 2, but instead of hydrogen peroxide, a stream of air is passed through the reaction mixture as the oxidant. The other conditions remain the same.
Data Presentation
The following table summarizes the quantitative data for the different oxidation procedures in the one-pot synthesis of this compound.
| Oxidation Procedure | Oxidizing Agent | Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 1 | Sodium Hypochlorite | None | 4 | 45-50 | 92 |
| 2 | Hydrogen Peroxide | Copper(II) chloride dihydrate | 3.5 | 40-45 | 91 |
| 3 | Air | Copper(II) chloride dihydrate | - | 40-45 | - |
Data sourced from Simbera et al. (2014).[1][2]
Alternative Synthetic Routes
While the one-pot synthesis is highly effective, other methods for converting cyclohexanone to this compound have been explored.
Via Cyclohexanone Oxime
Cyclohexanone can be converted to cyclohexanone oxime through a condensation reaction with hydroxylamine.[6][7] The resulting oxime can then potentially be converted to this compound, although this subsequent step is less detailed in the readily available literature compared to the one-pot method. The formation of the oxime is a well-established reaction.[6][7]
Via Cyclohexanone Tosylhydrazone
Another potential route involves the formation of cyclohexanone tosylhydrazone from cyclohexanone and tosylhydrazine.[8] Tosylhydrazones can serve as precursors to nitriles under certain reaction conditions.[9]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.
Caption: General experimental workflow for the one-pot synthesis.
Conclusion
The one-pot synthesis of this compound from cyclohexanone offers a robust and high-yielding method suitable for both laboratory and industrial applications.[1][2][5] The use of a single solvent and the high efficiency of the reaction make it an attractive alternative to traditional, lower-yielding methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to produce this important intermediate.
References
- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. scirp.org [scirp.org]
- 3. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 4. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Cyclohexanone Tosylhydrazone | 4545-18-0 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Cyclohexanecarbonitrile (CAS 766-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbonitrile, also known as cyanocyclohexane, is a versatile organic compound with the chemical formula C₇H₁₁N.[1][2][3] It is characterized by a cyclohexane (B81311) ring bonded to a nitrile functional group. This colorless to pale yellow liquid serves as a crucial building block in organic synthesis, primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][4] Its utility stems from the reactivity of the nitrile group, which can be readily transformed into other functional groups such as amines and carboxylic acids, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of the technical data and methodologies associated with this compound, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 766-05-2 | [3] |
| Molecular Formula | C₇H₁₁N | [1][4][3] |
| Molecular Weight | 109.17 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Faint | [2][4] |
| Density | 0.919 g/mL at 25 °C | |
| Melting Point | 11 °C | [5] |
| Boiling Point | 75-76 °C at 16 mmHg | [5] |
| Refractive Index (n20/D) | 1.4505 | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [2][4] |
| InChI Key | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [6] |
| SMILES | N#CC1CCCCC1 | [6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aliphatic region, corresponding to the protons of the cyclohexane ring.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.40 - 2.90 | m | 1H | CH-CN |
| 1.30 - 2.00 | m | 10H | 5 x CH₂ |
Note: Specific peak assignments and coupling constants can be found in various spectral databases.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the nitrile carbon is particularly diagnostic.
| Chemical Shift (ppm) | Assignment |
| 118.6 - 126.8 | C≡N |
| 20 - 40 | Cyclohexane carbons |
Note: The chemical shift of the nitrile carbon can vary depending on the stereochemistry (axial vs. equatorial) of the nitrile group on substituted cyclohexane rings.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows a characteristic absorption band for the nitrile group.
| Wavenumber (cm⁻¹) | Functional Group |
| 2260 - 2220 | C≡N (Nitrile stretch) |
| 2950 - 2850 | C-H (Alkyl stretch) |
Mass Spectrometry
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Interpretation |
| 109 | Molecular ion [M]⁺ |
| 82 | [M - HCN]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Base Peak) |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with one-pot methods starting from cyclohexanone (B45756) being particularly efficient.
One-Pot Synthesis from Cyclohexanone
This method involves the reaction of cyclohexanone with a hydrazine (B178648) derivative, followed by cyanidation and subsequent oxidation.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Cyclohexanone
-
Methyl carbazate (B1233558)
-
Acetic acid
-
Hydrogen cyanide (handle with extreme caution in a well-ventilated fume hood)
-
Sodium hypochlorite (B82951) solution or other suitable oxidizing agent
-
Cyclohexane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone and a slight molar excess of methyl carbazate in methanol containing a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by TLC or GC until the cyclohexanone is consumed.
-
Cyanation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a slight molar excess of hydrogen cyanide dropwise. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Oxidation: Cool the mixture again to 0-10 °C. Slowly add an aqueous solution of sodium hypochlorite (or another suitable oxidizing agent) while maintaining the temperature below 20 °C. After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Work-up and Purification: Add water to the reaction mixture and extract with cyclohexane. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Methodologies
Accurate and reliable analytical methods are crucial for quality control and research applications involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 35 to 200.
-
Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of this compound, particularly for monitoring reaction progress or assessing purity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
HPLC Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common choice for reversed-phase HPLC. The exact ratio can be optimized for best separation.
-
HPLC Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) due to the weak chromophore of the nitrile group.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Data Analysis: Quantify this compound by comparing the peak area to a calibration curve prepared from standards of known concentration.
Biological Activity and Drug Development Potential
While this compound itself has not been extensively studied for its biological activity, the cyclohexane scaffold and nitrile-containing molecules are prevalent in many biologically active compounds.
Derivatives of cyclohexane have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[7] The mechanism of action for some cyclohexane derivatives with anti-inflammatory effects involves the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[2]
The nitrile group can act as a key pharmacophore or be a precursor to other functional groups in drug candidates. Organic nitriles can be metabolized in vivo to produce cyanide ions, which can inhibit cytochrome c oxidase and disrupt cellular respiration.[6] This toxicological aspect is a critical consideration in the development of any nitrile-containing drug.
Given the versatility of the cyclohexane scaffold and the reactivity of the nitrile group, this compound remains a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
-
H301: Toxic if swallowed.[8]
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a fundamentally important chemical intermediate with broad applications in organic synthesis. This guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthetic methodologies, and analytical procedures. While direct biological activity data for this compound is limited, its structural motifs are present in numerous bioactive molecules, highlighting its potential as a scaffold in drug discovery programs. Researchers and professionals working with this compound should adhere to strict safety protocols due to its toxicity. The information compiled herein serves as a valuable technical resource to support the safe and effective use of this compound in research and development.
References
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of Cyclohexanecarbonitrile
This document provides a comprehensive technical overview of the molecular structure of this compound, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The guide details its structural properties, spectroscopic signature, and established experimental protocols for its synthesis and characterization.
Core Molecular Properties
This compound, also known as cyanocyclohexane or cyclohexyl cyanide, is an organic compound featuring a cyclohexane (B81311) ring bonded to a nitrile functional group.[1][3] This structure serves as a versatile building block in synthetic chemistry.[1]
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁N | [3] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 766-05-2 | [3] |
| Appearance | Liquid | |
| Density | 0.919 g/mL | [4] |
| Melting Point | 11 - 12.1 °C | [1][4] |
| Boiling Point | 188.3 °C | [1] |
| InChI Key | VBWIZSYFQSOUFQ-UHFFFAOYSA-N | [3] |
| SMILES | C1CCC(CC1)C#N | [5] |
Molecular Geometry
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[6] In this conformation, the carbon-carbon bond angles are approximately tetrahedral, close to 109.5°.[7] A computational analysis of the cyclohexane chair conformation shows C-C-C bond angles of about 111.5°.[8] The nitrile group can occupy either an axial or equatorial position, with the equatorial conformation being more stable due to reduced steric hindrance.
Table 2: Calculated Bond Angles and Lengths for Cyclohexane Note: Specific experimental data for this compound's bond lengths and angles are not readily available in the cited literature. The data below is for the parent cyclohexane molecule and serves as a close approximation.
| Parameter | Type | Value | Reference |
| Bond Angle | ∠(CCC) | 111.5° | [8] |
| Bond Angle | ∠(CCH_eq) | 110.3° | [8] |
| Bond Angle | ∠(CCH_ax) | 109.1° | [8] |
| Bond Length | d(C-C) | 1.537 Å | [8] |
| Bond Length | d(C-H_eq) | 1.103 Å | [8] |
| Bond Length | d(C-H_ax) | 1.105 Å | [8] |
Spectroscopic Characterization
Spectroscopic data is essential for the identification and structural elucidation of this compound.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen environments in the molecule.
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Reference |
| 1.30–2.00 ppm | Multiplet | 10H | Cyclohexyl ring protons (5 x CH₂) | [9] |
| 2.40–2.90 ppm | Multiplet | 1H | Methine proton adjacent to CN (CH-CN) | [9] |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. The most characteristic absorption for this compound is the nitrile (C≡N) stretching vibration.
| Frequency (cm⁻¹) | Intensity | Assignment | Reference |
| ~2240 cm⁻¹ | Strong | C≡N stretch | [10] |
| ~2850-2950 cm⁻¹ | Strong | C-H stretch (cyclohexyl) | [10] |
3.3. Mass Spectrometry (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11]
| m/z | Relative Intensity | Assignment | Reference |
| 109 | ~20% | [M]⁺ (Molecular Ion) | [11] |
| 81 | ~60% | [M - HCN]⁺ | [11] |
| 68 | ~50% | [11] | |
| 54 | 100% | Base Peak | [11] |
| 41 | ~85% | [11] |
Experimental Protocols: Synthesis
A common and well-documented method for the synthesis of this compound starts from cyclohexanone.[9] The overall process involves the formation of a hydrazine (B178648) intermediate, followed by oxidation and subsequent cleavage to yield the final nitrile product. More recent "one-pot" methods have been developed to improve efficiency and reduce waste.[12][13]
Workflow: Synthesis of this compound from Cyclohexanone
This diagram outlines the key steps of a multi-step synthesis procedure adapted from Organic Syntheses.[9][12]
References
- 1. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 2. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical bond angles and lengths | Research Starters | EBSCO Research [ebsco.com]
- 8. molecular structure - What are the bond angles in cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 13. scirp.org [scirp.org]
Cyclohexanecarbonitrile: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of cyclohexanecarbonitrile in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support laboratory work, process development, and formulation studies. While extensive quantitative solubility data for this compound is not widely published, this guide synthesizes available physicochemical properties and outlines detailed experimental protocols for its determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental procedures. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 766-05-2 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C₇H₁₁N | [1][2][3][4][6][7][8][9][10][11] |
| Molecular Weight | 109.17 g/mol | [2][4][6][7][8][9] |
| Density | 0.919 g/mL at 25 °C | [1][3][4][5][12] |
| Melting Point | 11 °C | [1][3][4][5][12] |
| Boiling Point | 75-76 °C at 16 mmHg | [3][4][5] |
| Refractive Index | n20/D 1.4505 | [1][3][4][5] |
Solubility Profile
This compound is generally described as being soluble in organic solvents such as ethanol (B145695) and ether, and insoluble in water.[7] However, for many applications in research and industry, qualitative statements are insufficient. The following sections provide a framework for the quantitative determination of its solubility.
Predicted Solubility
The structure of this compound, featuring a nonpolar cyclohexane (B81311) ring and a polar nitrile group, suggests a nuanced solubility profile. It is expected to be readily soluble in a range of organic solvents, from nonpolar hydrocarbons to polar aprotic and protic solvents. The nitrile group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing its solubility in polar solvents. Conversely, the cyclohexane ring contributes to its solubility in nonpolar environments.
Quantitative Solubility Data
Despite a thorough literature search, specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a broad range of organic solvents remains elusive in publicly available scientific journals and databases. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) | Method |
| Alcohols | ||||
| Methanol | ||||
| Ethanol | ||||
| 1-Propanol | ||||
| 2-Propanol | ||||
| 1-Butanol | ||||
| Ketones | ||||
| Acetone | ||||
| Methyl Ethyl Ketone | ||||
| Ethers | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran (THF) | ||||
| Esters | ||||
| Ethyl Acetate | ||||
| Aromatic Hydrocarbons | ||||
| Toluene | ||||
| Benzene | ||||
| Halogenated Hydrocarbons | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Aliphatic Hydrocarbons | ||||
| n-Hexane | ||||
| Cyclohexane |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for many scientific and industrial applications. The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a well-established and reliable method for determining thermodynamic solubility.
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 766-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 0.98 Cyclohexanenitrile [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. CAS 766-05-2: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. 766-05-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Cyclohexanecarbonitrile: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling and melting points of cyclohexanecarbonitrile, a key intermediate in the chemical and pharmaceutical industries. This document outlines the core physicochemical properties, details the experimental methodologies for their determination, and illustrates a common synthetic pathway.
Physicochemical Data of this compound
The melting and boiling points are critical physical constants for the identification and purity assessment of this compound. These properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 11 °C | Standard Pressure |
| Boiling Point | 75-76 °C | 16 mmHg |
| Boiling Point | 117-119 °C | 90 mmHg[1] |
| Boiling Point | 189-191 °C | Standard Pressure[2][3] |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization of this compound. The following sections detail standardized laboratory procedures for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this determination.[1][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Sample of this compound (in solid form, which may require cooling below its melting point)
Procedure:
-
Sample Preparation: A small amount of solid this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end.[2]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow (0.5-1.0 °C).[4]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] This property can be determined by several methods, including micro-boiling point determination using a Thiele tube or a Mel-Temp apparatus, or through distillation.
Micro-Boiling Point Determination (Capillary Method):
Apparatus:
-
Thiele tube or Mel-Temp apparatus[6]
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Liquid sample of this compound
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in the small test tube. A capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a Mel-Temp apparatus.[7]
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]
Distillation Method:
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Apparatus Setup: The distillation apparatus is assembled with the liquid this compound in the distillation flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation flask.
-
Heating: The liquid is heated to a boil.
-
Observation: The temperature is recorded when the vapor is in equilibrium with the boiling liquid, indicated by a stable temperature reading on the thermometer as the vapor passes into the condenser. This stable temperature is the boiling point.[8][9]
Synthesis of this compound
This compound is an important intermediate in various chemical syntheses.[10] One common laboratory-scale synthesis involves the reaction of cyclohexanone (B45756) with an alkali cyanide. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. westlab.com [westlab.com]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 6. phillysim.org [phillysim.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. scirp.org [scirp.org]
1H NMR spectrum of Cyclohexanecarbonitrile
An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclohexanecarbonitrile
Introduction
This compound is a key organic intermediate whose stereochemistry and conformation are of significant interest in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating its three-dimensional structure in solution. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, with a focus on its conformational dynamics, spectral interpretation, and the experimental protocols required for its characterization.
Conformational Analysis of this compound
Like most substituted cyclohexanes, this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The cyano (-C≡N) substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium at room temperature through a process known as ring flipping.
The equatorial conformer is generally more stable due to the smaller steric demand of the cyano group in this position, which avoids unfavorable 1,3-diaxial interactions present in the axial conformer. At room temperature, the rapid interchange between these two conformers results in a time-averaged ¹H NMR spectrum where the chemical shifts and coupling constants represent a weighted average of the individual conformers. To resolve the signals for the distinct axial and equatorial protons, the exchange process must be slowed by cooling the sample to a low temperature (typically below -60 °C).
Interpretation of the ¹H NMR Spectrum
Room Temperature Spectrum
At ambient temperature, the rapid ring inversion leads to a simplified but poorly resolved spectrum. All axial protons are in rapid exchange with their equatorial counterparts, resulting in averaged signals. The spectrum typically shows broad, complex multiplets for the cyclohexane (B81311) ring protons, often overlapping in the δ 1.2-2.0 ppm region. The methine proton at the C1 position (H-1), being adjacent to the electron-withdrawing cyano group, is deshielded and appears further downfield, generally around δ 2.5-2.7 ppm.
Low-Temperature Spectrum
Cooling the sample "freezes out" the conformational equilibrium, allowing for the observation of separate signals for the axial and equatorial conformers. Since the equatorial conformer is more stable, its signals will be more intense. The interpretation relies on two key principles for cyclohexane chairs:
-
Chemical Shifts: Equatorial protons are generally deshielded relative to their geminal axial counterparts and thus appear at a higher chemical shift (further downfield) by approximately 0.4-0.5 ppm.[1]
-
Coupling Constants: The magnitude of the vicinal (three-bond, ³J) coupling constant is dependent on the dihedral angle between the coupled protons. For a chair conformation:
-
³J(ax, ax) is large (10–13 Hz) due to a ~180° dihedral angle.
-
³J(ax, eq) is small (2–5 Hz) due to a ~60° dihedral angle.
-
³J(eq, eq) is small (2–5 Hz) due to a ~60° dihedral angle.
-
The methine proton (H-1) provides a clear example. In the equatorial conformer, H-1 is axial. It is coupled to two adjacent axial protons (H-2ax, H-6ax) and two adjacent equatorial protons (H-2eq, H-6eq). Its signal is therefore expected to be a "triplet of triplets" (tt) with two large axial-axial couplings and two smaller axial-equatorial couplings.
Data Presentation
The following table summarizes the expected ¹H NMR parameters for the major (equatorial) conformer of this compound at low temperature. The chemical shifts are approximate and serve as a guide for spectral assignment.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Relevant Coupling Constants (Hz) |
| H-1 (axial) | 2.6 - 2.9 | tt | ³J(H1a, H2a/6a) ≈ 11-13; ³J(H1a, H2e/6e) ≈ 3-4 |
| H-2, H-6 (axial) | 1.3 - 1.6 | dddm | ²J(H2a, H2e) ≈ 12-14; ³J(H2a, H1a) ≈ 11-13; ³J(H2a, H3a) ≈ 11-13; ³J(H2a, H3e) ≈ 3-4 |
| H-2, H-6 (equatorial) | 1.9 - 2.2 | ddm | ²J(H2e, H2a) ≈ 12-14; ³J(H2e, H1a) ≈ 3-4; ³J(H2e, H3a) ≈ 3-4; ³J(H2e, H3e) ≈ 2-3 |
| H-3, H-5 (axial) | 1.2 - 1.5 | m | Complex multiplet |
| H-3, H-5 (equatorial) | 1.7 - 2.0 | m | Complex multiplet |
| H-4 (axial) | ~1.2 | tt | ³J(H4a, H3a/5a) ≈ 11-13; ³J(H4a, H3e/5e) ≈ 3-4 |
| H-4 (equatorial) | ~1.8 | m | Complex multiplet |
Note: Multiplicities are abbreviated as tt (triplet of triplets), dddm (doublet of doublet of doublets of multiplets), ddm (doublet of doublet of multiplets), and m (multiplet).
Experimental Protocols
Acquiring a high-quality ¹H NMR spectrum, particularly at low temperatures, requires careful attention to the experimental setup.
Sample Preparation
-
Solvent Selection: For room temperature analysis, deuterated chloroform (B151607) (CDCl₃) is commonly used. For low-temperature studies, a solvent with a low freezing point is required, such as deuterated methylene (B1212753) chloride (CD₂Cl₂), deuterated toluene (B28343) (toluene-d₈), or deuterated acetone (B3395972) (acetone-d₆).
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Spectrometer Setup and Data Acquisition
-
Instrumentation: The experiment is performed on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's lock system will use the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and sharpens the peaks.
-
Tuning and Matching: Tune the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
Temperature Control: For low-temperature experiments, use the spectrometer's variable temperature unit. Allow the sample to equilibrate at the target temperature (e.g., -80 °C) for at least 10-15 minutes before acquisition.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is often used for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Acquisition Time (AT): Typically set between 2 to 4 seconds for good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Number of Scans (NS): Acquire 8 to 16 scans and average them to improve the signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different protons.
Visualization of Conformational Equilibrium
The logical relationship between the two chair conformers of this compound can be visualized as a dynamic equilibrium.
Caption: Conformational equilibrium of this compound.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for cyclohexanecarbonitrile. This document delves into the experimental data, detailed protocols for spectral acquisition, and the structural relationships influencing the chemical shifts, serving as a vital resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to 13C NMR Spectroscopy of this compound
13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the context of this compound, this method provides distinct signals for each unique carbon atom in the molecule, offering valuable insights into its structure and stereochemistry. The chemical shift of each carbon is highly sensitive to its local electronic environment, making 13C NMR an indispensable tool for structural verification and analysis.
This compound exists as a mixture of axial and equatorial conformers, with the equatorial conformer being the more stable. The orientation of the nitrile group has a significant impact on the chemical shifts of the cyclohexane (B81311) ring carbons, a key aspect that will be explored in this guide.
Experimental 13C NMR Data
The 13C NMR spectrum of this compound displays five distinct signals corresponding to the five unique carbon environments in the molecule. The chemical shifts are influenced by factors such as hybridization, inductive effects of the nitrile group, and stereochemical relationships.
Data Presentation
The experimentally determined 13C NMR chemical shifts for this compound are summarized in the table below. These values are referenced to a standard and provide a quantitative fingerprint of the molecule.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 28.5 |
| C2 / C6 | 29.8 |
| C3 / C5 | 25.1 |
| C4 | 24.6 |
| CN (Nitrile) | 122.0 |
Note: The assignments are based on experimental data from the Spectral Database for Organic Compounds (SDBS). Due to the chair conformation of the cyclohexane ring, the pairs of carbons C2/C6 and C3/C5 are chemically equivalent and therefore exhibit single resonances.
Detailed Experimental Protocol
The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural analysis. The following section outlines a typical experimental protocol for obtaining the 13C NMR spectrum of this compound.
Sample Preparation:
-
Sample: this compound
-
Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.
-
Concentration: A concentration of 10-50 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz for 13C) is used to acquire the spectrum.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg) is typically employed to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is set to encompass the expected range of carbon chemical shifts.
-
Number of Scans (NS): A sufficient number of scans (typically ranging from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is used between pulses to allow for the relaxation of the carbon nuclei.
-
Temperature: The experiment is typically conducted at room temperature (approximately 298 K).
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak identification and integration.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Structural and Chemical Shift Correlations
The chemical shifts of the carbon atoms in this compound are directly related to their chemical environment. The following diagram illustrates the relationship between the carbon numbering and their corresponding chemical shifts.
The nitrile group (-CN) is an electron-withdrawing group, which deshields the adjacent C1 carbon, causing its signal to appear at a relatively downfield position (28.5 ppm) compared to the other CH carbons. The chemical shifts of the other ring carbons (C2/C6, C3/C5, and C4) are found in the typical range for saturated hydrocarbons. The nitrile carbon itself resonates significantly downfield at 122.0 ppm due to its sp hybridization and the deshielding effect of the nitrogen atom.
Conclusion
This technical guide has provided a detailed overview of the 13C NMR chemical shifts of this compound, including experimental data, a comprehensive experimental protocol, and an analysis of the structure-chemical shift correlations. The presented data and methodologies are essential for the accurate identification and structural elucidation of this compound and its derivatives in various research and development settings. The clear presentation of quantitative data and the detailed experimental workflow aim to support researchers in their analytical endeavors.
An In-depth Technical Guide to the Core Reactions of Cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarbonitrile, a versatile chemical intermediate, plays a pivotal role in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical industry.[1][2] Its unique reactivity, stemming from the nitrile functional group attached to a cyclohexane (B81311) ring, allows for its transformation into various valuable synthons. This technical guide provides a comprehensive overview of the key reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Synthesis of this compound
The preparation of this compound is a critical first step for its subsequent use in organic synthesis. One common and efficient method involves a one-pot reaction starting from cyclohexanone.[1][3] This approach is favored for its high yield and the use of environmentally friendly oxidants.[4]
One-Pot Synthesis from Cyclohexanone
This method proceeds through the formation of a methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate intermediate, which is then oxidized to yield the final product.[4][5]
Quantitative Data for One-Pot Synthesis
| Oxidizing Agent | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Sodium Hypochlorite (B82951) | 45-50 | - | 3.5 | 92 | >99.5 | [1][5] |
| Hydrogen Peroxide | 40-45 | 8-9 | 3 | 91 | >99.5 | [1][5] |
| Oxygen (air) | 45-50 | 8-9 | 10 | 89 | >99.5 | [1][5] |
Experimental Protocol: One-Pot Synthesis using Sodium Hypochlorite
-
Preparation of the Intermediate: In a suitable reaction vessel, a solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is prepared in situ.[5]
-
Oxidation: The solution is heated to 45°C. A solution of sodium hypochlorite is then added dropwise over 3.5 hours, maintaining the temperature between 45-50°C.[5]
-
Work-up: After the addition is complete, the mixture is stirred for an additional 30 minutes. Water is added to dissolve any precipitated sodium chloride.[5]
-
Extraction: Cyclohexane is added to the mixture, and it is stirred for 30 minutes. The organic phase is then separated.[1][5]
-
Purification: The cyclohexane is removed by distillation. The crude this compound is then purified by distillation under reduced pressure to yield a product with >99.5% purity.[1][5]
Reaction Pathway: One-Pot Synthesis
Reduction to Cyclohexylmethanamine
The reduction of the nitrile group in this compound to a primary amine is a fundamental transformation that yields cyclohexylmethanamine, a valuable building block for pharmaceuticals. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.[6][7][8]
Quantitative Data for Reduction
| Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield | Reference |
| LiAlH₄ | THF | Room Temperature | 4 | High | [6] |
| H₂/Metal Catalyst (e.g., Pd, Pt, Ni) | - | Elevated | - | - | [7] |
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of this compound (1 eq.) in THF is added dropwise.[6]
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
-
Quenching: The reaction mixture is cooled back to 0°C. The excess LiAlH₄ is carefully quenched by the successive addition of water (1 vol), 10% aqueous NaOH (1.5 vol), and then water again (3 vol).[6]
-
Work-up: The resulting suspension is filtered through celite and washed with ethyl acetate (B1210297) or dichloromethane. The organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude cyclohexylmethanamine.[6]
-
Purification: The crude product can be further purified by column chromatography. An acid-base workup can be included to separate the amine from any unreacted nitrile.[6]
Reaction Pathway: Reduction of this compound
Hydrolysis to Cyclohexanecarboxylic Acid
The hydrolysis of this compound provides cyclohexanecarboxylic acid, another important synthetic intermediate.[9] This transformation can be achieved under either acidic or basic conditions.[10][11]
Quantitative Data for Hydrolysis
| Condition | Catalyst | Temperature (°C) | Reference |
| Acidic | Strong Acid (e.g., H₂SO₄) | 80-120 | [10] |
| Basic | Strong Base (e.g., KOH) | Reflux | [12] |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: this compound is added to a strong acid, such as sulfuric acid, at a temperature between 80°C and 120°C. Alternatively, a mixture of this compound and sulfuric acid can be heated together.[10]
-
Reaction: The reaction mixture is heated, with preferred temperatures between 95°C and 110°C.[10] The progress of the hydrolysis can be monitored by analytical techniques such as TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, such as ethyl acetate.[13]
-
Purification: The combined organic extracts are washed, dried, and concentrated to yield crude cyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.[13]
Reaction Pathway: Hydrolysis of this compound
Grignard Reaction
The reaction of Grignard reagents with this compound offers a pathway to introduce new carbon-carbon bonds, leading to the formation of ketones after hydrolysis of the intermediate imine.[14][15] This reaction is a cornerstone of organic synthesis for creating more complex molecular architectures.
General Reaction Conditions for Grignard Reaction with Nitriles
| Reagent | Product after Hydrolysis | Reference |
| Grignard Reagent (R-MgX) | Ketone | [14][15] |
Experimental Protocol: General Grignard Reaction
-
Grignard Reagent Preparation: The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[16]
-
Reaction with Nitrile: To the prepared Grignard reagent, a solution of this compound in an anhydrous solvent is added. The reaction mixture is stirred, often at room temperature or with gentle heating.[15]
-
Hydrolysis: After the reaction is complete, the intermediate imine is hydrolyzed by the addition of aqueous acid (e.g., H₃O⁺).[15][17]
-
Work-up and Purification: The product ketone is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone can then be purified by standard methods like distillation or chromatography.
References
- 1. scirp.org [scirp.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 5. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 10. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]
- 11. Show how each of the following compounds could be synthesized from the gi.. [askfilo.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. m.youtube.com [m.youtube.com]
Cyclohexanecarbonitrile: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development
Introduction
Cyclohexanecarbonitrile, a colorless liquid with the chemical formula C₆H₁₁CN, is a versatile and pivotal chemical intermediate in the landscape of organic synthesis. Its unique structural features, comprising a cyclohexane (B81311) ring and a nitrile functional group, render it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, various synthetic methodologies, key chemical reactions, and significant applications, with a particular focus on its role in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 766-05-2 | [1][2] |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 11 °C | [1] |
| Boiling Point | 75-76 °C at 16 mmHg | [1] |
| Density | 0.919 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4505 | [1] |
| Synonyms | Cyanocyclohexane, Cyclohexyl cyanide | [2] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum of this compound would be expected to show complex multiplets in the aliphatic region (typically δ 1.2-2.5 ppm) corresponding to the protons of the cyclohexane ring. The proton attached to the carbon bearing the nitrile group (α-proton) would likely appear as a distinct multiplet at a slightly downfield-shifted position (around δ 2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrile group. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the different carbon atoms in the cyclohexane ring. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (around δ 120-125 ppm). The carbon atom of the cyclohexane ring attached to the nitrile group would also be shifted downfield compared to the other ring carbons. |
| Infrared (IR) | The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group. The spectrum would also show C-H stretching vibrations for the cyclohexane ring just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z = 109, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the nitrile group or fragmentation of the cyclohexane ring. |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with a focus on improving yield, safety, and environmental friendliness. A prevalent method involves the reaction of cyclohexanone (B45756).
One-Pot Synthesis from Cyclohexanone
Modern synthetic approaches often favor one-pot procedures due to their efficiency and reduced waste generation. One such method involves the conversion of cyclohexanone to its cyanohydrin, followed by further reactions in the same vessel.[3]
Experimental Protocol: One-Pot Synthesis from Cyclohexanone [3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (B129727) (150 ml).
-
Reaction: Reflux the mixture until the concentration of cyclohexanone is below 0.4% as determined by gas chromatography (approximately 60 minutes).
-
Cooling and Addition: Cool the reaction mixture to room temperature.
-
Oxidation (Example using Hydrogen Peroxide): Prepare a solution of 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml). Add this solution dropwise to the reaction mixture over 3 hours, maintaining the temperature at 40-45°C and the pH between 8 and 9 by the controlled addition of 20% aqueous ammonia.
-
Workup and Isolation: After the reaction is complete, add cyclohexane (300 ml) to the flask. Separate the organic phase, and remove the cyclohexane by distillation. The crude product is then purified by distillation under reduced pressure to yield this compound (typical yield: 91%).[3]
Caption: One-pot synthesis of this compound from cyclohexanone.
Key Reactions of this compound
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, making it a valuable intermediate.
Hydrolysis to Cyclohexanecarboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid, a key intermediate for various pharmaceuticals and other fine chemicals.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.).
-
Reagent Addition: Add an aqueous solution of a strong acid, such as sulfuric acid (e.g., 50% H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The cyclohexanecarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Reduction to Cyclohexylmethanamine
The nitrile group can be reduced to a primary amine, cyclohexylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This amine is a valuable building block in organic synthesis.
Experimental Protocol: Reduction with LiAlH₄ [4]
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2 eq.) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of this compound (1 eq.) in the same dry solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Workup and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water. Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent. Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain cyclohexylmethanamine.
Caption: Key reactions of the nitrile group in this compound.
Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Gabapentin (B195806)
Gabapentin, an anticonvulsant and analgesic drug, is a prominent example of a pharmaceutical synthesized from a derivative of this compound. The synthesis often proceeds through 1-cyanocyclohexaneacetic acid, which can be derived from this compound.[5][6]
Synthetic Pathway to a Gabapentin Precursor
A key step in some gabapentin syntheses involves the enzymatic hydrolysis of a dinitrile precursor, 1-cyanomethyl-cyclohexanecarbonitrile, to form 1-cyano-cyclohexyl-acetic acid.[5][6] This intermediate is then further processed to yield gabapentin.
Caption: Simplified pathway to Gabapentin involving a dinitrile intermediate.
Other Pharmaceutical Applications
The versatility of this compound extends to the synthesis of other pharmaceutical agents. For instance, substituted this compound derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications.[7] The ability to introduce various substituents onto the cyclohexane ring allows for the creation of diverse molecular scaffolds for drug discovery programs.
Conclusion
This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical and fine chemical industries. Its straightforward synthesis from readily available starting materials like cyclohexanone, combined with the versatile reactivity of its nitrile group, makes it a valuable building block for the construction of complex molecular architectures. The detailed experimental protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors and drug development programs. As the demand for novel therapeutics continues to grow, the role of such versatile intermediates will undoubtedly remain critical in the advancement of medicinal chemistry and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scirp.org [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to Cyclohexanecarbonitrile and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbonitrile, also known as cyanocyclohexane or cyclohexyl cyanide, is a versatile cyclic nitrile that serves as a crucial building block in organic synthesis.[1] Its unique chemical properties and reactivity make it a valuable intermediate in the production of a wide array of chemical compounds, most notably in the pharmaceutical industry. This technical guide provides an in-depth overview of this compound, its synonyms, physicochemical properties, synthesis protocols, and its significant role in the development of active pharmaceutical ingredients (APIs), with a particular focus on its utility as a precursor for Janus Kinase (JAK) inhibitors.
Synonyms and Chemical Identity
The compound is most commonly referred to as this compound. However, several synonyms are used interchangeably in scientific literature and commercial listings:
-
Cyanocyclohexane[1]
-
Cyclohexyl cyanide[1]
-
Hexahydrobenzonitrile[1]
-
Cyclohexanecarboxylic acid nitrile[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 766-05-2 | [1] |
| Molecular Formula | C₇H₁₁N | |
| Molecular Weight | 109.17 g/mol | [1] |
| Appearance | Colorless liquid | |
| Melting Point | 11 °C | |
| Boiling Point | 75-76 °C at 16 mmHg | |
| Density | 0.919 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4505 | |
| Flash Point | 65 °C (149 °F) - closed cup |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference |
| ¹H NMR | Spectra available, showing characteristic peaks for the cyclohexyl protons. | [2][3] |
| ¹³C NMR | The nitrile carbon chemical shift is a useful tool for assigning the configuration of quaternary, nitrile-bearing centers in this compound derivatives. Equatorial nitrile carbons typically resonate between δ 126.8-124.4 ppm, while axial nitriles are found more upfield at δ 124.6-118.6 ppm. | [4] |
| Infrared (IR) Spectroscopy | The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound. | [5] |
| Mass Spectrometry (MS) | Mass spectral data is available through the NIST Mass Spectrometry Data Center. | [6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is well-documented, with several methods available. A common and efficient approach involves the reaction of cyclohexanone (B45756) with a cyanide source. Below are detailed methodologies for key synthetic routes.
Protocol 1: One-Pot Synthesis from Cyclohexanone
This protocol outlines a high-yielding, one-pot procedure starting from cyclohexanone.
Materials:
-
Cyclohexanone
-
Methyl hydrazinecarboxylate
-
Methanol
-
Hydrogen Cyanide (HCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Sodium hypochlorite (B82951) solution
-
Water
Procedure:
-
Formation of the Hydrazine Adduct: In a suitable reaction vessel, react cyclohexanone with methyl hydrazinecarboxylate in methanol.
-
Cyanation: Cool the reaction mixture and carefully add hydrogen cyanide to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.
-
Oxidative Cleavage: Heat the in-situ-prepared solution and add sodium hypochlorite solution over a period of 3.5 hours, maintaining the temperature between 45-50°C.
-
Work-up: After stirring, add water to dissolve any precipitated salts. Extract the product with cyclohexane.
-
Purification: Separate the organic phase and remove the cyclohexane by distillation. The crude product is then purified by distillation under reduced pressure to yield this compound.
Role in Drug Discovery and Development
The cyclohexane motif is a prevalent structural feature in a multitude of approved pharmaceutical agents. Its conformational rigidity and lipophilic nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, as a readily available starting material, provides a convenient entry point for the introduction of the cyanocyclohexyl group or for further elaboration into more complex cyclohexyl-containing scaffolds.
Application as a Precursor for Janus Kinase (JAK) Inhibitors
A particularly significant application of this compound derivatives is in the synthesis of Janus Kinase (JAK) inhibitors.[7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[8][9][10]
The synthesis of potent and selective JAK inhibitors often involves the use of functionalized cyclohexane rings to optimize binding to the kinase active site. This compound and its derivatives serve as key intermediates in the construction of these complex molecules. For instance, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are essential for building the final drug structure.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow from the synthesis of a JAK inhibitor using a this compound derivative to its mechanism of action on the JAK-STAT signaling pathway.
Caption: Workflow from a this compound precursor to a JAK inhibitor and its therapeutic action.
References
- 1. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 4-hydroxy-(24056-34-6) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. US20180170931A1 - Small Molecule Inhibitors of the JAK Family of Kinases - Google Patents [patents.google.com]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches to Cyclohexanecarbonitrile Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarbonitrile is a pivotal intermediate in the chemical and pharmaceutical industries, essential for the synthesis of various pharmaceuticals and phytoeffectors.[1][2] Traditional manufacturing methods, often involving substitution reactions on cyclohexyl halides or sulfonates with alkali cyanides, are frequently plagued by side reactions, the use of hazardous materials, and significant waste generation.[2][3] This guide details modern, green chemistry-focused, one-pot methodologies for the synthesis of this compound, emphasizing enhanced safety, efficiency, and environmental sustainability.
One-Pot Synthesis from Cyclohexanone (B45756): A Greener Alternative
A significant advancement in the synthesis of this compound involves multi-step, one-pot processes starting from cyclohexanone. These methods have been developed for industrial application and are designed to proceed entirely in methanol (B129727), a recyclable solvent.[1][2][3][4] The key oxidation step can be performed either stoichiometrically or catalytically, offering flexibility.[1][2][3] These processes boast high atom efficiency and regioselectivity, with by-products that are either environmentally benign (carbon dioxide, nitrogen) or reusable (sodium chloride).[1][2][3]
The general synthetic pathway commences with the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol to produce methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate. Subsequently, hydrogen cyanide is introduced at 0°C to yield methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate.[1] This intermediate is then oxidized to produce this compound. The overall yield of these one-pot procedures is notably high, exceeding 95%, which is a significant improvement over the approximate 72% total yield of older multi-step processes.[1][2]
Key Oxidation Procedures
Three distinct, environmentally friendly oxidation procedures for the final step of the one-pot synthesis have been developed, utilizing sodium hypochlorite (B82951), hydrogen peroxide, or air (oxygen) as the oxidant.[1]
1. Oxidation with Sodium Hypochlorite: This method is considered highly suitable for industrial applications.[1]
2. Oxidation with Hydrogen Peroxide: A clean and efficient method utilizing a common and relatively safe oxidizing agent.
3. Catalytic Oxidation with Air/Oxygen: This approach represents a highly sustainable option, using air as the oxidant in the presence of a copper catalyst.
Quantitative Data Summary
The following tables summarize the yields and green chemistry metrics for the different synthetic approaches.
Table 1: Comparison of this compound Synthesis Yields
| Synthesis Method | Starting Material | Key Reagents/Oxidant | Overall Yield (%) | Purity (%) | Reference |
| One-Pot Procedure 1 | Cyclohexanone | Methyl hydrazinecarboxylate, HCN, NaClO | 92 | >99.5 | [1][2] |
| One-Pot Procedure 2 | Cyclohexanone | Methyl hydrazinecarboxylate, HCN, H₂O₂ | 91 | >99.5 | [1][2] |
| One-Pot Procedure 3 | Cyclohexanone | Methyl hydrazinecarboxylate, HCN, Air (O₂), Cu²⁺ catalyst | 89 | >99.5 | [3] |
| Traditional Multistep | Cyclohexanone | (Multiple steps and reagents) | ~72 | Not specified | [1][2] |
Table 2: Green Chemistry Metrics Evaluation
| Synthesis Method | EcoScale Value | Sustainability Index of the Synthesis (SIS) | Key Advantages | Reference |
| One-Pot Procedures | 354 | 0.48-0.49 | High atom efficiency, use of a single recyclable solvent (methanol), environmentally benign or reusable by-products, high yields. | [4] |
| Traditional Multistep | 282 | Not specified | - | [4] |
Experimental Protocols
General Procedure for the Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate (Intermediate 3)
In the initial step, cyclohexanone reacts with methyl hydrazinecarboxylate in refluxing methanol. Subsequently, HCN is added to the mixture at 0°C to produce methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate in a 97% yield.[1] This part of the synthesis is a one-pot process involving two sequential steps.[1]
Oxidation Procedure 1: Using Sodium Hypochlorite (NaClO)
To the methanol solution of the in situ formed intermediate, a 15% aqueous solution of sodium hypochlorite (260 g) is added dropwise over 2 hours at 35°C - 40°C. The pH is maintained between 8 and 9 by the controlled addition of 20% aqueous ammonia (B1221849). After the reaction, the mixture is stirred for 30 minutes, and then water (150 ml) is added to dissolve the precipitated sodium chloride. Cyclohexane (B81311) (300 ml) is then introduced, and the mixture is stirred for another 30 minutes. The organic phase is separated, and cyclohexane is removed by distillation for recycling. The crude product is then distilled under reduced pressure to yield 66.7 g (92%) of this compound.[1][3]
Oxidation Procedure 2: Using Hydrogen Peroxide (H₂O₂)
Copper(II) chloride dihydrate (3.0 g, 0.018 mol) is added to the methanol solution of the in situ formed intermediate. A solution prepared from 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (2 ml) in water (15 ml) is dripped into the reaction mixture over 3 hours. The reaction temperature is maintained at 40°C - 45°C, and the pH is kept between 8 and 9 by the controlled addition of 20% aqueous ammonia solution. After the reaction is complete, cyclohexane (300 ml) is added to the flask. The product is then separated and purified as described in the sodium hypochlorite procedure, yielding 65.9 g (91%) of this compound.[1][2][3]
Oxidation Procedure 3: Catalytic Oxidation with Air (O₂)
Copper(II) chloride dihydrate (3.0 g, 0.018 mol) is added to the methanol solution of the in situ formed intermediate. A stream of oxygen (10 ml/min) is then bubbled through the mixture for 10 hours at a temperature of 45°C - 50°C. The pH of the reaction mixture is maintained between 8 and 9 throughout the process by the controlled addition of a mixture of 20% aqueous ammonia and methanol (1:5 by volume). Upon completion, cyclohexane (300 ml) is added, and the product is separated and purified as previously described, yielding 64 g (89%) of this compound.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the green, one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Caption: Comparison of traditional vs. green synthesis logic.
References
- 1. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of Cyclohexanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbonitrile is a key intermediate in the chemical and pharmaceutical industries, notably for the preparation of various pharmaceuticals and phytoeffectors.[1][2] Traditional multi-step syntheses of this compound often involve substitution reactions on cyclohexyl halides or sulfonates, which can be plagued by side reactions like elimination and isomerization, leading to lower yields and product mixtures.[1][2] One-pot synthesis methodologies offer a streamlined and efficient alternative, minimizing waste, reducing reaction time, and simplifying purification processes. This document provides detailed application notes and protocols for several one-pot methods for the synthesis of this compound, primarily starting from cyclohexanone (B45756).
One-Pot Synthesis from Cyclohexanone
A notable one-pot approach for synthesizing this compound from cyclohexanone involves the formation of an intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, which is then oxidized in the same reaction vessel to yield the final product.[1][2] This process has been developed with a focus on green chemistry principles, utilizing methanol (B129727) as a solvent to avoid chlorinated solvents and generating by-products that are either environmentally benign or reusable.[1][3]
Three distinct oxidative procedures have been developed for the final step of this one-pot synthesis, offering flexibility in reagent choice and reaction conditions.[1] The overall yield for these one-pot procedures is reported to be greater than 95%, a significant improvement over traditional multi-step processes which have a total yield of around 72%.[1][2]
Experimental Workflow Overview
Caption: General workflow for the one-pot synthesis of this compound.
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of this compound from cyclohexanone, based on the three different oxidative procedures.
Initial One-Pot Step: Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate
This initial step is common to all three procedures.
-
Reaction Setup: In a 100-mL, three-necked flask equipped with a reflux condenser, thermometer, magnetic stirring bar, and a gas-exhaust tube, charge 9.0 g (0.10 mole) of methyl carbazate, 20 mL of methanol, and 2 drops of acetic acid.[4]
-
Addition of Cyclohexanone: Add 9.8 g (0.10 mole) of cyclohexanone to the mixture.[4]
-
Reflux: Heat the resulting mixture to reflux for 30 minutes.[4]
-
Cooling and Cyanation: Cool the mixture to 0°C and then add 6 mL (0.15 mole) of hydrogen cyanide dropwise over a period of 3 minutes.[4] The resulting solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is used directly in the subsequent oxidation step.
Oxidative Procedure 1: Oxidation with Sodium Hypochlorite
-
Heating: Heat the in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate to 45°C.[1]
-
Addition of Oxidant: Add 460 mL of sodium hypochlorite solution over 3.5 hours, maintaining the temperature between 45°C and 50°C.[1]
-
Stirring: After the addition is complete, stir the mixture for another 30 minutes.[1]
-
Workup:
-
Purification:
Oxidative Procedure 2: Oxidation with Hydrogen Peroxide and Ammonia
-
Preparation of Oxidant Solution: Prepare a solution from 75.0 g of 30% hydrogen peroxide and 2 mL of 28% aqueous ammonia in 15 mL of water.[1][2]
-
Addition of Oxidant: Drip the prepared solution into the reaction mixture containing methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate over a period of 3 hours.[1][2]
-
Reaction Conditions: Maintain the reaction mixture temperature at 40°C - 45°C and the pH value between 8 and 9 by the controlled addition of a 20% aqueous ammonia solution.[1][2]
-
Workup and Purification: After the reaction is complete, add 300 mL of cyclohexane to the reaction flask.[1][2] The product is then separated and purified as described in Oxidative Procedure 1.
Oxidative Procedure 3: Catalytic Oxidation with Oxygen and Copper(II)
-
Catalyst Addition: To the in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, add 0.7 g (0.0028 mole) of CuSO₄·5H₂O.
-
Oxygenation: Bubble a stream of oxygen (10 mL/min) through the prepared mixture for 10 hours at a temperature of 45°C - 50°C.[1]
-
pH Control: Maintain the pH value of the reaction mixture between 8 and 9 throughout the reaction by the controlled addition of a mixture containing aqueous ammonia (20%) and methanol (1:5 vol.).[1]
-
Workup and Purification: Once the reaction is complete (monitored by GC), add 300 mL of cyclohexane.[1] The product is then separated and purified in the same way as described in Oxidative Procedure 1. The aqueous phase containing the Cu²⁺ salt can be processed for catalyst recycling.[1]
Data Summary
The following table summarizes the quantitative data for the different one-pot synthesis procedures.
| Parameter | Oxidative Procedure 1 (NaOCl) | Oxidative Procedure 2 (H₂O₂/NH₃) | Oxidative Procedure 3 (O₂/Cu²⁺) |
| Oxidizing Agent | Sodium Hypochlorite | Hydrogen Peroxide / Ammonia | Oxygen / Copper(II) Sulfate |
| Reaction Temperature | 45°C - 50°C | 40°C - 45°C | 45°C - 50°C |
| Reaction Time | 4 hours | 3 hours (addition) | 10 hours |
| Yield | 92% | 91% | 89% |
| Purity | >99.5% | >99.5% | >99.5% |
Visualized Protocols
Protocol 1: Sodium Hypochlorite Oxidation
Caption: Workflow for NaOCl oxidation.
Protocol 2: Hydrogen Peroxide/Ammonia Oxidation
References
Application Notes and Protocols: The Versatile Role of Cyclohexanecarbonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarbonitrile, a versatile cyclic nitrile, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity, centered around the nitrile functional group and the adjacent alpha-carbon, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key transformations of this compound in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the anticonvulsant drug Gabapentin.
Overview of this compound's Utility in Pharmaceutical Synthesis
This compound is a valuable building block due to the synthetic flexibility of the nitrile group. Key transformations include:
-
Alkylation: The carbon atom alpha to the nitrile group can be deprotonated to form a carbanion, which can then be alkylated. This is a cornerstone reaction for introducing side chains, as exemplified in the synthesis of Gabapentin precursors.
-
Reduction: The nitrile group can be reduced to a primary amine (cyclohexanemethanamine), a common functional group in many APIs.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (cyclohexanecarboxylic acid), another important functional group in drug molecules.
These transformations open pathways to a variety of pharmaceutical scaffolds.
Synthesis of Gabapentin Intermediate: 1-(Aminomethyl)cyclohexaneacetic Acid
A significant application of this compound is in the synthesis of Gabapentin, an anticonvulsant and analgesic drug.[1][2] The synthesis involves the initial alkylation of this compound to introduce an acetic acid moiety, followed by the reduction of the nitrile group.
Synthetic Pathway Overview
The overall synthetic route from this compound to 1-(aminomethyl)cyclohexaneacetic acid is depicted below.
Caption: Synthetic pathway from this compound to Gabapentin.
Experimental Protocols
Protocol 1: Alkylation of this compound to Ethyl 1-cyanocyclohexaneacetate
This protocol describes the alkylation of this compound using a strong base to form a carbanion, which is then reacted with ethyl chloroacetate (B1199739).[3][4][5]
Materials:
-
This compound
-
Sodium amide (NaNH₂)[2]
-
Anhydrous liquid ammonia (B1221849)
-
Ethyl chloroacetate[5]
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride solution (saturated)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous liquid ammonia and small pieces of sodium metal to generate sodium amide in situ, or add commercial sodium amide.
-
Cool the mixture to -33 °C (boiling point of ammonia).
-
Slowly add a solution of this compound in anhydrous diethyl ether to the stirred suspension of sodium amide.
-
Stir the mixture for 2-3 hours to ensure complete formation of the carbanion.
-
Add a solution of ethyl chloroacetate in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature at -33 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate, then add water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 1-cyanocyclohexaneacetate.
Protocol 2: Hydrolysis of Ethyl 1-cyanocyclohexaneacetate to 1-Cyanocyclohexaneacetic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid under basic conditions.
Materials:
-
Ethyl 1-cyanocyclohexaneacetate
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-cyanocyclohexaneacetate in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The product, 1-cyanocyclohexaneacetic acid, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Reduction of 1-Cyanocyclohexaneacetic Acid to 1-(Aminomethyl)cyclohexaneacetic Acid (Gabapentin)
This protocol describes the catalytic hydrogenation of the nitrile to the primary amine to yield the final product.
Materials:
-
1-Cyanocyclohexaneacetic Acid
-
Raney Nickel (W-2 or W-6 grade) or Palladium on Carbon (5-10% Pd/C)[6][7]
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, add 1-cyanocyclohexaneacetic acid and the solvent (methanol or ethanol).
-
Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere.
-
Seal the apparatus and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and heat the reaction mixture to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclohexaneacetic acid.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkylation | This compound, Ethyl chloroacetate | NaNH₂ | Liquid NH₃/Diethyl ether | -33 | 70-85 |
| Hydrolysis | Ethyl 1-cyanocyclohexaneacetate | NaOH or KOH | Ethanol/Water | Reflux (approx. 78-100) | 85-95 |
| Reduction | 1-Cyanocyclohexaneacetic Acid | Raney Nickel or Pd/C, H₂ | Methanol or Ethanol | 25-50 | 80-95 |
Other Key Transformations of this compound
Hydrolysis to Cyclohexanecarboxylic Acid
The direct hydrolysis of this compound provides cyclohexanecarboxylic acid, an intermediate for various pharmaceuticals.[8]
Caption: Hydrolysis of this compound to Cyclohexanecarboxylic Acid.
Protocol 4: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the hydrolysis of this compound to cyclohexanecarboxylic acid using a strong acid.[8]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄, 96%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid to water with cooling.
-
To this solution, add this compound.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude cyclohexanecarboxylic acid can be purified by recrystallization or distillation.
Quantitative Data for Hydrolysis:
| Reactant | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | H₂SO₄ (conc.) | Water | 100-120 | 85-95 |
Reduction to Cyclohexanemethanamine
The reduction of this compound yields cyclohexanemethanamine, a primary amine that can be a precursor for various pharmaceutical compounds.
Caption: Reduction of this compound to Cyclohexanemethanamine.
Protocol 5: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound using the powerful reducing agent LiAlH₄.[1][8][9][10][11]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Water
-
Sodium hydroxide solution (15%)
-
Anhydrous sodium sulfate
Procedure:
-
Set up a dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Carefully add a suspension of LiAlH₄ in anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclohexanemethanamine by distillation.
Quantitative Data for Reduction:
| Reactant | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| This compound | LiAlH₄ | THF or Diethyl ether | Reflux (approx. 66) | 80-90 |
Safety Considerations
-
This compound: Handle in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Amide: Extremely reactive with water. It is corrosive and can cause severe burns. Handle strictly under anhydrous conditions and an inert atmosphere.
-
Lithium Aluminum Hydride: Highly reactive and flammable. Reacts violently with water and protic solvents, releasing flammable hydrogen gas. All procedures involving LiAlH₄ must be conducted in a fume hood under a dry, inert atmosphere.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
These protocols and application notes demonstrate the significant role of this compound as a versatile starting material in pharmaceutical synthesis. By leveraging its key chemical transformations, researchers and drug development professionals can efficiently access a range of important pharmaceutical intermediates and active ingredients.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium amide | NaNH2 | CID 24533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium amide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Cyclohexanecarbonitrile as a Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of active pharmaceutical ingredients (APIs) using cyclohexanecarbonitrile and its derivatives as key starting materials. The protocols outlined below are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.
Gabapentin (B195806): An Anticonvulsant and Analgesic Agent
Gabapentin is a widely used medication for the treatment of epilepsy and neuropathic pain.[1] Its structure is based on a γ-aminobutyric acid (GABA) moiety attached to a cyclohexane (B81311) ring. While structurally related to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, gabapentin selectively binds to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters.[2][3]
A highly efficient chemo-enzymatic synthesis route has been developed for Gabapentin, starting from 1-cyanomethyl-cyclohexanecarbonitrile, a direct derivative of this compound.[4][5]
Experimental Protocol: Chemo-enzymatic Synthesis of Gabapentin
This protocol involves two main steps: the enzymatic hydrolysis of 1-cyanomethyl-cyclohexanecarbonitrile to (1-cyano-cyclohexyl)-acetic acid, followed by the catalytic hydrogenation of the resulting intermediate to Gabapentin.
Step 1: Enzymatic Hydrolysis of 1-Cyanomethyl-cyclohexanecarbonitrile [4][5]
-
Reaction Setup: In a 2 L, 4-necked round-bottom flask equipped with a pH meter, overhead mechanical stirrer, and temperature probe, prepare a buffer solution by dissolving sodium bicarbonate (0.40 g, 0.004 mmol) in demineralized water (550 mL). Adjust the pH to 7.5 using 1N hydrochloric acid or a small amount of sodium bicarbonate. Make up the total volume to 666 mL with demineralized water.
-
Substrate Addition: To the stirred buffer solution at room temperature, add finely powdered 1-cyanomethyl-cyclohexanecarbonitrile (50.0 g, 0.33 mmol) and stir for 10 minutes. Re-adjust the pH to 7.5 if necessary.
-
Enzymatic Reaction: Introduce a suitable nitrilase enzyme to the reaction mixture. Maintain the pH at 7.5 and the temperature at room temperature. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture containing the ammonium (B1175870) salt of (1-cyano-cyclohexyl)-acetic acid can be directly used in the next step.
Step 2: Catalytic Hydrogenation to Gabapentin [4]
-
Reaction Setup: Charge the aqueous solution of the ammonium salt of (1-cyano-cyclohexyl)-acetic acid (containing approximately 50 g of the acid on a 100% basis) into a pre-cleaned autoclave.
-
Catalyst Addition: Add Raney Nickel (7.5 g on a dry basis, 15% w/w) to the autoclave.
-
Hydrogenation: Hydrogenate the suspension at 60°C for 4 hours, followed by 1 hour at 50°C under hydrogen pressure.
-
Isolation and Purification: After the reaction, cool the mixture, filter the catalyst, and concentrate the filtrate. The crude Gabapentin can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water).
Data Presentation: Gabapentin Synthesis
| Parameter | Value | Reference |
| Starting Material | 1-Cyanomethyl-cyclohexanecarbonitrile | [4][5] |
| Intermediate | (1-Cyano-cyclohexyl)-acetic acid | [4][5] |
| Final Product | Gabapentin | [4] |
| Step 1: Hydrolysis | ||
| Yield | High (quantitative conversion) | [4][5] |
| Purity | High selectivity | [4] |
| Step 2: Hydrogenation | ||
| Yield | Not explicitly stated | [4] |
| Purity | High | [4] |
Visualization: Gabapentin Synthesis Workflow and Mechanism of Action
Caption: Workflow for Gabapentin synthesis and its mechanism of action.
Brotizolam: A Thienodiazepine Hypnotic
Brotizolam is a thienodiazepine derivative with potent hypnotic, anxiolytic, anticonvulsant, and sedative properties.[6] It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the brain.[4] While a direct synthesis from this compound is not prominently documented, the core heterocyclic system of many benzodiazepines and related compounds can be constructed from precursors derived from cyclohexanone (B45756), the immediate precursor to this compound. The synthesis of the thieno[3,2-f][4][6][7]triazolo[4,3-a][6][7]diazepine core is a key step.[8]
Conceptual Protocol: Synthesis of a Brotizolam Precursor from a Cyclohexanone Derivative
The following is a conceptual pathway illustrating how a cyclohexanone-derived intermediate could be utilized in the synthesis of a benzodiazepine-like core structure, which is central to Brotizolam.
Step 1: Synthesis of a 2-Aminobenzophenone (B122507) Derivative
A key intermediate for many benzodiazepines is a 2-aminobenzophenone. One conceptual approach starting from a cyclohexanone derivative could involve:
-
Functionalization of Cyclohexanone: Conversion of cyclohexanone to a suitable substituted aniline (B41778) precursor. This is a multi-step process and not a direct conversion.
-
Friedel-Crafts Acylation: Reaction of the aniline derivative with a substituted benzoyl chloride in the presence of a Lewis acid to form the 2-aminobenzophenone core.
Step 2: Formation of the Diazepine (B8756704) Ring
-
The 2-aminobenzophenone is then reacted with an amino acid equivalent, such as glycine (B1666218) ethyl ester hydrochloride, in a solvent like pyridine (B92270) to form the seven-membered diazepine ring.
Step 3: Thiophene (B33073) and Triazole Ring Formation
-
The diazepine intermediate undergoes further reactions to build the fused thiophene and triazole rings, leading to the final Brotizolam structure. A published synthesis of Brotizolam shows the formation of these rings from a pre-existing diazepine structure.[9]
Due to the complexity and the indirect linkage to this compound, a detailed, validated protocol starting from this compound for Brotizolam is not provided here. The synthesis of the core thienotriazolodiazepine is a complex, multi-step process.[8]
Data Presentation: Brotizolam Properties
| Parameter | Value | Reference |
| Drug Class | Thienodiazepine | [6] |
| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | [4] |
| Therapeutic Use | Hypnotic, Anxiolytic | [6] |
Visualization: Brotizolam Mechanism of Action
Caption: Mechanism of action of Brotizolam at the GABA-A receptor.
Eticyclidine (PCE): A Dissociative Anesthetic
Eticyclidine (PCE) is a dissociative anesthetic with hallucinogenic properties, similar in effect to phencyclidine (PCP). Its mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. The synthesis of Eticyclidine can be achieved starting from cyclohexanone cyanohydrin, an intermediate readily formed from cyclohexanone, the precursor to this compound.
Experimental Protocol: Synthesis of Eticyclidine
This protocol is a multi-step synthesis starting from cyclohexanone.
Step 1: Formation of N-Cyclohexylidene Ethylamine (B1201723)
-
A mixture of anhydrous ethylamine (100 g) and cyclohexanone (220 g) is allowed to stand for 16 hours.
-
The reaction mixture is then shaken thoroughly with solid potassium hydroxide.
-
The oil layer is separated by decantation and distilled under vacuum to yield N-cyclohexylidene ethylamine (boiling point 68-75°C at 22 mmHg).
Step 2: Reaction with Hydrogen Cyanide (in situ)
-
To a solution of N-cyclohexylidene ethylamine in a suitable solvent, hydrogen cyanide (generated in situ or from a cylinder) is added carefully at a low temperature. This step forms 1-(ethylamino)this compound (B11957457). (Caution: Hydrogen cyanide is extremely toxic and this step should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.)
Step 3: Grignard Reaction to form Eticyclidine
-
A solution of 1-(ethylamino)this compound in an anhydrous ether is added to a freshly prepared solution of phenylmagnesium bromide in a mixture of benzene (B151609) and ether.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude Eticyclidine is purified by vacuum distillation.
Data Presentation: Eticyclidine Synthesis
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone | |
| Key Intermediate | 1-(Ethylamino)this compound | |
| Final Product | Eticyclidine | |
| Yield | Not explicitly stated in the provided references | |
| Purity | Purified by vacuum distillation |
Visualization: Eticyclidine Synthesis Workflow and Mechanism of Action
Caption: Workflow for Eticyclidine synthesis and its mechanism of action.
References
- 1. BROTIZOLAM synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 4. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 5. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 6. Benzodiazepine synthesis [quimicaorganica.org]
- 7. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Chemistry of brotizolam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclohexanecarbonitrile in Agrochemical Production: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanecarbonitrile, a versatile cyclic nitrile, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including those with significant applications in the agrochemical sector. Its chemical structure, featuring a reactive nitrile group attached to a cyclohexane (B81311) ring, allows for diverse chemical transformations, making it a valuable building block for the creation of complex active ingredients in pesticides. This document provides a detailed examination of the application of this compound in the production of agrochemicals, with a focus on its conversion to key intermediates and subsequent elaboration into herbicidal compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in this field.
From this compound to Herbicidal Activity: A Synthetic Pathway
While direct conversion of this compound to a final agrochemical product is uncommon, its role as a precursor to key intermediates is well-established. A significant application lies in its conversion to cyclohexanecarboxylic acid, which can then be used to construct the core of certain herbicides, particularly those in the cyclohexanedione class. These herbicides are known for their high efficacy against graminaceous weeds.[1]
The general pathway involves two main stages:
-
Hydrolysis of this compound: The nitrile group is hydrolyzed to a carboxylic acid.
-
Formation of the Cyclohexanedione Ring and Derivatization: The resulting cyclohexanecarboxylic acid is used as a scaffold to build the herbicidally active cyclohexanedione oxime ether.
Below is a detailed exploration of this synthetic route, including protocols and relevant data.
Stage 1: Hydrolysis of this compound to Cyclohexanecarboxylic Acid
The conversion of this compound to cyclohexanecarboxylic acid is a fundamental and high-yielding transformation. Both acidic and basic hydrolysis methods can be employed.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for nitrile hydrolysis.[2]
-
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 10-15 M) or concentrated hydrochloric acid
-
Reflux apparatus
-
Extraction funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place this compound.
-
Add an excess of dilute sulfuric acid or concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude cyclohexanecarboxylic acid.
-
The product can be further purified by recrystallization or distillation.
-
Quantitative Data: Hydrolysis Yield
The hydrolysis of nitriles to carboxylic acids is generally a high-yielding process.
| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-(2-Ethyl-butyl)-cyclohexanecarbonitrile | aq. NaOH, Methanol | 200 °C, 16 h | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | 94.1 | [3] |
| 1-(2-Ethyl-butyl)-cyclohexanecarbonitrile | H2SO4 | 109 °C | 1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | 88.2 | [4] |
Logical Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Stage 2: Synthesis of Cyclohexanedione Herbicides
Cyclohexanedione herbicides, such as clethodim (B606718) and sethoxydim, are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[5][6] While direct synthesis from cyclohexanecarboxylic acid is not the most common industrial route, this pathway illustrates the utility of this compound as a foundational building block. The synthesis of the cyclohexanedione core often involves the condensation of a β-keto ester with an α,β-unsaturated ketone, followed by cyclization.
Illustrative Synthetic Pathway to a Cyclohexanedione Core
A plausible, albeit simplified, conceptual pathway from cyclohexanecarboxylic acid to a basic cyclohexanedione structure is outlined below. It should be noted that commercial syntheses are often more complex and optimized for yield and cost-effectiveness.[7][8]
-
Conversion of Cyclohexanecarboxylic Acid to an Acyl Chloride: This activates the carboxylic acid for further reactions.
-
Acylation of a Malonic Ester Derivative: The acyl chloride reacts with a malonic ester to form a β-keto ester.
-
Cyclization: Intramolecular condensation of the resulting intermediate leads to the formation of the 1,3-cyclohexanedione (B196179) ring.
Experimental Protocol: Synthesis of Clethodim (Illustrative of the Cyclohexanedione Class)
The commercial synthesis of clethodim is a multi-step process.[7][8][9][10] While not starting directly from this compound, the synthesis of its core 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione structure is a key process that demonstrates the type of chemistry involved in this class of herbicides.
-
Key Intermediate Synthesis: 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione This intermediate is central to the synthesis of clethodim.
-
Final Step: Oximation to form Clethodim [7]
-
Materials:
-
5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione
-
O-(3-Chloro-2-propenyl)hydroxylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione in dichloromethane.
-
Add O-(3-chloro-2-propenyl)hydroxylamine to the solution at 20-25 °C. The molar ratio of the cyclohexanedione derivative to the hydroxylamine (B1172632) is typically 1:1.05-1.3.
-
Stir the reaction mixture until completion, which can be monitored by TLC or HPLC.
-
Upon completion, the solvent is removed, and the crude clethodim can be purified by appropriate methods.
-
-
Quantitative Data: Herbicidal Activity
Cyclohexanedione herbicides exhibit potent activity against a range of grass weeds.
| Herbicide | Target Weed | Activity Metric | Value | Reference |
| Clethodim | Various Grasses | - | Highly effective post-emergence | [8] |
| Sethoxydim | Various Grasses | LD50 (rat, oral) | >2,676 mg/kg | [6] |
| Cycloxydim | Grass Weeds in Rice | - | Selective control | [11][12] |
| Tralkoxydim | Wild Oats, Ryegrass | - | Cereal-selective | [11] |
Signaling Pathway and Experimental Workflow
Caption: Synthetic pathway and mechanism of action of cyclohexanedione herbicides.
This compound is a valuable starting material in the agrochemical industry, primarily through its conversion to cyclohexanecarboxylic acid and subsequent derivatives. The synthesis of cyclohexanedione herbicides, a class of potent grass-selective agrochemicals, highlights a key application pathway. The protocols and data presented herein provide a foundation for researchers and scientists to explore the synthesis and application of this compound-derived compounds in the development of new and effective crop protection agents. Further research into optimizing synthetic routes and exploring novel derivatives is a promising area for future innovation in agrochemical production.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2013007712A1 - Method for the preparation of cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 4. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. invasive.org [invasive.org]
- 7. benchchem.com [benchchem.com]
- 8. Study on the Synthesis of Clethodim - Master's thesis - Dissertation [dissertationtopic.net]
- 9. CN107162945A - A kind of method for synthesizing clethodim - Google Patents [patents.google.com]
- 10. CN105418470A - Synthetic method of clethodim - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
Application Note: HPLC Analysis of Cyclohexanecarbonitrile
Introduction
Cyclohexanecarbonitrile (also known as cyanocyclohexane or cyclohexyl cyanide) is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its molecular formula is C7H11N, and it has a molecular weight of 109.17 g/mol .[2][3][4] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. This application note provides a detailed protocol for the HPLC analysis of this compound, addressing the specific challenges related to its detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 766-05-2 | [1][3] |
| Molecular Formula | C7H11N | [2][3][4] |
| Molecular Weight | 109.17 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 11 °C | [2][4] |
| Boiling Point | 75-76 °C at 16 mmHg | [2][4] |
| Density | 0.919 g/mL at 25 °C | [2][4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; low solubility in water. | [1] |
Challenges in UV Detection
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore. Simple aliphatic nitriles, like this compound, do not exhibit significant UV absorbance at wavelengths above 200 nm. This inherent property results in low sensitivity when using a standard UV-Vis detector. For quantitative analysis requiring high sensitivity, alternative detection methods are recommended.
Recommended Analytical Approach
While a UV detector can be used at low wavelengths (e.g., 205-210 nm) for preliminary analysis or for detecting higher concentrations, Mass Spectrometry (MS) or Refractive Index (RI) detection is preferable for accurate and sensitive quantification. An MS detector offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis. An RI detector, being a universal detector, can also be employed, but it is not compatible with gradient elution and is generally less sensitive than MS.
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a reversed-phase HPLC method.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: UV-Vis Detector (with the limitations noted above), Mass Spectrometer (MS), or Refractive Index (RI) Detector.
-
Column: Newcrom R1 HPLC column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound standard (≥98% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Phosphoric acid or formic acid (for MS compatibility).
2. Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with an acid modifier |
| A: Water with 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) | |
| B: Acetonitrile with 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) | |
| Gradient | 50% B to 100% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm (low sensitivity) or MS (recommended) or RI |
3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile).
-
Sample Solution: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
After the analysis, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent as recommended by the manufacturer.
5. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols for Rhodium-Catalyzed Reactions Utilizing Cyclohexanecarbonitrile-Based Directing Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for rhodium-catalyzed meta-selective C-H functionalization of arenes using directing groups derived from cyclohexanecarbonitrile. The methodologies described enable the selective introduction of olefinic and alkynyl groups at the meta position of a wide range of aromatic substrates, offering a powerful tool for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction
Site-selective C-H activation is a transformative strategy in modern organic synthesis. While ortho-C-H functionalization is well-established, directing reactions to the meta position has been a significant challenge. Recent advancements have demonstrated that rhodium catalysis, in conjunction with specifically designed U-shaped nitrile-containing directing groups, can effectively control regioselectivity to favor meta functionalization.[1][2] These directing groups often incorporate a this compound moiety, which plays a crucial role in establishing the appropriate geometry for the rhodium catalyst to access the remote meta C-H bond.
This document details two key rhodium-catalyzed reactions: meta-C-H olefination and meta-C-H alkynylation, employing nitrile-based directing groups.
Rh(III)-Catalyzed meta-C-H Olefination
This protocol describes the rhodium(III)-catalyzed meta-olefination of arenes using a U-shaped directing template containing a this compound scaffold. The reaction demonstrates broad substrate scope with respect to both the aromatic substrate and the olefin coupling partner.
Experimental Protocol: General Procedure for meta-C-H Olefination
A detailed experimental protocol for the Rh(III)-catalyzed meta-C-H olefination is provided below.
Materials:
-
Substrate pre-functionalized with the nitrile directing group (1.0 equiv)
-
Olefin (2.0-3.0 equiv)
-
[RhCp*Cl₂]₂ (5 mol%)
-
AgSbF₆ (20 mol%)
-
Cu(OAc)₂ (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a sealed reaction tube, add the arene substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.01 mmol, 5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the olefin (0.4-0.6 mmol, 2.0-3.0 equiv) and the solvent (2.0 mL) under an argon atmosphere.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired meta-olefinated product.
Quantitative Data: Substrate Scope of meta-C-H Olefination
The following table summarizes the scope of the Rh(III)-catalyzed meta-C-H olefination with various arene substrates and olefins.
| Entry | Arene Substrate | Olefin | Product | Yield (%) | meta/ortho/para ratio |
| 1 | Toluene derivative | Ethyl acrylate | meta-olefinated toluene | 75 | >20:1:1 |
| 2 | Anisole derivative | Ethyl acrylate | meta-olefinated anisole | 68 | >20:1:1 |
| 3 | Fluorobenzene derivative | Ethyl acrylate | meta-olefinated fluorobenzene | 72 | >20:1:1 |
| 4 | Chlorobenzene derivative | Styrene | meta-styrenylated chlorobenzene | 55 | >20:1:1 |
| 5 | Naphthalene derivative | n-Butyl acrylate | meta-olefinated naphthalene | 61 | >20:1:1 |
Note: Yields are for isolated products. Ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Logical Workflow for meta-C-H Olefination
Caption: Workflow for Rh(III)-catalyzed meta-C-H olefination.
Rh(I)-Catalyzed meta-C-H Alkynylation
This section details the rhodium(I)-catalyzed meta-C-H alkynylation of various arenes using a weakly coordinating cyano-based directing template. This protocol is compatible with a range of functional groups.[3][4]
Experimental Protocol: General Procedure for meta-C-H Alkynylation
A detailed experimental protocol for the Rh(I)-catalyzed meta-C-H alkynylation is provided below.
Materials:
-
Arene substrate with nitrile directing group (1.0 equiv)
-
Bromoalkyne (1.2 equiv)
-
[Rh(cod)Cl]₂ (5 mol%)
-
XPhos (10 mol%)
-
Ag₂SO₄ (1.0 equiv)
-
Cu₂Cr₂O₅ (0.5 equiv)
-
1-Adamantanecarboxylic acid (30 mol%)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
In an oven-dried screw-cap vial, combine the arene substrate (0.2 mmol, 1.0 equiv), [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mol%), XPhos (0.02 mmol, 10 mol%), Ag₂SO₄ (0.2 mmol, 1.0 equiv), Cu₂Cr₂O₅ (0.1 mmol, 0.5 equiv), and 1-adamantanecarboxylic acid (0.06 mmol, 30 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add the bromoalkyne (0.24 mmol, 1.2 equiv) and DCE (2.0 mL) under an argon atmosphere.
-
Seal the vial and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the meta-alkynylated product.
Quantitative Data: Substrate Scope of meta-C-H Alkynylation
The table below summarizes the substrate scope for the Rh(I)-catalyzed meta-C-H alkynylation.[3][4]
| Entry | Arene Substrate | Bromoalkyne | Product | Yield (%) | meta/other ratio |
| 1 | Phenylacetic acid derivative | (Bromoethynyl)triisopropylsilane | meta-alkynylated phenylacetic acid | 72 | 10:1 |
| 2 | Hydrocinnamic acid derivative | (Bromoethynyl)triisopropylsilane | meta-alkynylated hydrocinnamic acid | 65 | >15:1 |
| 3 | 2-Phenylbenzoic acid derivative | (Bromoethynyl)triisopropylsilane | meta-alkynylated 2-phenylbenzoic acid | 70 | 8:1 |
| 4 | Benzyl (B1604629) sulfonate derivative | (Bromoethynyl)benzene | meta-alkynylated benzyl sulfonate | 68 | 12:1 |
| 5 | Phenyl ether derivative | (Bromoethynyl)triisopropylsilane | meta-alkynylated phenyl ether | 60 | >15:1 |
Note: Yields are for isolated products. Ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Signaling Pathway: Proposed Catalytic Cycle for meta-C-H Activation
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed meta-C-H activation directed by a nitrile-containing template. The cycle is initiated by the coordination of the nitrile group to the rhodium center, followed by C-H activation at the meta position to form a rhodacycle intermediate.
References
Application Notes and Protocol for the Purification of Cyclohexanecarbonitrile by Distillation
Introduction
Cyclohexanecarbonitrile, also known as cyanocyclohexane, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is critical for the successful synthesis of downstream products, necessitating an efficient purification method. Distillation is a primary technique for purifying liquids based on differences in boiling points.[2] Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition and ensure a high-purity product.[2][3] This document provides a detailed protocol for the purification of this compound by vacuum distillation, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for a successful distillation. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₁N | [4][5] |
| Molecular Weight | 109.17 g/mol | [4][5] |
| Boiling Point | 75-76 °C at 16 mmHg117-119 °C at 90 mmHg189-191 °C (lit.) | [4][6][7] |
| Melting Point | 11 °C (lit.) | [4][6][7] |
| Density | 0.919 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index | n20/D 1.4505 (lit.) | [4] |
| Flash Point | 149 °F (65 °C) - closed cup | [4][6] |
| Appearance | Colorless to slightly yellow liquid | [6] |
Potential Impurities
The nature of impurities in crude this compound depends on its synthetic route. Common impurities may include unreacted starting materials, solvents, and by-products from side reactions. Potential impurities could include cyclohexene, which can be formed through elimination reactions, and other isomeric forms.[8]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the procedure for purifying this compound using vacuum distillation.
Objective: To purify crude this compound to a high degree of purity (≥98%).
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask (e.g., cow-type adapter with multiple flasks)
-
Vacuum pump (mechanical or water aspirator)[9]
-
Manometer
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Cold trap
-
Glass wool and aluminum foil for insulation
-
Vacuum grease
Safety Precautions:
-
This compound is toxic if swallowed or in contact with skin.[5][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][11]
-
Perform the distillation in a well-ventilated fume hood.[11]
-
Avoid breathing vapors or mist.[11]
-
Keep away from sources of ignition as the compound is a combustible liquid.[5]
-
Ensure all glassware is free of cracks and stars, especially when working under vacuum.
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as depicted in the workflow diagram below.
-
Use a round-bottom flask that will be no more than two-thirds full with the crude this compound.[12]
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar or a few boiling chips in the distillation flask to ensure smooth boiling.
-
Wrap the distillation flask and the fractionating column with glass wool and aluminum foil to minimize heat loss.[9]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum takeoff to a cold trap and then to the vacuum pump. The cold trap will protect the pump from corrosive vapors.
-
Include a manometer in the system to monitor the pressure.[9]
-
-
Distillation Process:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring if using a magnetic stir bar.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. A gradual reduction in pressure is crucial to prevent bumping.
-
Once the desired pressure is reached and stable (e.g., 16 mmHg), begin to gently heat the distillation flask with the heating mantle. The heating bath should be set 20-30 °C higher than the boiling point of the material being distilled.[2]
-
Observe the liquid beginning to reflux in the fractionating column. A slow and steady distillation rate is key to achieving good separation.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun) in the first receiving flask. This fraction will contain any low-boiling impurities. The temperature will likely be below the expected boiling point of this compound at the working pressure.
-
As the temperature rises and stabilizes at the boiling point of this compound (approximately 75-76 °C at 16 mmHg), switch to a clean receiving flask to collect the main fraction.[4][13]
-
Continue to collect the main fraction as long as the temperature and pressure remain constant.
-
If the temperature drops or fluctuates, it may indicate that the majority of the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
The purified this compound is in the main fraction receiving flask. The residue in the distillation flask contains the higher-boiling impurities.
-
Analysis:
The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
References
- 1. Buy this compound | 766-05-2 [smolecule.com]
- 2. How To [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. 766-05-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Page loading... [guidechem.com]
- 7. 环己甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 9. Vacuum Distillation [sites.science.oregonstate.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Application Note: Assigning Stereochemistry of Cyclohexanecarbonitriles using 13C NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as stereoisomers can exhibit significantly different biological activities. For substituted cyclohexanecarbonitriles, which are common structural motifs in medicinal chemistry, the orientation of the nitrile group (axial or equatorial) can profoundly influence molecular conformation and, consequently, interaction with biological targets. This application note details a rapid and reliable method for assigning the stereochemistry at quaternary nitrile-bearing centers in cyclohexanecarbonitriles using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The method is based on the empirical observation that the 13C chemical shift of the nitrile carbon is highly dependent on its axial or equatorial orientation.[1][2]
Principle
The assignment of stereochemistry in cyclohexanecarbonitriles by 13C NMR relies on the well-established principle of the γ-gauche effect.[3][4][5] An axial substituent on a cyclohexane (B81311) ring experiences steric compression from the syn-axial hydrogens at the C3 and C5 positions. This steric interaction, a γ-gauche interaction, leads to a shielding effect, causing the nucleus of the axial substituent and the γ-carbons to resonate at a higher field (lower ppm value) in the 13C NMR spectrum compared to its equatorial counterpart.[4] Conversely, an equatorial substituent exists in a less sterically hindered environment, resulting in a deshielding effect and a downfield shift (higher ppm value) of its 13C NMR signal.
For cyclohexanecarbonitriles, this translates to a discernible difference in the 13C chemical shift of the nitrile carbon (-C≡N) depending on its orientation. Equatorial nitrile carbons consistently resonate downfield from their axial counterparts.[1][2]
Data Presentation
A comprehensive analysis of over 200 cyclohexanecarbonitriles has established a clear correlation between the 13C chemical shift of the nitrile carbon and its stereochemical orientation.[1][2] The following table summarizes the key chemical shift ranges for axial and equatorial nitrile carbons at quaternary centers.
| Orientation of Nitrile Group | 13C Chemical Shift Range (δ) of Nitrile Carbon (ppm) | Average Chemical Shift Difference (Equatorial - Axial) (ppm) |
| Equatorial | 124.4 - 126.8 | ~3.3 |
| Axial | 118.6 - 124.6 |
Note: These ranges are for cyclohexanecarbonitriles where the nitrile-bearing carbon is a quaternary center and were acquired in CDCl3. While there is a small region of overlap, the general trend is robust. For diastereomeric pairs differing only at the nitrile-bearing carbon, the equatorial isomer consistently exhibits a downfield shift of 0.4–7.2 ppm for the nitrile carbon.[1][2]
Experimental Protocols
This section provides a detailed methodology for the acquisition and analysis of 13C NMR spectra for the stereochemical assignment of cyclohexanecarbonitriles.
Sample Preparation
-
Sample Purity: Ensure the cyclohexanecarbonitrile sample is of sufficient purity to avoid interference from impurities in the 13C NMR spectrum. Standard purification techniques such as chromatography or recrystallization should be employed.
-
Solvent Selection: Dissolve approximately 10-20 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common and recommended solvent for this analysis as the reference data is largely based on this solvent.[1][6] Other deuterated solvents can be used, but chemical shifts may vary slightly.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm.[6] Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
13C NMR Acquisition
-
Spectrometer: A standard NMR spectrometer with a frequency of at least 100 MHz for 13C is recommended.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.[7]
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the entire range of expected 13C chemical shifts, typically 0-220 ppm.[7]
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[7] For quaternary carbons, which have longer relaxation times, a longer delay (5-10 seconds) may be necessary if signal intensity is low.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a typical sample, 256 to 1024 scans should provide an adequate signal-to-noise ratio for the nitrile carbon signal.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform an automatic or manual baseline correction.
-
Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.
-
Peak Identification: Identify the nitrile carbon signal. This signal is typically sharp, of lower intensity compared to protonated carbons, and falls within the 118-127 ppm range.[1]
-
Stereochemical Assignment: Compare the chemical shift of the identified nitrile carbon to the ranges provided in the data presentation table. A chemical shift in the downfield region (124.4 - 126.8 ppm) indicates an equatorial orientation, while a chemical shift in the upfield region (118.6 - 124.6 ppm) suggests an axial orientation.
Visualization of the Workflow
The following diagram illustrates the logical workflow for assigning the stereochemistry of a this compound using 13C NMR.
Caption: Workflow for Stereochemical Assignment using 13C NMR.
Conclusion
The 13C NMR chemical shift of the nitrile carbon provides a rapid, non-destructive, and highly effective method for the assignment of stereochemistry in cyclohexanecarbonitriles, particularly at quaternary centers.[1][2] By following the detailed protocols outlined in this application note, researchers can confidently determine the axial or equatorial orientation of the nitrile substituent, a critical piece of information for structure-activity relationship studies and the overall drug development process. This technique requires standard NMR instrumentation and offers a significant advantage in its simplicity and the clarity of the results.
References
- 1. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrochemical Synthesis of Aliphatic Nitriles from Cyclohexanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical synthesis of nitriles from aldehydes presents a green and efficient alternative to traditional chemical methods, which often rely on stoichiometric and hazardous reagents. This document provides detailed application notes and experimental protocols for the electrochemical conversion of cyclohexanecarbaldehyde to cyclohexanecarbonitrile, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The methods described herein utilize electro-catalytic systems to achieve high yields and selectivity under mild reaction conditions.
Two primary electrochemical approaches are detailed: a TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-mediated oxidation and an ammonium (B1175870) iodide (NH₄I)-mediated system. Both methods offer distinct advantages and are presented with comprehensive protocols, quantitative data, and mechanistic insights.
Data Presentation
The following tables summarize the key quantitative data for the electrochemical synthesis of this compound from cyclohexanecarbaldehyde based on established methods for aliphatic aldehydes.
| Parameter | TEMPO-Mediated Oxidation | Ammonium Iodide (NH₄I)-Mediated Oxidation | Reference |
| Yield (%) | 85-95 | 90-99 | [1] |
| Selectivity (%) | >98 | >99 | [1] |
| Faradaic Efficiency (%) | 80-90 | 85-95 | |
| Current Density (mA/cm²) | 5-10 | 10-20 | |
| Reaction Time (h) | 4-6 | 2-4 | [1] |
| Temperature (°C) | 25 (Room Temperature) | 25 (Room Temperature) | [1] |
Table 1: Comparative quantitative data for the electrochemical synthesis of this compound.
| Substrate | Product | Yield (%) (TEMPO-Mediated) | Yield (%) (NH₄I-Mediated) |
| Cyclohexanecarbaldehyde | This compound | 92 | 97 |
| Heptanal | Heptanenitrile | 88 | 95 |
| Octanal | Octanenitrile | 85 | 93 |
| Nonanal | Nonanenitrile | 87 | 94 |
Table 2: Substrate scope for the electrochemical synthesis of various aliphatic nitriles.
Experimental Protocols
Protocol 1: TEMPO-Mediated Electrochemical Synthesis of this compound
This protocol describes the synthesis of this compound from cyclohexanecarbaldehyde using a TEMPO-mediated electrochemical system with ammonium acetate (B1210297) as the nitrogen source.[1]
Materials:
-
Cyclohexanecarbaldehyde (1.0 mmol, 112.17 mg)
-
4-Acetamido-TEMPO (0.2 mmol, 42.66 mg)
-
Ammonium acetate (10 mmol, 770.8 mg)
-
Acetonitrile (B52724) (20 mL)
-
Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) (0.1 M solution in acetonitrile)
-
Graphite (B72142) felt anode (e.g., 2 cm x 2 cm)
-
Platinum foil cathode (e.g., 2 cm x 2 cm)
-
Undivided electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: In a 50 mL undivided electrochemical cell, dissolve ammonium acetate (770.8 mg) and 4-acetamido-TEMPO (42.66 mg) in acetonitrile (20 mL). Add the supporting electrolyte, tetrabutylammonium perchlorate, to a final concentration of 0.1 M.
-
Electrode Setup: Immerse the graphite felt anode and platinum foil cathode into the electrolyte solution, ensuring they are parallel and separated by approximately 1-2 cm.
-
Reactant Addition: Add cyclohexanecarbaldehyde (112.17 mg, 1.0 mmol) to the electrolyte solution.
-
Electrolysis: Stir the solution and perform constant current electrolysis at 10 mA/cm² at room temperature.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 4-6 hours), transfer the reaction mixture to a round-bottom flask and evaporate the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure this compound.
Protocol 2: Ammonium Iodide (NH₄I)-Mediated Electrochemical Synthesis of this compound
This protocol outlines the synthesis of this compound using an ammonium iodide-mediated system, where NH₄I serves as the electrolyte, iodine promoter, and nitrogen source.[1]
Materials:
-
Cyclohexanecarbaldehyde (1.0 mmol, 112.17 mg)
-
Ammonium iodide (NH₄I) (2.0 mmol, 289.89 mg)
-
Dimethyl sulfoxide (B87167) (DMSO) (10 mL)
-
Graphite anode (e.g., 2 cm x 2 cm)
-
Aluminum, Copper, or Nickel cathode (e.g., 2 cm x 2 cm)
-
Undivided electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: In a 25 mL undivided electrochemical cell, dissolve ammonium iodide (289.89 mg) in dimethyl sulfoxide (10 mL).
-
Electrode Setup: Place the graphite anode and the chosen metal cathode (Al, Cu, or Ni) into the electrolyte solution.
-
Reactant Addition: Add cyclohexanecarbaldehyde (112.17 mg, 1.0 mmol) to the cell.
-
Electrolysis: Stir the solution and carry out the electrolysis at a constant current of 15 mA/cm² at room temperature.
-
Monitoring: Follow the consumption of the starting material using GC or TLC.
-
Work-up: After the reaction is complete (typically 2-4 hours), pour the reaction mixture into a separatory funnel containing water (30 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with a saturated solution of sodium thiosulfate (B1220275) (20 mL) to remove any residual iodine, followed by water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude this compound can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Mandatory Visualization
Caption: General experimental workflow for the electrochemical synthesis of this compound.
Caption: Proposed mechanism for TEMPO-mediated electrochemical synthesis of nitriles.
Caption: Proposed mechanism for NH₄I-mediated electrochemical synthesis of nitriles.
References
Application Notes and Protocols: 1,1'-Azobis(cyclohexanecarbonitrile) as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN), also known as ACHN, as a thermal initiator for free-radical polymerization. This document includes its physicochemical properties, decomposition kinetics, and detailed protocols for its application in conventional and controlled polymerization techniques.
Introduction
1,1'-Azobis(this compound) is a versatile and efficient thermal initiator used in the synthesis of a wide range of polymers.[1] Its predictable decomposition kinetics and higher thermal stability compared to more common azo initiators like Azobisisobutyronitrile (AIBN) make it particularly suitable for polymerizations requiring elevated temperatures.[1] The decomposition of ACCN generates 1-cyanocyclohexyl radicals, which are effective at initiating the polymerization of various vinyl monomers.[1]
Physicochemical Properties and Decomposition Kinetics
ACCN is a white crystalline solid with good solubility in many organic solvents, making it a versatile initiator for solution polymerization.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀N₄ | [3] |
| Molecular Weight | 244.34 g/mol | [3][4] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 114-118 °C (decomposes) | [3] |
| 10-hour Half-life Temperature (in Toluene) | 88 °C | [1][3][4] |
| Activation Energy (Ea) | 154.1 kJ/mol | [4] |
| Solubility | Freely soluble in acetone, chloroform, benzene. Soluble in ethanol. Practically insoluble in water. | [2][4] |
The thermal decomposition of ACCN follows first-order kinetics, where the molecule splits at the azo group (-N=N-) to form two 1-cyanocyclohexyl radicals and nitrogen gas.[1] The rate of this decomposition is highly dependent on temperature. The 10-hour half-life temperature of 88 °C in toluene (B28343) indicates that it is a suitable initiator for polymerizations conducted at higher temperatures or requiring longer reaction times compared to AIBN (10-hour half-life temperature of ~65 °C in toluene).[1] The initiator efficiency for ACCN, which is the fraction of radicals that successfully initiate a polymer chain, is generally in the range of 0.5 to 0.7.[1]
Applications in Polymer Synthesis
ACCN is a highly efficient thermal initiator for free-radical polymerization and has been successfully employed in various polymerization techniques.[1]
3.1. Free Radical Polymerization:
ACCN is widely used to initiate the polymerization of a variety of vinyl monomers to produce polymers with specific properties. Its higher thermal stability allows for better control over the initiation process, which can lead to the synthesis of high molecular weight polymers.[1]
3.2. Controlled Radical Polymerization (CRP):
ACCN has also found application in controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] In RAFT, ACCN serves as a source of primary radicals that initiate polymerization in the presence of a RAFT agent, enabling the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] The ability to use ACCN at higher temperatures can be advantageous for certain monomer systems in RAFT polymerization.[1]
Experimental Protocols
4.1. General Protocol for Free Radical Solution Polymerization of an Acrylic Monomer
This protocol describes a general procedure for the polymerization of a generic acrylic monomer in a solvent using ACCN as the initiator.
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, butyl acrylate)
-
1,1'-Azobis(this compound) (ACCN)
-
Anhydrous solvent (e.g., toluene, dimethylformamide)
-
Inhibitor remover column (for monomer purification)
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Precipitating solvent (e.g., methanol (B129727), hexane)
Procedure:
-
Monomer Purification: Pass the acrylic monomer through an inhibitor remover column to remove any polymerization inhibitors.
-
Reaction Setup: Assemble the Schlenk flask with a condenser and magnetic stir bar. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add the desired amount of purified monomer and anhydrous solvent.
-
Initiator Addition: Weigh the required amount of ACCN and add it to the monomer solution. The concentration of the initiator will influence the final molecular weight of the polymer; a higher initiator concentration generally leads to lower molecular weight.
-
Degassing: Seal the flask and degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can terminate radical chains.
-
Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically between 80-100 °C for ACCN).
-
Reaction Monitoring: Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
Termination and Precipitation: Stop the reaction by cooling the flask to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a stirred, large excess of a non-solvent (e.g., methanol for polymethyl methacrylate).
-
Polymer Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven until a constant weight is achieved.
4.2. Protocol for RAFT Polymerization of Styrene (B11656)
This protocol provides a method for the controlled polymerization of styrene using ACCN as the initiator and a generic RAFT agent.
Materials:
-
Styrene
-
1,1'-Azobis(this compound) (ACCN)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Anhydrous solvent (e.g., toluene)
-
Inhibitor remover column
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: Purify the styrene by passing it through an inhibitor remover column.
-
Reaction Setup: Prepare a dry Schlenk flask with a magnetic stir bar and condenser.
-
Reagent Addition: In the flask, combine the purified styrene, the RAFT agent, and the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer.
-
Initiator Addition: Add the ACCN to the reaction mixture. The molar ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Degassing: Thoroughly degas the mixture by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.
-
Polymerization: Place the reaction flask in a preheated oil bath at a temperature suitable for ACCN decomposition (e.g., 90-110 °C).
-
Reaction Progression: Monitor the polymerization over time to achieve the desired monomer conversion.
-
Quenching and Isolation: Terminate the polymerization by cooling the reaction to room temperature and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent like methanol.
-
Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.
Visualizations
Diagram 1: Initiation of Polymerization by ACCN
Caption: Thermal decomposition of ACCN to form radicals and initiate polymerization.
Diagram 2: Experimental Workflow for Free Radical Polymerization
Caption: Step-by-step workflow for a typical polymerization experiment using ACCN.
References
- 1. 1,1'-Azobis(this compound) | 2094-98-6 | Benchchem [benchchem.com]
- 2. Unlocking New Avenues: Solid-State Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 3. ABCN - Wikipedia [en.wikipedia.org]
- 4. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols: Cyclohexanecarbonitrile as a Model Substrate in α-C(sp³)-H Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon bonds without pre-functionalized starting materials. The α-arylation of aliphatic nitriles, which installs an aryl group on the carbon atom adjacent to the cyano group, is a particularly valuable transformation. This reaction provides access to α-aryl nitriles, which are important precursors for a variety of biologically active molecules and functional materials.
Cyclohexanecarbonitrile serves as an excellent model substrate for studying these α-C(sp³)-H arylation reactions. Its rigid cyclic structure allows for the investigation of stereoselectivity, and the presence of a secondary C-H bond adjacent to the activating nitrile group provides a representative system for more complex aliphatic scaffolds. This document outlines the application of this compound in palladium-catalyzed α-arylation reactions, providing detailed protocols and summarizing key data.
Application: Palladium-Catalyzed α-Arylation of this compound
The palladium-catalyzed α-arylation of nitriles has emerged as a robust and versatile method for the synthesis of α-aryl nitriles.[1][2][3] The reaction typically involves the coupling of a nitrile with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. The cyano group activates the adjacent C-H bond, facilitating its deprotonation to form a nucleophilic carbanion that participates in the catalytic cycle.
Key Features:
-
Broad Scope: The methodology is applicable to a wide range of aryl and heteroaryl halides.[4]
-
High Efficiency: With the development of specialized ligands, these reactions can proceed with high yields and selectivity.[5]
-
Stereoselectivity: In the case of cyclic nitriles like this compound, the reaction can exhibit high diastereoselectivity.[6]
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed α-arylation of nitriles, providing a baseline for expected outcomes when using this compound as a model substrate.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaHMDS | Toluene (B28343) | 100 | 2 | 85 | [5] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaHMDS | Toluene | 100 | 3 | 92 | [3] |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | BINAP (3) | NaHMDS | Toluene | 100 | 16 | 78 | [5] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaHMDS | Toluene | 100 | 2 | 75 | [5] |
| 5 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | TMPZnCl·LiCl | THF | 25 | 12 | 95 | [6][7] |
Note: Yields are for the α-arylation of various aliphatic and cyclic nitriles and are representative of what might be expected for this compound.
Experimental Protocols
General Protocol for Palladium-Catalyzed α-Arylation of this compound
This protocol is a generalized procedure based on established methods for the α-arylation of nitriles.[3][5]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand (e.g., BINAP, XPhos)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or other strong base
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Anhydrous toluene or other suitable solvent (e.g., THF, dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagents: Add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl halide). To this mixture, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaHMDS, 1.4 mmol).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-aryl-cyclohexanecarbonitrile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed α-arylation of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed α-arylation of nitriles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 4. Mild and practical method for the alpha-arylation of nitriles with heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
- 6. Highly Diastereoselective α-Arylation of Cyclic Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexanecarbonitrile, a key intermediate in the pharmaceutical and chemical industries.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3] If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. |
| Side reactions: Competing reactions such as elimination or isomerization can reduce the yield of the desired product.[1][2] | Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, pH, or choice of solvent and reagents. For instance, substitution reactions on cyclohexyl halides are often plagued by elimination side reactions.[1][2] | |
| Loss of product during workup: The product may be lost during extraction, washing, or purification steps. | Ensure efficient extraction by using an appropriate solvent like cyclohexane (B81311).[1][3] Minimize losses during purification by carefully performing distillation under reduced pressure.[1][3] | |
| Impure starting materials: The purity of reagents, especially the starting cyclohexanone (B45756) or cyclohexyl halide, can significantly impact the yield. | Use purified reagents and ensure solvents are anhydrous, as moisture can interfere with many reactions. | |
| Formation of Impurities | Side reactions: As mentioned above, elimination and isomerization are common side reactions that lead to impurities.[1][2] | One-pot synthesis methods starting from cyclohexanone have been developed to proceed with high regioselectivity, minimizing the formation of unwanted by-products.[4] |
| Decomposition of product: The product may decompose under harsh reaction or workup conditions. | Avoid prolonged heating and use milder reagents where possible. For example, replacing bromine with sodium hypochlorite (B82951) or hydrogen peroxide as the oxidizing agent can lead to cleaner reactions.[1][5] | |
| Difficulty in Purification | Similar boiling points of product and impurities: Co-distillation of impurities with the product can make purification by distillation challenging. | Utilize fractional distillation under reduced pressure for better separation.[1][3] The purity of the final product can be assessed by GC, with purities greater than 99.5% being achievable.[1][3] |
| Formation of emulsions during extraction: Emulsions can form during the aqueous workup, making phase separation difficult. | Add brine (saturated NaCl solution) to help break up emulsions. Centrifugation can also be an effective method for separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: Common starting materials include cyclohexanone, cyclohexyl halides (like cyclohexyl bromide), and cyclohexanol.[1][2] Syntheses starting from cyclohexanone are often preferred for industrial applications due to the accessibility of the starting material and the development of high-yield, one-pot procedures.[1][2][3]
Q2: I am observing significant elimination byproducts in my reaction starting from a cyclohexyl halide. How can I minimize this?
A2: Elimination is a common side reaction in substitution reactions with cyclohexyl halides.[1][2] To favor substitution over elimination, you can try using a less hindered base, a more polar aprotic solvent, and lower reaction temperatures. Alternatively, consider a different synthetic route, such as the one-pot synthesis from cyclohexanone, which avoids this issue.[1]
Q3: What are the advantages of a one-pot synthesis from cyclohexanone?
A3: One-pot syntheses from cyclohexanone offer several advantages, including:
-
Higher overall yields: Yields exceeding 95% have been reported.[1][3]
-
Improved efficiency: Combining multiple steps into a single pot saves time, reagents, and reduces waste.
-
Greener chemistry: These methods often use more environmentally friendly oxidants like sodium hypochlorite or hydrogen peroxide and allow for the recycling of solvents like methanol (B129727) and cyclohexane.[1][5]
-
High purity: The final product can be obtained in high purity (>99.5%) after distillation.[1][3]
Q4: How can I safely handle the cyanide reagents often used in this synthesis?
A4: Hydrogen cyanide (HCN) and alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have an emergency plan and access to a cyanide antidote kit. Some modern procedures aim to avoid the direct handling of HCN by generating it in situ or using less hazardous cyanide sources.
Q5: What is a typical purification method for this compound?
A5: The most common method for purifying this compound is distillation under reduced pressure.[1][3] This allows for the removal of non-volatile impurities and solvents. The boiling point of this compound is reported as 75-76 °C at 16 mmHg.[6][7]
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Starting Material | Method | Key Reagents | Reported Yield | Reference |
| Cyclohexanone | Multi-step process with intermediate isolation | Methyl hydrazinecarboxylate, HCN, Bromine, Sodium methoxide | ~72% (overall) | [1] |
| Cyclohexanone | One-pot synthesis | Methyl hydrazinecarboxylate, HCN, Sodium hypochlorite | 92% | [1][3] |
| Cyclohexanone | One-pot synthesis | Methyl hydrazinecarboxylate, HCN, Hydrogen peroxide, CuCl₂ catalyst | 91% | [1][3] |
| Cyclohexanone | One-pot synthesis | Methyl hydrazinecarboxylate, HCN, Oxygen, CuCl₂ catalyst | 89% | [1][2][3] |
Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis of this compound from Cyclohexanone using Sodium Hypochlorite [1]
This protocol is based on a one-pot procedure that has been shown to produce high yields of this compound.
Materials:
-
Cyclohexanone
-
Methyl hydrazinecarboxylate
-
Methanol
-
Hydrogen Cyanide (HCN)
-
Sodium hypochlorite solution
-
Cyclohexane
-
Water
Procedure:
-
In a reaction vessel, a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is prepared in situ from cyclohexanone, methyl hydrazinecarboxylate, and HCN.
-
The resulting solution is heated to 45°C.
-
A solution of sodium hypochlorite is added dropwise over 3.5 hours, maintaining the temperature between 45-50°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Water is added to dissolve any precipitated sodium chloride.
-
Cyclohexane is added, and the mixture is stirred for 30 minutes for extraction.
-
The organic phase is separated, and the cyclohexane is removed by distillation.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 3. scirp.org [scirp.org]
- 4. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alkalisci.com [alkalisci.com]
- 7. alkalisci.com [alkalisci.com]
Technical Support Center: Synthesis of Cyclohexanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanecarbonitrile. The following sections address common side reactions and offer solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their primary drawbacks?
A1: The two most common routes are the nucleophilic substitution of cyclohexyl halides or sulfonates with cyanide salts, and a multi-step synthesis starting from cyclohexanone (B45756). Traditional substitution methods are often plagued by competing elimination and isomerization reactions, leading to significant byproduct formation and making them less suitable for industrial production.[1][2] The synthesis from cyclohexanone is a higher-yielding, one-pot process that is more amenable to large-scale production, though careful control of reaction conditions is necessary to minimize impurities.[1]
Q2: What are the major side products in the synthesis of this compound from cyclohexyl halides?
A2: The primary side reaction is elimination, which produces cyclohexene. Isomerization of the cyclohexyl cation intermediate to form methylcyclopentyl derivatives can also occur, especially under acidic conditions or with certain catalysts.
Q3: In the synthesis from cyclohexanone, what are the key intermediates and potential side reactions?
A3: A common high-yield method involves the reaction of cyclohexanone with methyl carbazate (B1233558) to form a hydrazone, followed by the addition of hydrogen cyanide to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. This intermediate is then oxidized and cleaved to produce this compound.[1][3] Potential side reactions include the formation of cyclohexanone azine from the reaction of cyclohexanone with hydrazine (B178648) derivatives, and the formation of minor organic impurities such as acetylcyclohexane.[4]
Q4: How can I purify crude this compound?
A4: The most common purification method is fractional distillation under reduced pressure.[1] This is effective at separating the desired product from less volatile byproducts and starting materials. For syntheses starting from cyclohexanone, an initial extraction with a solvent like cyclohexane (B81311) is performed to separate the product from the aqueous reaction mixture before distillation.[1]
Troubleshooting Guides
Synthesis from Cyclohexyl Halides/Sulfonates
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of this compound | Dominant Elimination Reaction: The use of a strong, sterically hindered base, high reaction temperatures, or a protic solvent can favor the E2 elimination pathway, leading to the formation of cyclohexene. | - Use a less sterically hindered, non-nucleophilic base.- Employ a polar aprotic solvent such as DMSO or DMF to favor the SN2 reaction.- Maintain a lower reaction temperature. |
| Presence of Isomeric Impurities | Carbocation Rearrangement: Formation of a secondary carbocation on the cyclohexane ring can lead to a 1,2-hydride shift and subsequent rearrangement to a more stable tertiary carbocation on a methylcyclopentane (B18539) ring. | - Use reaction conditions that favor an SN2 mechanism (polar aprotic solvent, good nucleophile) to avoid carbocation formation.- If an SN1 pathway is unavoidable, use a non-polar solvent to stabilize the carbocation and reduce the likelihood of rearrangement. |
| Difficult Purification | Similar Boiling Points of Product and Byproducts: Cyclohexene and isomeric byproducts may have boiling points close to that of this compound, making separation by distillation challenging. | - Employ high-efficiency fractional distillation with a long column.- Consider preparative gas chromatography for small-scale, high-purity isolations. |
Synthesis from Cyclohexanone
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of Intermediate (Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate) | Incomplete reaction of cyclohexanone: The initial reaction with methyl carbazate may not have gone to completion. | - Ensure the reaction is refluxed for a sufficient amount of time and monitor the disappearance of cyclohexanone by GC.[1]- Use a slight excess of methyl carbazate. |
| Side reaction of cyclohexanone: Formation of cyclohexanone azine can occur if hydrazine impurities are present or under certain pH conditions. | - Use pure methyl carbazate.- Control the pH of the reaction mixture as specified in the protocol. | |
| Low Yield of Final Product | Inefficient Oxidation: The oxidation of the hydrazinecarboxylate intermediate is a critical step. Improper temperature or pH control can lead to incomplete reaction or degradation. | - Maintain the reaction temperature strictly within the recommended range (e.g., 40-45°C).[1]- Carefully control the pH of the reaction mixture, often in the range of 8-9, by the controlled addition of a base.[1] |
| Incomplete Cleavage: The final cleavage of the oxidized intermediate to yield this compound may be incomplete. | - Ensure the appropriate base (e.g., sodium methoxide) and reaction time are used for the cleavage step as per the protocol.[3] | |
| Product Contamination | Presence of Unreacted Intermediates or Side Products: Minor organic impurities such as unreacted starting materials, intermediates, or byproducts like acetylcyclohexane may co-distill with the product. | - Ensure each step of the one-pot synthesis goes to completion by monitoring with techniques like GC.- Optimize the final distillation, potentially using a fractionating column with a higher number of theoretical plates. |
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity (after purification) | Reference |
| One-Pot Synthesis | Cyclohexanone | Methyl hydrazinecarboxylate, HCN, NaClO | >95% | >99.5% | [1] |
| One-Pot Synthesis | Cyclohexanone | Methyl hydrazinecarboxylate, HCN, H₂O₂, CuCl₂ | 91% | >99.5% | [1] |
| Multi-step (Organic Syntheses) | Cyclohexanone | Methyl carbazate, HCN, Bromine, Sodium methoxide | ~72% | High | [1][3] |
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound from Cyclohexanone
This protocol is adapted from a high-yield, green chemistry approach.[1]
Step 1: Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate
-
In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (B129727) (150 ml).
-
Reflux the mixture for approximately 60 minutes, monitoring the disappearance of cyclohexanone by gas chromatography (GC).
-
Cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, add liquid hydrogen cyanide (0.666 mol) dropwise over 1 hour.
-
Stir the mixture for an additional hour to ensure complete reaction.
Step 2: Oxidation and Cleavage
-
Heat the solution from Step 1 to 45°C.
-
Slowly add a solution of sodium hypochlorite (B82951) (e.g., 460 ml of a 10-13% solution) over 3.5 hours, maintaining the temperature between 45-50°C.
-
After the addition is complete, stir the mixture for another 30 minutes.
-
Add water (150 ml) to dissolve any precipitated salts.
Step 3: Workup and Purification
-
Add cyclohexane (300 ml) to the reaction mixture and stir for 30 minutes for extraction.
-
Separate the organic phase.
-
Remove the cyclohexane by distillation.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major reaction pathways in the synthesis of this compound from cyclohexyl derivatives.
Caption: Simplified workflow for the synthesis of this compound from cyclohexanone and potential side reactions.
References
- 1. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. scilit.com [scilit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Greener Synthesis of Cyclohexanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the greener synthesis of cyclohexanecarbonitrile. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of the one-pot synthesis method for this compound compared to traditional multi-step processes?
A1: The one-pot synthesis starting from cyclohexanone (B45756) offers several advantages, making it a greener and more efficient alternative.[1][2][3] Key benefits include:
-
Reduced Waste: By eliminating the need to isolate intermediates, there is a significant reduction in solvent and reagent waste.[1][2][3]
-
Time and Cost Efficiency: Combining multiple reaction steps into a single pot shortens the overall reaction time and reduces operational costs.[1]
-
Improved Yield: One-pot procedures can lead to higher overall yields, with some methods reporting over 90%.[1][3]
-
Use of Greener Solvents: These methods often utilize methanol (B129727), which is a more environmentally friendly solvent compared to chlorinated solvents like dichloromethane (B109758) used in older procedures.[1][3]
Q2: What are the key intermediates in the one-pot synthesis of this compound from cyclohexanone?
A2: The one-pot synthesis from cyclohexanone proceeds through the formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate as a key intermediate.[1] This intermediate is then oxidized and subsequently cleaved to yield the final product, this compound.
Q3: What are some of the greener oxidizing agents that can be used in this synthesis?
A3: To enhance the green profile of the synthesis, several environmentally friendly oxidizing agents can be employed. These include:
-
Sodium hypochlorite (B82951) (NaClO): An inexpensive and effective oxidant that produces sodium chloride as a benign byproduct.[1][3]
-
Hydrogen peroxide (H₂O₂): A clean oxidant where water is the only byproduct.[1][3]
-
Air (Oxygen): The most environmentally benign and cost-effective oxidant, often used with a catalyst.[1][3]
Q4: What safety precautions should be taken when working with hydrogen cyanide (HCN) and other reagents in this synthesis?
A4: Due to the high toxicity of hydrogen cyanide, all procedures involving this reagent must be conducted in a well-ventilated fume hood.[4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Amyl nitrite (B80452) pearls and an oxygen cylinder should be readily available as an antidote for HCN poisoning.[4] Other reagents like bromine are corrosive and should be handled with care.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete initial reaction: The initial reaction between cyclohexanone and methyl carbazate (B1233558) may not have gone to completion. | Monitor the disappearance of cyclohexanone using Gas Chromatography (GC) before proceeding to the next step.[1] Ensure the reaction is refluxed for a sufficient amount of time (approximately 60 minutes).[1] |
| Inefficient oxidation: The oxidizing agent may not be active, or the reaction conditions may not be optimal. | If using sodium hypochlorite, ensure it is a fresh solution with the specified available chlorine content. For hydrogen peroxide and air oxidations, ensure the catalyst is active and the pH is maintained within the optimal range (8-9).[1][3] | |
| Loss of product during workup: The product may be lost during the extraction or distillation steps. | Ensure efficient extraction by performing multiple extractions with an appropriate solvent like cyclohexane (B81311).[1] Distill the product under reduced pressure to prevent decomposition.[1] | |
| Formation of Side Products | Isomerization: In some methods, the formation of the β,γ-unsaturated isomer can occur. | The one-pot method from cyclohexanone generally shows high regioselectivity for the desired α,β-unsaturated nitrile.[1] If isomers are formed, they can be separated by selective bromination of the undesired isomer.[5] |
| Over-oxidation or degradation: Harsh reaction conditions can lead to the formation of byproducts like adipic acid.[6] | Carefully control the reaction temperature and the rate of addition of the oxidizing agent.[1][3] Monitor the reaction progress to avoid prolonged reaction times after completion. | |
| Crystallization Issues | Spontaneous crystallization does not occur: The intermediate, methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate, may not crystallize out of the solution. | Induce crystallization by scratching the bottom of the reaction flask with a glass rod.[4] |
| Solid interferes with stirring: The formation of a thick solid can hinder effective mixing. | While this can occur, it generally does not affect the yield of the product.[4] Ensure the magnetic stir bar is functioning, but do not be overly concerned if stirring becomes difficult. | |
| Discoloration of Product | Presence of impurities: The final product may have a yellow or brown color due to residual impurities. | Purify the crude product by distillation under reduced pressure.[1] A colorless to light yellow oil is indicative of a pure product.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data from different synthesis methods for easy comparison.
Table 1: Comparison of Greener One-Pot Synthesis Methods
| Oxidizing Agent | Yield (%) | Reaction Time (Oxidation Step) | Temperature (°C) | Key Advantages |
| Sodium Hypochlorite | 92 | 3.5 hours | 45-50 | High yield, inexpensive, produces NaCl as a byproduct.[1][3] |
| Hydrogen Peroxide | 91 | 3 hours | 40-45 | Environmentally friendly (water is the only byproduct).[1][3] |
| Air (Oxygen) | 89 | 10 hours | 45-50 | Most economical and greenest oxidant.[1][3] |
Table 2: Comparison with Traditional Multi-Step Synthesis
| Method | Overall Yield (%) | Solvent(s) | Key Disadvantages |
| One-Pot Synthesis (NaClO) | >95 | Methanol, Cyclohexane | - |
| Organic Syntheses Multi-Step | ~72 | Methanol, Dichloromethane, Pentane | Isolation of intermediates, use of hazardous solvent (dichloromethane), longer overall process.[1][4] |
Experimental Protocols
Greener One-Pot Synthesis of this compound using Sodium Hypochlorite
This protocol is adapted from a high-yielding and environmentally conscious method.[1][3]
Step 1: Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate Intermediate
-
In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (150 ml).
-
Reflux the mixture for approximately 60 minutes, monitoring the disappearance of cyclohexanone by GC.
-
Cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, add liquid hydrogen cyanide (0.666 mol) dropwise over 1 hour.
-
Add an additional 210 ml of methanol and stir the mixture for another hour.
Step 2: Oxidation and Cleavage
-
Heat the solution of the in-situ formed intermediate to 45°C.
-
Add a sodium hypochlorite solution (460 ml) dropwise over 3.5 hours, maintaining the temperature between 45-50°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Add 150 ml of water to dissolve the precipitated sodium chloride.
Step 3: Product Isolation
-
Add 300 ml of cyclohexane to the reaction mixture and stir for 30 minutes.
-
Separate the organic phase.
-
Remove the cyclohexane by distillation (it can be recycled).
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]
Technical Support Center: Industrial Production of Cyclohexanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of Cyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial synthesis routes for this compound include:
-
One-pot synthesis from cyclohexanone (B45756): This is a high-yielding method that can exceed 95% overall yield with product purity greater than 99.5%.[1][2] It is considered a greener approach due to high atom efficiency and the use of recyclable solvents like methanol (B129727) and cyclohexane (B81311).[1][3][4]
-
Hydrocyanation of cyclohexene (B86901): This method involves the addition of hydrogen cyanide (HCN) to cyclohexene, often using nickel-based catalysts, and can achieve conversions over 85%.[5] However, it can lead to impurities that are undesirable in pharmaceutical applications.[1]
-
Substitution reactions: While possible, substitution reactions on cyclohexyl halides or alcohols with alkali cyanides are generally not suitable for industrial production due to the frequent occurrence of side reactions like elimination and isomerization, leading to a variety of byproducts.[1][6]
-
Enzymatic catalysis: An emerging cyanide-free alternative involves the use of aldoxime dehydratases to convert cyclohexanone aldoxime to this compound with high conversion rates (e.g., 98%).[5]
Q2: What are the key safety precautions when handling this compound and its reagents?
A2: this compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8][9][10] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8][9][10] In case of insufficient ventilation, use a suitable respirator.[10]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[7][8][10] Handle in a well-ventilated area and use non-sparking tools to prevent fire from electrostatic discharge.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[7][8][9][10] Keep away from incompatible materials, heat, and sources of ignition.[10][11]
-
Spills: In case of a spill, clean it up immediately using inert absorbent material and place it in a suitable container for disposal.[7][10] Prevent spillage from entering drains or water courses.[7][9]
-
Reagents: When using hazardous reagents like hydrogen cyanide (HCN), extreme caution is necessary. It is recommended to have antidotes like amyl nitrite (B80452) readily available.[12]
Q3: How can the purity of this compound be determined?
A3: The purity of this compound can be assessed using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for volatile compounds, capable of separating and identifying impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is applicable to a wide range of compounds, including non-volatile impurities.[13]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H qNMR is a powerful technique for determining purity by comparing the integral of a signal from the target compound to that of a certified internal standard.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method for identifying functional groups of impurities but is not typically used for quantification.[13]
Troubleshooting Guides
Issue 1: Low Yield in One-Pot Synthesis from Cyclohexanone
Low yields in the one-pot synthesis of this compound from cyclohexanone can be attributed to several factors. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Steps:
-
Verify Reagent Quality:
-
Cyclohexanone: Impurities in the starting material, such as cyclohexanol (B46403) or adipic acid, can interfere with the reaction.[3] Ensure the purity of cyclohexanone using GC-MS.
-
Oxidizing Agent: The activity of the oxidizing agent (e.g., sodium hypochlorite (B82951), hydrogen peroxide) is critical.[1][2] Use fresh batches and verify their concentration.
-
Catalyst: If a catalyst is used (e.g., copper catalyst with H₂O₂ or O₂), check for signs of deactivation or poisoning.[1][4]
-
-
Review Reaction Conditions:
-
Temperature: Maintain the specified temperature range for each step. For example, the oxidation with hydrogen peroxide is typically kept between 40-45°C.[1][2]
-
pH: The pH of the reaction mixture is crucial, especially during oxidation, and should be maintained between 8 and 9.[1][2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using GC analysis.[1]
-
-
Evaluate Purification Step:
-
Extraction: Ensure efficient extraction of the product. Cyclohexane is an effective solvent for this purpose.[1]
-
Distillation: Optimize the vacuum distillation conditions (pressure and temperature) to avoid product decomposition and ensure high purity. The boiling point of this compound is 75-76°C at 2.13 kPa.[1]
-
-
Investigate Side Reactions:
Issue 2: Formation of Impurities in Hydrocyanation of Cyclohexene
The hydrocyanation of cyclohexene can be accompanied by the formation of various impurities that can be problematic for pharmaceutical applications.
Logical Relationship of Impurity Formation:
Caption: Factors contributing to impurity formation during hydrocyanation.
Troubleshooting Steps:
-
Catalyst Selection and Handling: The choice of catalyst is crucial for regioselectivity and minimizing side reactions.[1] Ensure the catalyst is active and not poisoned. Proper handling and, if applicable, regeneration of the catalyst are important.
-
Reaction Conditions Optimization:
-
Temperature and Pressure: Fine-tune the reaction temperature (typically 80–120°C) and pressure (1–3 atm) to favor the desired hydrocyanation reaction over side reactions.[5]
-
Reagent Stoichiometry: An excess of one reagent might promote the formation of byproducts.
-
-
Feedstock Purity: Ensure the cyclohexene and hydrogen cyanide feedstocks are of high purity, as impurities can affect catalyst performance and lead to unwanted byproducts.
-
Product Purification: Employ fractional distillation under reduced pressure to separate the desired this compound from closely boiling impurities.
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Product Purity | Key Advantages | Key Challenges |
| One-Pot Synthesis | Cyclohexanone | Methyl carbazate (B1233558), HCN, Oxidizing agent (e.g., NaClO, H₂O₂) | >95%[1] | >99.5%[1][2] | High yield and purity, green chemistry principles (recyclable solvents)[1][3][4][6] | Requires careful control of pH and temperature.[1][2] |
| Hydrocyanation | Cyclohexene | Hydrogen Cyanide (HCN), Nickel-based catalyst | >85% (conversion)[5] | Variable | Direct route | Formation of impurities, handling of toxic HCN.[1][12] |
| Enzymatic Catalysis | Cyclohexanone aldoxime | Aldoxime dehydratase | 98% (conversion)[5] | High | Cyanide-free, environmentally friendly | Enzyme stability and cost on an industrial scale.[5] |
| Substitution | Cyclohexyl halides/alcohols | Alkali cyanides | Generally lower | Often low | Readily available starting materials | Side reactions (elimination, isomerization) are common.[1][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Cyclohexanone
This protocol is adapted from a high-yield, one-pot procedure.[1][2][12]
Materials:
-
Cyclohexanone
-
Methyl carbazate
-
Hydrogen Cyanide (HCN)
-
Sodium hypochlorite solution
-
Methanol
-
Cyclohexane
-
Water
Experimental Workflow Diagram:
Caption: Experimental workflow for the one-pot synthesis of this compound.
Procedure:
-
Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate:
-
Oxidation:
-
Heat the in-situ formed intermediate solution to 45°C.
-
Add sodium hypochlorite solution dropwise over approximately 3.5 hours, maintaining the temperature between 45-50°C.[1]
-
-
Work-up and Extraction:
-
After the reaction is complete (monitored by GC), add water to dissolve the precipitated sodium chloride.
-
Add cyclohexane and stir to extract the product.
-
Separate the organic layer.[1]
-
-
Purification:
References
- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. scirp.org [scirp.org]
- 3. This compound|CAS 766-05-2|Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 766-05-2 [smolecule.com]
- 6. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Reducing by-product formation in cyclohexene hydrocyanation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the hydrocyanation of cyclohexene (B86901). It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help overcome common challenges and minimize by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of cyclohexene hydrocyanation?
The primary product is cyclohexanecarbonitrile. The reaction involves the addition of a hydrogen atom and a cyanide group across the double bond of the cyclohexene ring.
Q2: What are the most common by-products in cyclohexene hydrocyanation?
The most significant side reaction is often related to the catalyst. Nickel-based catalysts, which are commonly used, can be deactivated by excess hydrogen cyanide (HCN), leading to the formation of inactive dicyanonickel(II) species.[1] Other potential by-products, though less commonly reported specifically for cyclohexene, can include isomers if double bond migration occurs, and oligomers of cyclohexene, particularly at higher temperatures or catalyst concentrations.[2]
Q3: Why is a Lewis acid co-catalyst often used?
Lewis acids, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (B1173362) (AlCl₃), are frequently added to increase the rate of the reaction.[1] They promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to faster product formation and potentially reducing the time for side reactions to occur.[1]
Q4: What are the main safety concerns with this reaction?
The primary safety concern is the high toxicity of hydrogen cyanide (HCN), which is a volatile and poisonous gas.[1] Safer alternatives, known as HCN surrogates (e.g., acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide), can be used to generate HCN in situ, minimizing the risk of exposure.[3][4]
Q5: How can I monitor the progress of the reaction?
Gas chromatography (GC) is an effective method for monitoring the disappearance of the cyclohexene starting material and the appearance of the this compound product. This technique can also be used to detect the formation of volatile by-products.
Troubleshooting Guides
Low yield and the formation of by-products are common challenges in hydrocyanation reactions. The following guides provide a structured approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of Cyclohexene
Possible Causes and Solutions
| Possible Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Verify the age and storage conditions of the nickel precursor and ligands. | Use a fresh batch of catalyst precursor and ligands. Ensure they are stored under an inert atmosphere. |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., water, peroxides). | Purify cyclohexene and solvents before use. Ensure the HCN source is of high purity. |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). |
| Poor Quality HCN Source | If using an HCN surrogate, verify its purity and age. | Use a freshly opened or purified HCN surrogate. |
Issue 2: Significant By-product Formation
Common By-products and Mitigation Strategies
| By-product | Likely Cause | Mitigation Strategy |
| Inactive Nickel(II) Dicyanide | Excess local concentration of HCN.[1] | Add HCN or the HCN surrogate slowly to the reaction mixture using a syringe pump.[5] Use bulky phosphite (B83602) ligands on the nickel catalyst to sterically hinder the formation of the dicyanide complex. |
| Cyclohexene Oligomers/Polymers | High reaction temperature or high catalyst concentration.[2] | Reduce the reaction temperature. Lower the catalyst loading. Ensure homogeneous mixing to avoid localized "hot spots." |
| Isomerization Products (e.g., methylcyclopentanecarbonitrile) | Presence of acid impurities or prolonged reaction times at high temperatures. | Use a purified cyclohexene starting material. Optimize the reaction time to stop the reaction once the desired product is formed. |
Experimental Protocols
This section provides a detailed methodology for the nickel-catalyzed hydrocyanation of cyclohexene using an in-situ generated catalyst.
Materials:
-
Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Triphenyl phosphite (P(OPh)₃)
-
Cyclohexene (freshly distilled)
-
Acetone cyanohydrin (HCN surrogate)
-
Toluene (B28343) (anhydrous)
-
Lewis acid (e.g., Triphenylboron, optional)
-
Standard Schlenk line and glassware
-
Syringe pump
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under a strict inert atmosphere (argon or nitrogen), add Ni(COD)₂ (1 mol%) and triphenyl phosphite (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the freshly distilled cyclohexene (1 equivalent).
-
If using a Lewis acid co-catalyst, add it at this stage (e.g., 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
-
Addition of HCN Surrogate:
-
Using a syringe pump, add acetone cyanohydrin (1.2 equivalents) dropwise to the reaction mixture over a period of 2-4 hours. A slow addition rate is crucial to maintain a low concentration of free HCN and prevent catalyst deactivation.[5]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC.
-
Once the reaction is complete (cyclohexene is consumed), cool the mixture to room temperature.
-
Carefully quench any remaining cyanide by adding an aqueous solution of sodium hypochlorite (B82951) (bleach).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Visualizations
Catalytic Cycle of Nickel-Catalyzed Hydrocyanation
Caption: Catalytic cycle for the hydrocyanation of an alkene.
Experimental Workflow for Cyclohexene Hydrocyanation
Caption: General experimental workflow for cyclohexene hydrocyanation.
Troubleshooting Logic for By-product Formation
Caption: Decision tree for troubleshooting by-product formation.
References
Overcoming elimination and isomerization in substitution reactions
Welcome to the technical support center for overcoming common challenges in substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in substitution reactions?
The most frequent by-products in substitution reactions are products of elimination reactions.[1][2] Since many nucleophiles are also basic, a competitive elimination reaction can occur where a proton is abstracted from a carbon adjacent (beta) to the leaving group, resulting in the formation of an alkene.[3] Another common issue, particularly in SN1 reactions, is the formation of isomeric products resulting from carbocation rearrangements.[4][5]
Q2: How can I favor substitution over elimination?
Several factors can be adjusted to favor substitution over elimination:
-
Temperature: Lower temperatures generally favor substitution. Elimination reactions often have a higher activation energy and are more entropically favored, making them more prevalent at higher temperatures.[6][7]
-
Nature of the Nucleophile/Base: Use a strong, but weakly basic nucleophile.[6][8] Strong, sterically hindered bases tend to favor elimination as they can more easily abstract a proton than attack a sterically hindered carbon.[3][9]
-
Solvent: The choice of solvent can be critical. Polar aprotic solvents like DMSO or acetone (B3395972) favor SN2 reactions.[6]
Q3: What causes unexpected isomerization in my substitution reaction, and how can I prevent it?
Unexpected isomerization is most often due to carbocation rearrangements in SN1 reactions.[5] If the initial carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), a mixture of products will be obtained.[10][11]
To prevent this:
-
Switch to SN2 conditions: If your substrate allows, using conditions that favor an SN2 mechanism (a strong nucleophile in a polar aprotic solvent) will avoid the formation of a carbocation intermediate altogether.[12][13]
-
Use a less ionizing solvent: A less polar solvent can disfavor the formation of the carbocation needed for an SN1 reaction.
-
Protecting Groups: In some cases, protecting a nearby functional group can prevent its participation in rearrangement pathways.[14]
Q4: My reaction is giving a low yield. What are the common causes?
Low yields in substitution reactions can stem from several factors:
-
Competing Elimination: As mentioned, elimination is a major competing reaction that can significantly lower the yield of the desired substitution product.[1]
-
Poor Leaving Group: The leaving group may not be sufficiently reactive under the reaction conditions. Consider converting the leaving group to a better one (e.g., converting an alcohol to a tosylate).[15][16]
-
Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time, too low a temperature, or deactivation of the nucleophile.
Troubleshooting Guides
Issue 1: High Percentage of Elimination By-product
Symptoms: Your product mixture contains a significant amount of an alkene instead of the desired substitution product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor elimination.[7][17] Rerunning the reaction at a lower temperature can significantly increase the substitution product ratio.
-
Evaluate the Base/Nucleophile: If you are using a strong, bulky base, it will favor elimination.[3][9] Consider switching to a less sterically hindered nucleophile that is also a weaker base.
-
Change the Solvent: Ensure you are using an appropriate solvent. For SN2 reactions, polar aprotic solvents are ideal.[6]
Caption: Troubleshooting workflow for high elimination.
Issue 2: Isomerized Product Detected
Symptoms: The product's connectivity is different from what is expected from a direct substitution, suggesting a rearrangement has occurred.
Troubleshooting Steps:
-
Identify the Mechanism: Isomerization is characteristic of SN1 reactions involving carbocation intermediates.[5]
-
Force an SN2 Pathway: To avoid the carbocation intermediate, switch to conditions that favor the SN2 mechanism. This is the most effective way to prevent rearrangements.[12][13]
-
Use a high concentration of a strong, non-bulky nucleophile.
-
Employ a polar aprotic solvent.
-
-
Use a Better Leaving Group: If you are starting with an alcohol, converting it to a tosylate or mesylate will allow you to use less harsh conditions that are more favorable for an SN2 reaction.[1]
Caption: Workflow to prevent product isomerization.
Data Presentation: Substitution vs. Elimination
The outcome of the reaction is highly dependent on the substrate, nucleophile/base, and temperature. The following tables summarize expected major products under various conditions.
Table 1: Influence of Substrate Structure on Reaction Pathway
| Substrate | Strong Nucleophile/Strong Base | Strong Nucleophile/Weak Base | Weak Nucleophile/Weak Base | Strong, Bulky Base |
| Primary (1°) | SN2 | SN2 | No Reaction | E2 |
| Secondary (2°) | E2 | SN2 | SN1, E1 | E2 |
| Tertiary (3°) | E2 | SN1, E1 | SN1, E1 | E2 |
Data compiled from multiple sources.[3][8][12][13]
Table 2: Effect of Temperature on Product Ratio
| Reaction | Temperature | Substitution Product (%) | Elimination Product (%) |
| 2-bromopropane (B125204) + EtO⁻ | 25°C | 75 | 25 |
| 2-bromopropane + EtO⁻ | 55°C | 21 | 79 |
Illustrative data based on general principles.[6][7]
Experimental Protocols
Protocol 1: Minimizing Elimination via Low-Temperature SN2 Reaction
This protocol describes the synthesis of 2-ethoxypropane from 2-bromopropane, aiming to maximize the SN2 product.
Materials:
-
2-bromopropane
-
Sodium ethoxide
-
Ethanol (B145695) (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar in an ice bath.
-
Add a solution of sodium ethoxide in anhydrous ethanol to the flask.
-
Cool the solution to 0°C with stirring.
-
Slowly add 2-bromopropane to the cooled solution dropwise over 30 minutes.
-
Maintain the temperature at 0°C and allow the reaction to stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation.
Protocol 2: Promoting E2 Elimination with a Bulky Base
This protocol details the synthesis of propene from 1-bromopropane (B46711) using a sterically hindered base to favor elimination.
Materials:
-
1-bromopropane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Heating mantle
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.
-
Gently heat the mixture to 50-60°C.
-
Slowly add 1-bromopropane to the heated solution.
-
The gaseous product (propene) will begin to evolve.
-
Collect the propene gas by bubbling it through a suitable trapping solution or by using a gas syringe.
-
Continue heating until gas evolution ceases.
-
The reaction can be monitored by observing the cessation of gas production.
Caption: Decision tree for predicting reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 4. Khan Academy [khanacademy.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. quora.com [quora.com]
- 7. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cyclohexanecarbonitrile Reactions
Welcome to the technical support center for catalyst selection and optimization of cyclohexanecarbonitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which catalysts are typically used?
A1: this compound is a valuable intermediate. Common synthetic methods include:
-
One-Pot Synthesis from Cyclohexanone (B45756): This is a popular and efficient method. It often involves the formation of an intermediate, such as methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, followed by oxidation. Copper(II) chloride is a common catalyst for the oxidation step, which can be performed using various oxidizing agents like sodium hypochlorite, hydrogen peroxide, or oxygen.[1][2]
-
Strecker Synthesis: This classic method involves the reaction of cyclohexanone with an amine (like ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is then hydrolyzed.[3][4][5]
-
Substitution Reactions: While possible, the reaction of cyclohexyl halides or sulfonates with alkali cyanides is often plagued by side reactions like elimination and isomerization, making it less suitable for industrial production.[1]
Q2: I am experiencing low yields in my copper-catalyzed this compound synthesis. What are the potential causes?
A2: Low yields in copper-catalyzed reactions can stem from several factors:
-
Catalyst Deactivation: The copper catalyst can be deactivated by impurities in the starting materials or solvents. Carbon deposition on the catalyst surface can also lead to deactivation.[6]
-
Suboptimal pH: For reactions involving hydrogen peroxide or oxygen as the oxidant in the presence of a copper catalyst, maintaining the correct pH (typically between 8 and 9) is crucial for catalyst activity and reaction efficiency.[1][2]
-
Poor Quality of Reagents: Ensure that your cyclohexanone, solvents, and other reagents are of high purity. Impurities can interfere with the catalytic cycle.
-
Inefficient Oxidation: The choice and handling of the oxidizing agent are critical. For instance, if using hydrogen peroxide, its concentration and rate of addition can significantly impact the reaction outcome.
Q3: What are common side products in this compound synthesis, and how can I minimize them?
A3: The formation of side products can significantly reduce the yield and purity of this compound. Common side products include:
-
Elimination and Isomerization Products: These are particularly common in substitution reactions involving cyclohexyl halides.[1]
-
Acetamide (B32628): When using ammonium (B1175870) acetate (B1210297) as a catalyst, particularly in Knoevenagel-type condensations, acetamide can form as a byproduct. This can often be removed by washing the reaction mixture with water.
-
Self-Condensation Products: In base-catalyzed reactions of cyclohexanone, self-condensation can occur. Careful control of reaction temperature and the choice of a weak base catalyst can help minimize this.
Q4: Can I recycle the catalyst used in the synthesis of this compound?
A4: Yes, in many cases, the catalyst can be recycled. For instance, in the one-pot synthesis using a copper catalyst, the aqueous phase containing the Cu2+ salt can be treated with a weakly acidic ion-exchanger to recover the copper ions.[1] The solvent, such as methanol (B129727), and other auxiliaries like cyclohexane (B81311) can also be recovered and reused after distillation.[1][7]
Troubleshooting Guides
Issue 1: Low Conversion of Cyclohexanone
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst has been stored properly and is not expired.- For copper catalysts, consider in-situ generation of the active Cu(I) species from a more stable Cu(II) salt with a reducing agent.- If using a heterogeneous catalyst, check for signs of deactivation (e.g., color change, fouling). |
| Inappropriate Reaction Conditions | - Temperature: The reaction may be too slow at low temperatures. Incrementally increase the temperature while monitoring for side product formation.- Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure you are using a suitable solvent (e.g., methanol for the one-pot synthesis).[1] |
| Water Formation | - In condensation reactions, the water produced as a byproduct can inhibit the reaction. Consider using a Dean-Stark apparatus for azeotropic removal of water if applicable to your reaction setup. |
| Impure Reactants | - Purify the cyclohexanone and other starting materials if their purity is questionable. Aldehydes and ketones can be particularly susceptible to degradation. |
Issue 2: Poor Selectivity and Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | - The catalyst may be too basic or acidic for the desired transformation, leading to side reactions. For Knoevenagel-type reactions, weak bases like ammonium acetate or piperidine (B6355638) are often preferred to avoid self-condensation of the ketone.[8] |
| Suboptimal Reaction Temperature | - High temperatures can often lead to the formation of undesired byproducts. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | - Verify the molar ratios of your reactants and catalyst. An excess of one reactant may lead to the formation of side products. |
Data Presentation
Table 1: Comparison of Catalytic Systems for One-Pot this compound Synthesis from Cyclohexanone
| Catalyst System | Oxidizing Agent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| - | Sodium Hypochlorite | Methanol | 45-50°C | 3.5 hours | 92 | [1][2] |
| Copper(II) chloride dihydrate | Hydrogen Peroxide | Methanol/Water | 40-45°C | 3 hours | 91 | [1][2] |
| Copper(II) chloride dihydrate | Oxygen | Methanol/Water | 45-50°C | 10 hours | 91 | [1][2] |
Note: The yields reported are for the final, distilled this compound product in a one-pot procedure starting from cyclohexanone.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using a Copper Catalyst and Hydrogen Peroxide[1][2]
This protocol is adapted from a literature procedure for a high-yielding, one-pot synthesis.
Materials:
-
Cyclohexanone
-
Methyl hydrazinecarboxylate
-
Glacial acetic acid
-
Methanol
-
Copper(II) chloride dihydrate
-
30% Hydrogen peroxide
-
28% Aqueous ammonia (B1221849)
-
Cyclohexane
Procedure:
-
Intermediate Formation: In a three-necked flask, reflux a mixture of cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) in methanol (150 ml). This forms the intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, in situ.
-
Catalytic Oxidation:
-
To the methanol solution of the in situ formed intermediate, add a solution of copper(II) chloride dihydrate (0.018 mol) in water.
-
Prepare a solution of 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (2 ml) in water (15 ml).
-
Drip the hydrogen peroxide solution into the reaction mixture over a period of 3 hours, maintaining the reaction temperature at 40-45°C.
-
Keep the pH of the reaction mixture between 8 and 9 by the controlled addition of a 20% aqueous ammonia solution.
-
-
Workup and Isolation:
-
After the reaction is complete, add cyclohexane (300 ml) to the reaction flask.
-
Separate the organic phase.
-
Remove the cyclohexane by distillation. The cyclohexane can be recycled.
-
Distill the crude product under reduced pressure to obtain pure this compound.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Decision Pathway for Catalyst Selection in this compound Synthesis
Caption: A decision tree for selecting a suitable catalyst system.
References
- 1. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. scirp.org [scirp.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
Purification strategies to remove impurities from Cyclohexanecarbonitrile
Welcome to the technical support center for the purification of Cyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound often depend on the synthetic route. However, they typically include:
-
Unreacted starting materials: Such as cyclohexanone.
-
Byproducts from side reactions: These can include cyclohexene (B86901) (from elimination reactions), 2-cyanocyclohexene, and other isomers.[1]
-
Solvents used in the synthesis or workup: Examples include methanol, cyclohexane, pentane, and ethanol.
-
Water: Introduced during the workup or absorbed from the atmosphere.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for this compound are:
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating this compound from impurities with different boiling points.[2][3] It is particularly useful for removing both lower and higher boiling point impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for isolating this compound from closely related impurities that are difficult to separate by distillation.[4][5]
-
Crystallization: If the crude this compound is a solid or can be induced to crystallize, this method can be very effective for removing soluble impurities.[6][7]
Q3: How do I choose the best purification strategy for my sample?
A3: The choice of purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The following logical workflow can guide your decision:
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Check all joints for leaks and ensure the vacuum pump is functioning correctly.[8] |
| Bumping or Violent Boiling | - Lack of boiling chips or inadequate stirring.- Heating too rapidly. | - Always use fresh boiling chips or a magnetic stirrer.- Heat the distillation flask gradually and evenly. |
| Product Decomposition | - Distillation temperature is too high. | - Reduce the pressure to lower the boiling point of this compound. The boiling point is approximately 75-76 °C at 16 mmHg.[9][10] |
| Column Flooding | - Excessive boil-up rate. | - Reduce the heating mantle temperature to decrease the rate of vaporization.[11] |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column overloading.- Incorrect flow rate. | - Optimize the mobile phase gradient and solvent strength.- Reduce the injection volume or sample concentration.- Adjust the flow rate to improve separation efficiency.[12] |
| Peak Tailing or Fronting | - Column degradation.- Sample solvent incompatible with the mobile phase.- Presence of interacting impurities. | - Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase if possible.- Pre-treat the sample to remove interfering compounds.[13] |
| Low Product Recovery | - Product precipitation on the column.- Decomposition on the column.- Inefficient fraction collection. | - Adjust the mobile phase to ensure the product remains soluble.- Use a milder mobile phase or a different stationary phase.- Optimize the fraction collection parameters (time, threshold).[14] |
| High Backpressure | - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase. | - Back-flush the column or replace the inlet frit.- Filter all samples and mobile phases before use.[15] |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Cooling the solution too rapidly. | - Choose a solvent with a lower boiling point or use a solvent mixture.- Perform a preliminary purification step (e.g., extraction) to remove excess impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10][16] |
| No Crystal Formation | - Solution is not sufficiently saturated.- Supersaturation without nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[17] |
| Low Yield of Crystals | - Too much solvent was used.- The compound is too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Crystals are colored or appear impure | - Colored impurities are present.- Rapid crystallization trapped impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure slow cooling to allow for selective crystallization.[7] |
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of the effectiveness of different purification methods for common impurities in this compound. Actual results may vary based on experimental conditions.
| Impurity | Initial Conc. (%) | Fractional Distillation Purity (%) | Preparative HPLC Purity (%) | Crystallization Purity (%) |
| Cyclohexanone | 5.0 | >99.5 | >99.8 | >99.0 |
| Cyclohexene | 2.0 | >99.8 | >99.9 | >99.5 |
| Methanol | 3.0 | >99.9 | >99.9 | >99.8 |
| Water | 1.0 | >99.5 | >99.0 | >99.0 |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify crude this compound by removing impurities with different boiling points.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and manometer
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum source and slowly evacuate the system to the desired pressure (e.g., 16 mmHg).[9]
-
Begin stirring and gently heat the flask.
-
Collect the initial fraction (forerun), which will contain lower-boiling impurities like residual solvents and cyclohexene (boiling point ~83°C at atmospheric pressure).[1][3][9][18][19]
-
As the temperature stabilizes at the boiling point of this compound (75-76 °C at 16 mmHg), change the receiving flask to collect the pure product.[9]
-
Continue distillation until a small amount of residue remains in the distillation flask.
-
Turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Preparative HPLC Purification of this compound
Objective: To isolate this compound from closely related impurities.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A: Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter.
-
Set up the HPLC method with a suitable gradient (e.g., starting with a lower percentage of acetonitrile and gradually increasing).
-
Inject the sample onto the column.
-
Monitor the separation using the UV detector.
-
Collect the fraction corresponding to the this compound peak.
-
Analyze the collected fraction for purity using analytical HPLC or GC-MS.
-
Combine pure fractions and remove the solvent under reduced pressure.
Crystallization of this compound
Objective: To purify solid or low-melting this compound from soluble impurities.
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)[20]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal may be added, and the solution briefly heated.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the crystals under vacuum to remove residual solvent.
References
- 1. chemior.com [chemior.com]
- 2. lookchem.com [lookchem.com]
- 3. Cyclohexene - Wikipedia [en.wikipedia.org]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. Cyclohexene CAS#: 110-83-8 [m.chemicalbook.com]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. lookchem.com [lookchem.com]
- 13. youtube.com [youtube.com]
- 14. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
- 15. agilent.com [agilent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 18. westliberty.edu [westliberty.edu]
- 19. 110-83-8 CAS MSDS (Cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 20. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low conversion rates in Cyclohexanecarbonitrile alkylation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the alkylation of cyclohexanecarbonitrile. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My alkylation of this compound is resulting in a low yield. What are the most common causes?
Low conversion in the alkylation of this compound can stem from several factors. The reaction involves the deprotonation of the α-carbon to the nitrile group to form a nucleophilic carbanion (a nitrile anion), which then attacks an alkylating agent.[1] Key areas to investigate include:
-
Inefficient Deprotonation: The base used may not be strong enough to effectively deprotonate the this compound.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and yield.[3][4]
-
Issues with the Alkylating Agent: The reactivity of the alkylating agent can influence the success of the reaction.[5]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.[6][7]
-
Moisture in the Reaction: Water can quench the strong bases used and the nitrile anion, halting the reaction.[3]
2. How do I choose the right base for the deprotonation of this compound?
The choice of base is critical for the efficient formation of the nitrile anion.[1] Strong bases are required for complete deprotonation.[2]
-
Strong, Non-Nucleophilic Bases: Sterically hindered, strong bases like Lithium Diisopropylamide (LDA) are often preferred as they are highly effective at deprotonation without competing as a nucleophile.[2][8]
-
Metal Hydrides: Sodium hydride (NaH) is another strong base that can be used.[2][5] It is less soluble and can lead to heterogeneous reaction mixtures.[2]
-
Grignard Reagents: In some procedures, a Grignard reagent is added to a mixture of the this compound and the alkylating agent, which has been shown to improve yields and reduce by-products.[9]
| Base | Typical Solvent | Temperature (°C) | Key Considerations |
| LDA | THF | -78 to 0 | Forms a soluble enolate, good for kinetic control.[8][10] |
| NaH | THF, DMF | 0 to RT | Heterogeneous reaction, good for thermodynamic control.[2][10] |
| Grignard Reagent | THF | 50 to 80 | Order of addition is crucial for high yield.[9] |
3. What is the optimal solvent and temperature for this alkylation?
The choice of solvent and temperature can significantly influence the reaction's success.
-
Solvent: Aprotic, non-hydroxylic solvents are essential to avoid quenching the strong base and the nitrile anion.[2] Tetrahydrofuran (THF) is a commonly used solvent.[2][9] Dimethylformamide (DMF) can also be used and may enhance the reactivity of the anion.[5]
-
Temperature: Low temperatures, typically -78 °C, are often employed when using LDA to ensure kinetic control and minimize side reactions.[8] When using NaH, the reaction may be run at a slightly higher temperature, such as room temperature.[10] Some protocols with Grignard reagents may even use elevated temperatures up to 80°C.[9]
4. My reaction is showing multiple spots on TLC, suggesting side products. What are the likely side reactions?
Several side reactions can occur during the alkylation of this compound, leading to a complex product mixture and reduced yield of the desired product.
-
Hydrolysis: If there is any water present, the nitrile group can be hydrolyzed to a carboxamide and then to a carboxylic acid, especially during acidic or basic workup.[1][11][12]
-
Dialkylation: If an excess of the alkylating agent and base are used, a second alkyl group can be added to the α-carbon.[5]
-
Elimination Reactions: If the alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can compete with the desired substitution reaction.[6]
-
Reaction with Solvent: In some cases, the strong base can react with the solvent.
To minimize these side reactions, it is crucial to use anhydrous conditions, control the stoichiometry of the reagents carefully, and maintain the optimal reaction temperature.
Experimental Protocols
General Protocol for Alkylation using LDA:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium to a solution of diisopropylamine (B44863) in THF to form LDA in situ.
-
Deprotonation: Add a solution of this compound in THF dropwise to the LDA solution. Stir for 30-60 minutes to ensure complete formation of the nitrile anion.
-
Alkylation: Add the alkylating agent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for this compound alkylation.
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation of nitriles [ns1.almerja.com]
- 6. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP2616433B1 - Process for preparing a this compound derivative - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Thermal Decomposition of Azo Initiators
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of azo initiators, with a specific focus on 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN).
Troubleshooting Guides
This section addresses common issues encountered during experiments involving azo initiators like ABCN.
| Problem | Possible Cause | Recommended Action |
| Inconsistent or slow polymerization initiation. | Premature decomposition of the initiator due to improper storage.[1] | Verify storage temperature records. If the initiator has been exposed to temperatures above the recommended range, it may have lost potency. Use a fresh, properly stored batch for subsequent experiments.[1] |
| Incorrect reaction temperature. | Ensure the reaction is conducted at a temperature suitable for the initiator's decomposition rate. For ABCN, the 10-hour half-life is at 88°C in toluene.[2][3] Reactions requiring extended times may need a higher temperature or an initiator with a longer half-life.[4] | |
| Presence of inhibitors in the monomer. | Purify the monomer by passing it through an alumina (B75360) column to remove inhibitors.[5] | |
| Polymerization reaction fails to initiate. | Complete decomposition of the initiator. | Discard the suspect initiator following safety protocols. Obtain a new supply and ensure it is stored correctly upon receipt.[1] |
| Insufficient deoxygenation of the system. | Oxygen can inhibit radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the solution. | |
| Low polymer yield or low molecular weight polymer. | Initiator concentration is not optimal. | Adjust the initiator concentration. A high concentration can lead to a higher rate of termination reactions, resulting in a broader molecular weight distribution.[6] |
| Presence of unintended chain transfer agents. | Purify the solvent and monomer to remove impurities that can act as chain transfer agents, leading to premature termination of growing polymer chains.[5] | |
| The "cage effect" is pronounced. | The polarity of the solvent can affect initiator efficiency. In viscous solvents, the "cage effect" can be more pronounced, reducing the escape of radicals from the solvent cage and lowering initiation efficiency.[5] Consider using a less viscous solvent. | |
| Visible clumping or discoloration of the initiator powder. | Partial decomposition of the initiator.[1] | Do not use the initiator. The presence of decomposition byproducts can interfere with the polymerization reaction and may pose a safety hazard. Dispose of the material appropriately.[1] |
| Container of the initiator appears bloated or pressurized. | Gas evolution from initiator decomposition.[1] | CAUTION: This indicates significant decomposition and a potential for container rupture. Do not attempt to open the container. Follow your institution's emergency procedures for handling potentially explosive materials and contact your safety officer immediately.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the thermal decomposition mechanism of ABCN?
A1: ABCN, like other azo initiators, decomposes upon heating to generate two free radicals and a molecule of nitrogen gas.[7] The carbon-nitrogen bonds are the weakest and break homolytically. The resulting this compound radicals can then initiate polymerization.
Q2: What is the 10-hour half-life temperature of an azo initiator and why is it important?
A2: The 10-hour half-life temperature is the temperature at which 50% of the initiator will decompose in ten hours.[6] This parameter is crucial for selecting the appropriate initiator for a given polymerization reaction temperature and duration to ensure a steady supply of radicals.[4][6]
Q3: How should ABCN be stored?
A3: ABCN should be stored in a refrigerated environment, typically between 2°C and 8°C, and protected from light to prevent premature decomposition.[8] Storing at lower temperatures significantly increases the half-life and preserves the initiator's effectiveness.[1]
Q4: What are the signs of ABCN decomposition during storage?
A4: While significant decomposition may not always result in a distinct visual change, any clumping, discoloration, or gas evolution (bloating of the container) are clear signs of decomposition.[1] If these are observed, the product should be handled and disposed of with extreme caution according to safety protocols.[1]
Q5: Can ABCN be used in aqueous solutions?
A5: ABCN is a white solid that is soluble in aromatic solvents but practically insoluble in water.[2][3] For polymerizations in aqueous media, a water-soluble azo initiator should be used.[9][10]
Q6: Are azo initiators like ABCN safer than peroxide initiators?
A6: Azo initiators are generally considered safer than organic peroxides for several reasons. They are not shock-sensitive and have higher decomposition temperatures compared to peroxides with similar half-lives, reducing the risk of accidental decomposition.[7] Additionally, they do not undergo induced decomposition, which can make polymerization less efficient with peroxides.[7][11]
Quantitative Data Summary
The following table summarizes key thermal stability data for ABCN and other common azo initiators.
| Initiator | Chemical Name | 10-Hour Half-Life Temperature (°C) | Solvent |
| ABCN (V-40) | 1,1'-Azobis(this compound) | 88 | Toluene[2][3] |
| AIBN | Azobisisobutyronitrile | 65 | Toluene[6] |
| V-59 | 2,2'-Azobis(2-methylbutyronitrile) | 68 | Toluene[1] |
| V-65 | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 51 | Toluene[12] |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 30 | -[13] |
Experimental Protocols
1. Determination of Decomposition Kinetics by UV-Vis Spectroscopy
This protocol provides a generalized method for determining the first-order rate constant (kd) and half-life (t1/2) of an azo initiator at a specific temperature.[12]
-
Objective: To determine the kinetic parameters of azo initiator decomposition.
-
Materials and Equipment:
-
Azo initiator (e.g., ABCN)
-
Solvent (e.g., toluene)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
-
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo initiator in the chosen solvent (e.g., 0.01 M). The concentration should be adjusted to yield an initial absorbance within the optimal range of the spectrophotometer (typically 0.8 - 1.2) at the wavelength of maximum absorbance (λmax).
-
Determination of λmax: Scan the UV-Vis spectrum of the initiator solution to determine the wavelength of maximum absorbance.
-
Kinetic Run: a. Set the spectrophotometer to the determined λmax. b. Preheat the temperature-controlled cuvette holder to the desired reaction temperature. c. Place a cuvette containing the initiator solution into the holder and begin recording the absorbance at regular time intervals. d. Continue data collection until the absorbance decreases to a near-constant value (typically for at least 3 half-lives).[12]
-
-
Data Analysis:
-
The decomposition of an azo initiator follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(At)) versus time (t) should yield a straight line.[12]
-
The slope of this line is equal to the negative of the rate constant (-kd).[12]
-
The half-life (t1/2) can be calculated from the rate constant using the equation: t1/2 = ln(2) / kd.[12]
-
2. Verification of Initiator Activity via Test Polymerization
This protocol provides a method to assess the activity of a stored azo initiator by conducting a small-scale, controlled polymerization.[1]
-
Objective: To compare the activity of a stored initiator against a fresh, properly stored control.
-
Materials and Equipment:
-
Stored ("Test") and fresh ("Control") azo initiator
-
Monomer (e.g., styrene (B11656) or methyl methacrylate) with inhibitor removed
-
Solvent (e.g., toluene)
-
Reaction vessels (e.g., Schlenk tubes)
-
Constant temperature oil bath
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen)
-
Non-solvent for precipitation (e.g., methanol)
-
-
Procedure:
-
Reaction Setup: Prepare two identical reaction mixtures, one with the "Test" initiator and one with the "Control" initiator. A typical recipe might include the monomer, solvent, and a specific concentration of the initiator.
-
Deoxygenation: Deoxygenate both reaction mixtures by bubbling with an inert gas or through freeze-pump-thaw cycles.
-
Polymerization: Place both reaction vessels in a preheated oil bath at a temperature appropriate for the initiator and stir for a predetermined time (e.g., 4 hours).
-
Quenching and Precipitation: After the set time, quench both reactions by cooling and exposing them to air. Precipitate the polymer by adding the reaction mixture to a non-solvent.[1]
-
Analysis: Collect, dry, and weigh the polymer from both reactions. Compare the polymer yield (conversion) between the "Test" and "Control" samples. A significantly lower yield in the "Test" sample indicates reduced initiator activity.[1]
-
Visualizations
Caption: Thermal decomposition pathway of ABCN.
Caption: Troubleshooting workflow for common polymerization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ABCN - Wikipedia [en.wikipedia.org]
- 3. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempoint.com [chempoint.com]
- 8. 1,1 -Azobis(this compound) ACHN [sigmaaldrich.com]
- 9. Synazo · Azo Polymerisation Initiators [synazo.de]
- 10. nbinno.com [nbinno.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solvent Effects on Reactions of Cyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and troubleshooting the solvent effects on the rate of reactions involving cyclohexanecarbonitrile. This resource offers detailed experimental protocols, quantitative data analysis, and troubleshooting in a user-friendly question-and-answer format to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the rate of hydrolysis of this compound?
The rate of hydrolysis of nitriles like this compound is significantly influenced by the solvent system. The solvent's polarity, proticity (ability to donate hydrogen bonds), and its capacity to stabilize the transition state of the reaction are key factors.
-
Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can participate in hydrogen bonding and can solvate both the nucleophile (e.g., hydroxide (B78521) ion in basic hydrolysis) and the electrophilic carbon of the nitrile group. In acid-catalyzed hydrolysis, polar protic solvents can stabilize the protonated nitrile intermediate, facilitating nucleophilic attack by water. However, in base-catalyzed hydrolysis, protic solvents can solvate the hydroxide ion, which can sometimes decrease its nucleophilicity and slow the reaction compared to polar aprotic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess significant polarity to dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the nucleophile. This lack of hydrogen bonding around the nucleophile in polar aprotic solvents can enhance its reactivity, often leading to a faster reaction rate in base-catalyzed hydrolysis.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged species, such as the hydroxide ion or a protonated nitrile, are generally very slow in nonpolar solvents due to the poor solubility and stabilization of these ionic intermediates.
Q2: My hydrolysis reaction is proceeding very slowly. What are the common causes and how can I accelerate it?
Slow reaction rates are a common issue in nitrile hydrolysis. Several factors could be at play:
-
Suboptimal Solvent: The use of a nonpolar or weakly polar solvent will significantly hinder the reaction. Consider switching to a more polar solvent system. For base-catalyzed hydrolysis, a polar aprotic solvent like DMSO in a mixture with water might be beneficial. For acid-catalyzed hydrolysis, an aqueous mixture with a polar protic co-solvent like ethanol or dioxane can be effective.
-
Low Temperature: Reaction rates are highly dependent on temperature. Increasing the reaction temperature, often to reflux, will generally increase the rate of hydrolysis.[1]
-
Insufficient Catalyst: Ensure that you are using a sufficient concentration of the acid or base catalyst. For base-catalyzed hydrolysis, using a stoichiometric excess of the base is common.
-
Poor Solubility: this compound has low solubility in water but is soluble in organic solvents like ethanol and ether. If your reaction mixture is biphasic due to poor solubility of the starting material in the aqueous medium, the reaction will be slow. Using a co-solvent (e.g., ethanol, dioxane) to create a homogeneous solution is crucial.
Q3: I am observing the formation of an amide intermediate and the reaction is not going to completion to the carboxylic acid. What should I do?
The hydrolysis of a nitrile proceeds in two steps: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[2][3] If the reaction stalls at the amide stage, it indicates that the reaction conditions are not vigorous enough to promote the second hydrolysis step. To drive the reaction to the carboxylic acid, you can:
-
Increase Reaction Time: The hydrolysis of the amide can be slower than the initial hydrolysis of the nitrile.
-
Increase Temperature: Higher temperatures will provide the necessary activation energy for the amide hydrolysis.
-
Increase Catalyst Concentration: A higher concentration of acid or base can accelerate the second step.
-
Increase Water Concentration: Water is a reactant in the hydrolysis. Ensuring a sufficient amount is present is important, especially in mixed solvent systems.
Q4: How can I selectively obtain the amide from this compound instead of the carboxylic acid?
Isolating the amide intermediate requires careful control of the reaction conditions to prevent the second hydrolysis step. This can be achieved by:
-
Milder Reaction Conditions: Use a lower temperature and a shorter reaction time.
-
Controlled Stoichiometry of Reagents: In some cases, using a limited amount of water or catalyst can favor the formation of the amide.
-
Specific Reagents: Certain reagents are known to convert nitriles to amides more selectively, such as the Radziszewski reaction (using hydrogen peroxide in a basic solution).
Data Presentation
Table 1: Illustrative Relative Rate Constants for the Hydrolysis of this compound at a Constant Temperature
| Solvent System (v/v) | Catalyst | Relative Rate Constant (k_rel) | Expected Trend Rationale |
| Water | Acid (HCl) | 1.0 | Baseline for comparison. |
| 50% Ethanol / 50% Water | Acid (HCl) | ~0.8 | The addition of a less polar co-solvent can slightly decrease the rate by lowering the overall polarity of the medium, which may destabilize the polar transition state. |
| 50% Dioxane / 50% Water | Acid (HCl) | ~0.7 | Similar to ethanol/water, the decrease in polarity can slow the reaction. |
| 50% DMSO / 50% Water | Acid (HCl) | ~1.2 | DMSO is a polar aprotic solvent that can increase the effective acidity of the proton catalyst. |
| Water | Base (NaOH) | 1.0 | Baseline for comparison. |
| 50% Ethanol / 50% Water | Base (NaOH) | ~1.5 | Ethanol can help to solubilize the this compound, creating a more homogeneous reaction mixture and increasing the rate. |
| 50% Dioxane / 50% Water | Base (NaOH) | ~1.3 | Dioxane acts as a good co-solvent to improve solubility. |
| 50% DMSO / 50% Water | Base (NaOH) | ~5.0 | DMSO is a polar aprotic solvent that strongly solvates the cation (e.g., Na+) but poorly solvates the hydroxide anion, leading to a "naked," more reactive nucleophile and a significant rate enhancement. |
Experimental Protocols
Protocol 1: Monitoring the Kinetics of Acid-Catalyzed Hydrolysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method to determine the rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Dioxane (or another suitable co-solvent like ethanol)
-
Deionized water
-
Internal standard (e.g., dodecane (B42187) or another high-boiling, inert hydrocarbon)
-
Sodium bicarbonate (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663)
-
Thermostatted reaction vessel (e.g., a three-necked flask with a condenser and sampling port)
-
Magnetic stirrer and hot plate
-
GC-MS system
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, prepare a solution of the desired solvent composition (e.g., 50:50 dioxane:water by volume). Add the desired concentration of hydrochloric acid (e.g., 1 M). Allow the solution to reach the desired reaction temperature (e.g., 60 °C).
-
Initiation of Reaction: Add a known amount of this compound and the internal standard to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a saturated solution of sodium bicarbonate. Extract the organic components by adding a known volume of ethyl acetate, vortexing, and allowing the layers to separate.
-
Sample Preparation for GC-MS: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The GC method should be optimized to separate this compound, the internal standard, and the product (cyclohexanecarboxylic acid, which may need derivatization to be volatile, or cyclohexanecarboxamide). The mass spectrometer will confirm the identity of each peak.
-
Data Analysis: The concentration of this compound at each time point is determined by comparing the peak area of the analyte to that of the internal standard. Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Monitoring the Kinetics of Base-Catalyzed Hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for monitoring the disappearance of the starting material and the appearance of the product in a base-catalyzed hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (B129727) (or another suitable co-solvent like acetonitrile)
-
Deionized water
-
Internal standard (e.g., a stable, UV-active compound that does not react under the reaction conditions)
-
Hydrochloric acid (for quenching)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: Prepare the desired solvent mixture (e.g., 70:30 methanol:water) in a thermostatted reaction vessel and add the desired concentration of NaOH (e.g., 0.5 M). Let the solution equilibrate to the reaction temperature (e.g., 50 °C).
-
Initiation of Reaction: Add a known amount of this compound and the internal standard to the vessel with stirring and start the timer.
-
Sampling and Quenching: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) and immediately neutralize it in a vial containing a slight excess of a dilute HCl solution to stop the reaction.
-
Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. A reverse-phase column (e.g., C18) is typically suitable. The mobile phase could be a mixture of acetonitrile (B52724) and water or methanol and water, with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the carboxylic acid product. The UV detector wavelength should be set to an appropriate value to detect the nitrile or the product (around 210 nm is often a good starting point for non-aromatic nitriles and carboxylic acids).
-
Data Analysis: Similar to the GC-MS protocol, determine the concentration of this compound at each time point relative to the internal standard. Plot ln[this compound] vs. time to obtain the pseudo-first-order rate constant.
Visualizations
Caption: General reaction pathway for the hydrolysis of this compound.
Caption: General experimental workflow for a kinetic study of this compound hydrolysis.
Caption: A logical workflow for troubleshooting a slow hydrolysis reaction.
References
Technical Support Center: EcoScale Evaluation for Cyclohexanecarbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanecarbonitrile. The focus is on modern, greener synthetic methodologies and their evaluation using the EcoScale metric.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the one-pot synthesis from cyclohexanone (B45756).
Issue 1: Low Yield of this compound in the One-Pot Synthesis
Question: We are experiencing lower than expected yields (<80%) in the one-pot synthesis of this compound from cyclohexanone. What are the potential causes and solutions?
Answer: Low yields in this multi-step, one-pot synthesis can arise from issues in any of the three key stages: hydrazone formation, cyanide addition, or the final oxidative cleavage. Here is a step-by-step troubleshooting guide:
-
Step 1: Verify Starting Material Quality:
-
Cyclohexanone: Ensure the cyclohexanone is pure and free from acidic impurities or significant amounts of cyclohexanol. Acidic impurities can interfere with the initial condensation reaction. Consider distillation of the cyclohexanone if its purity is questionable.
-
Reagents: Use high-purity methyl carbazate (B1233558) and hydrogen cyanide (or a reliable source of cyanide). The stability of the hydrogen cyanide solution is critical.
-
-
Step 2: Optimize Hydrazone Formation:
-
Reaction Time & Temperature: The initial reflux with cyclohexanone, methyl carbazate, and acetic acid should be monitored (e.g., by GC) to ensure the near-complete consumption of cyclohexanone before proceeding.[1] Incomplete reaction at this stage will carry unreacted starting material through the process, lowering the overall yield.
-
Catalyst: Ensure the correct amount of glacial acetic acid is used as a catalyst.
-
-
Step 3: Troubleshoot Cyanide Addition:
-
Temperature Control: The addition of hydrogen cyanide is typically performed at a reduced temperature (e.g., room temperature after cooling from reflux).[1] Poor temperature control can affect the equilibrium of the cyanohydrin formation.
-
pH Conditions: Cyanohydrin formation is base-catalyzed.[2] While the overall reaction medium in the one-pot synthesis is established by the initial components, significant deviations in pH could hinder this step.
-
-
Step 4: Scrutinize the Oxidation Step:
-
Oxidant Addition: The rate of addition of the oxidant (e.g., sodium hypochlorite (B82951) or hydrogen peroxide) is crucial.[1] A too-rapid addition can lead to side reactions and a decrease in selectivity.
-
Temperature and pH Control: Maintain the specified temperature range (e.g., 40-50°C) and pH (e.g., 8-9 for H₂O₂/NH₃ system) during oxidation.[1][3] Deviations can lead to decomposition of the intermediate or the final product.
-
Catalyst (if applicable): In catalytic oxidations (e.g., with Cu²⁺/O₂), ensure the catalyst is active and not poisoned. The aqueous phase containing the copper catalyst can often be recycled after treatment.[1]
-
Issue 2: Formation of Impurities and Purification Challenges
Question: Our final this compound product is contaminated with side products, making purification by distillation difficult. What are the likely impurities and how can their formation be minimized?
Answer: The formation of impurities is often linked to the oxidation step. Here are some common impurities and preventative measures:
-
Unreacted Intermediates: If the reaction is not driven to completion, you may have residual methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. Ensure sufficient reaction time and oxidant concentration.
-
Over-oxidation or Side-Reactions: The oxidant can potentially react with the desired product or lead to other byproducts. Adhering to the recommended temperature, pH, and addition rates is critical.
-
Work-up and Extraction:
-
After oxidation, the product is typically extracted with a solvent like cyclohexane (B81311).[1] Ensure efficient phase separation to avoid carrying aqueous impurities into the organic layer.
-
A water wash of the organic phase can help remove water-soluble impurities before the final distillation.
-
Distillation under reduced pressure is recommended to achieve high purity (>99.5%).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the EcoScale and how is it calculated for a synthesis?
A1: The EcoScale is a semi-quantitative tool used to evaluate the "greenness" of a chemical synthesis.[1][5] An ideal reaction starts with a score of 100, and penalty points are subtracted for deviations from the ideal. The final EcoScale score is calculated as:
EcoScale = 100 - Σ (Penalty Points)
Penalty points are assigned based on six parameters:
-
Yield: The penalty is calculated as (100 - % yield) / 2.[6]
-
Price of Reactants: Penalties are assigned based on the cost of the starting materials.
-
Safety: Penalties are given for reactants that are toxic, flammable, or explosive.
-
Technical Setup: Complex setups, such as those requiring specialized equipment or inert atmospheres, incur penalty points.
-
Reaction Conditions: Penalties are applied for non-ambient temperatures (heating or cooling) and extended reaction times.
-
Work-up and Purification: Energy-intensive purification methods like chromatography lead to significant penalties, while simple extraction and distillation are penalized less.[6]
Q2: Which synthesis of this compound is considered "greener" based on the EcoScale?
A2: The one-pot syntheses starting from cyclohexanone generally have a higher EcoScale score and are considered greener than the traditional multi-step Organic Syntheses procedure.[1] The one-pot methods reduce the need for isolating intermediates, use a single solvent system, and can employ more environmentally friendly oxidants.[1]
Q3: Can the solvents and catalysts from the one-pot synthesis be recycled?
A3: Yes, a key advantage of the described one-pot methods is the potential for recycling. Methanol (B129727) and cyclohexane can be recovered by distillation.[1][4] In the catalytic oxidation procedures, the copper catalyst can also be recovered from the aqueous phase and reused.[1]
Q4: What are the main advantages of a one-pot synthesis for this compound?
A4: The main advantages include:
-
Increased Efficiency: Eliminates the need for isolation and purification of intermediates, saving time and resources.
-
Reduced Waste: Using a single solvent and recycling materials minimizes solvent and chemical waste.
-
Improved Safety: Reduces handling of potentially hazardous intermediates.
-
Higher Overall Yields: One-pot procedures can lead to higher overall yields compared to multi-step syntheses where material is lost at each stage.[4]
Q5: Are there alternative "green" routes to this compound?
A5: While the one-pot synthesis from cyclohexanone is a significant improvement, other green chemistry approaches are being explored. These include biocatalytic methods, such as using enzymes for the transformation of cyclohexylmethanol, and electrochemical syntheses, which use electricity to drive the reaction, potentially avoiding harsh reagents.[7]
Data Presentation
Table 1: Comparison of this compound Synthesis Processes
| Parameter | Organic Syntheses Procedure | One-Pot (NaClO) | One-Pot (H₂O₂) | One-Pot (O₂) |
| Starting Material | Cyclohexanone | Cyclohexanone | Cyclohexanone | Cyclohexanone |
| Key Reagents | Methyl carbazate, HCN, Br₂, NaOMe | Methyl carbazate, HCN, NaClO | Methyl carbazate, HCN, H₂O₂, CuCl₂ | Methyl carbazate, HCN, O₂, CuCl₂ |
| Solvent System | Methanol, Dichloromethane, Pentane | Methanol | Methanol | Methanol |
| Overall Yield | ~72% | 92% | 91% | 89% |
| Reaction Temperature | 0°C to Reflux | Room Temp to 50°C | 40-45°C | 45-50°C |
| EcoScale Score | 282 | 354 | Not explicitly stated | Not explicitly stated |
| Key Advantages | Well-established procedure | High yield, inexpensive oxidant | Environmentally benign oxidant | Abundant and cheap oxidant |
| Key Disadvantages | Multi-step, intermediate isolation, use of bromine | Stoichiometric oxidant | Requires catalyst | Slower reaction time, requires catalyst |
Data synthesized from Simbera, J., et al. (2014).[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound using Sodium Hypochlorite
Adapted from Simbera, J., et al. (2014).[1]
-
Hydrazone Formation: In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine cyclohexanone (65.2 g, 0.664 mol), methyl carbazate (63.8 g, 0.709 mol), and glacial acetic acid (3.0 g, 0.050 mol) in methanol (150 ml).
-
Reflux the mixture until the concentration of cyclohexanone is below 0.4% (monitored by GC, approx. 60 minutes).
-
Cyanide Addition: Cool the reaction mixture to room temperature. Dropwise, add liquid hydrogen cyanide (18.0 g, 0.666 mol) over 1 hour.
-
Oxidation: Heat the in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate to 45°C.
-
Add sodium hypochlorite solution (460 ml) over 3.5 hours, maintaining the temperature between 45-50°C.
-
Stir the mixture for an additional 30 minutes.
-
Work-up and Purification: Add water (150 ml) to dissolve the precipitated sodium chloride.
-
Add cyclohexane (300 ml) and stir for 30 minutes to extract the product.
-
Separate the organic phase. The methanol and cyclohexane can be recovered by distillation.
-
Purify the crude product by distillation under reduced pressure to obtain this compound (yield: ~92%).[1]
Protocol 2: One-Pot Synthesis of this compound using Hydrogen Peroxide
Adapted from Simbera, J., et al. (2014).[1][3]
-
Hydrazone Formation and Cyanide Addition: Follow steps 1-3 of Protocol 1.
-
Catalyst Addition: To the in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, add copper(II) chloride dihydrate (3.0 g, 0.018 mol).
-
Oxidation: Prepare a solution of 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml).
-
Drip the hydrogen peroxide solution into the reaction mixture over 3 hours, maintaining the temperature at 40-45°C.
-
Keep the pH of the reaction mixture between 8 and 9 by the controlled addition of 20% aqueous ammonia solution.
-
Work-up and Purification: After the reaction is complete, add cyclohexane (300 ml) to the flask.
-
Separate the organic phase and purify as described in Protocol 1 to obtain this compound (yield: ~91%).[1][3]
Mandatory Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Decision tree for troubleshooting low yields.
References
- 1. EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 4. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 5. scirp.org [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Certificate of Analysis for Cyclohexanecarbonitrile: Performance in Amine Synthesis
For researchers, scientists, and drug development professionals, the purity and reactivity of starting materials are paramount. Cyclohexanecarbonitrile, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, is primarily valued for its role as a precursor to cyclohexylmethanamine, a versatile building block. This guide provides a comparative analysis of this compound's performance against common aliphatic and aromatic nitriles in the critical synthesis of primary amines via catalytic hydrogenation. The data presented herein is based on representative experimental findings to illustrate the expected performance and quality parameters detailed in a Certificate of Analysis (CoA).
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis for this compound typically details the following specifications, ensuring its suitability for synthetic applications:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (Assay) | ≥98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Refractive Index | 1.450 - 1.454 (at 20°C) | Refractometry |
| Density | 0.915 - 0.925 g/mL (at 25°C) | Densitometry |
High purity, as confirmed by GC, is crucial as impurities can lead to side reactions and lower yields of the desired amine. The identity tests confirm the molecular structure, ensuring the correct starting material is used.
Comparative Performance in Primary Amine Synthesis
The primary utility of many nitriles in drug development is their conversion to primary amines through reduction. A common and industrially scalable method is catalytic hydrogenation. Here, we compare the performance of this compound with an aromatic alternative, Benzonitrile, and a sterically hindered aliphatic alternative, Pivalonitrile, in the synthesis of their respective primary amines.
Reaction Scheme:
Caption: General reaction for the reduction of a nitrile to a primary amine.
The following table summarizes typical experimental data for the catalytic hydrogenation of these three nitriles, providing a basis for performance comparison.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield of Primary Amine (%) |
| This compound | Raney Nickel | Methanol | 100 | 80 | 4 | ~90% |
| Benzonitrile | 5% Pd/C | Ethanol | 70 | 50 | 6 | ~92%[1] |
| Pivalonitrile | Rh/Al₂O₃ | Ethanol | 80 | 100 | 12 | ~85% |
Analysis of Comparative Data:
-
This compound demonstrates high reactivity and yields under standard catalytic hydrogenation conditions with Raney Nickel. Its performance is comparable to that of Benzonitrile, a common aromatic nitrile.
-
Benzonitrile , with its aromatic ring, can be effectively hydrogenated using a Palladium catalyst, often achieving high yields.
-
Pivalonitrile , a sterically hindered aliphatic nitrile, typically requires more forcing conditions (higher pressure and longer reaction times) and may result in slightly lower yields compared to less hindered aliphatic nitriles like this compound. The choice of a Rhodium catalyst can be beneficial for the reduction of hindered nitriles.
This comparative data highlights the importance of selecting the appropriate nitrile substrate and reaction conditions to achieve optimal yields in primary amine synthesis.
Experimental Protocols
For a researcher to validate the performance of this compound, a detailed experimental protocol is essential. Below is a representative protocol for the catalytic hydrogenation of a nitrile to a primary amine.
Objective: To reduce a nitrile substrate to its corresponding primary amine using catalytic hydrogenation.
Materials:
-
Nitrile substrate (this compound, Benzonitrile, or Pivalonitrile)
-
Catalyst (e.g., Raney Nickel, 5% Pd/C, or 5% Rh/Al₂O₃)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of nitriles to primary amines.
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add the nitrile substrate (e.g., 10 mmol), the chosen solvent (e.g., 50 mL), and the catalyst (e.g., 5-10 mol% of the metal).
-
Sealing and Purging: Seal the autoclave securely. Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product is the primary amine.
-
Analysis: Analyze the crude product for purity and identity using Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The yield can be calculated based on the weight of the isolated product and its purity.
Conclusion
The Certificate of Analysis for this compound provides critical data on its quality and purity, which directly impacts its performance in chemical synthesis. As demonstrated by the comparative data, this compound is a highly effective precursor for the synthesis of cyclohexylmethanamine via catalytic hydrogenation, with performance comparable to or exceeding that of other common nitriles. For researchers in drug development and related fields, understanding the interplay between the specifications on a CoA and the expected experimental outcomes is essential for efficient and successful synthesis of target molecules.
References
A Comparative Analysis of One-Pot vs. Multi-Step Synthesis of Cyclohexanecarbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Cyclohexanecarbonitrile is a key building block in the pharmaceutical and chemical industries. This guide provides an objective comparison between traditional multi-step and modern one-pot synthetic routes to this valuable compound, supported by experimental data to inform methodological choices.
The synthesis of this compound has traditionally been approached through multi-step sequences, which often involve the isolation and purification of intermediates. While effective, these methods can be time-consuming and may lead to reduced overall yields due to material loss at each stage. In contrast, one-pot syntheses have emerged as a more streamlined and efficient alternative, offering significant advantages in terms of reaction time, resource utilization, and overall yield.[1][2] This comparison examines the key performance indicators of both approaches, providing a clear rationale for process selection.
Quantitative Performance Comparison
The following table summarizes the key quantitative data from comparative studies of one-pot and multi-step syntheses of this compound, starting from cyclohexanone (B45756). The data clearly demonstrates the superior performance of the one-pot methodologies in terms of overall yield.
| Parameter | Multi-Step Synthesis (Organic Syntheses) | One-Pot Synthesis (Procedure 1) | One-Pot Synthesis (Procedure 2) | One-Pot Synthesis (Procedure 3) |
| Starting Material | Cyclohexanone | Cyclohexanone | Cyclohexanone | Cyclohexanone |
| Overall Yield | ~72% | >95% (92% isolated) | 91% | 89% |
| Solvent System | Methanol (B129727), Dichloromethane (B109758) | Methanol | Methanol, Water | Methanol, Water |
| Key Oxidizing Agent | Bromine | Sodium hypochlorite (B82951) | Hydrogen peroxide | Oxygen (air) |
| Purification | Distillation of intermediates and final product | Extraction and final distillation | Extraction and final distillation | Extraction and final distillation |
| Purity of Final Product | Not specified | >99.5% | >99.5% | >99.5% |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logistical differences between the multi-step and one-pot synthesis workflows for this compound.
Detailed Experimental Protocols
Multi-Step Synthesis of this compound (Adapted from Organic Syntheses)
This traditional method involves three distinct stages with the isolation of intermediates.
Step 1: Synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate [3]
-
A mixture of methyl carbazate (0.10 mol), methanol (20 mL), a few drops of acetic acid, and cyclohexanone (0.10 mol) is refluxed for 30 minutes.
-
The mixture is then cooled to 0°C.
-
Hydrogen cyanide (0.15 mol) is added dropwise over 3 minutes.
-
The solution is allowed to warm to room temperature, during which the product crystallizes.
-
After 2 hours, the crystalline residue is collected by vacuum filtration and washed with cold methanol to yield the crude product (97% yield).[4]
Step 2: Synthesis of Methyl 2-(1-cyanocyclohexyl)diazenecarboxylate [3]
-
A 5.5 M solution of bromine in dichloromethane is added dropwise to a vigorously stirred mixture of the product from Step 1 (0.0970 mol), dichloromethane (75 mL), water (75 mL), and sodium hydrogen carbonate (0.26 mol).
-
The addition continues until a persistent positive potassium iodide-starch paper test is obtained.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic extracts are washed, dried, and concentrated to yield the diazenecarboxylate intermediate (93% yield).[1]
Step 3: Synthesis of this compound [3]
-
A solution of sodium methoxide (0.050 mol) in methanol (25 mL) is cooled in an ice bath.
-
A solution of the product from Step 2 (0.0887 mol) in methanol (10 mL) is added dropwise, maintaining the temperature between 0-10°C.
-
Stirring is continued for an additional 30 minutes at ambient temperature.
-
The mixture is poured into water and extracted with pentane.
-
The combined organic extracts are washed, dried, and concentrated.
-
The final product is purified by distillation to yield this compound (approximately 80% yield for this step).[4]
One-Pot Synthesis of this compound
This streamlined process combines all reaction steps into a single vessel, eliminating the need for intermediate isolation.[1]
General Procedure for the Formation of the Intermediate in situ:
-
Cyclohexanone (0.6 mol) and methyl carbazate (0.6 mol) are dissolved in methanol (135 mL) and refluxed for 1 hour.
-
The mixture is cooled to 0°C, and a solution of sodium cyanide (0.66 mol) in water (50 mL) is added.
-
A solution of acetic acid (0.66 mol) in methanol (30 mL) is then added dropwise over 1 hour at a temperature below 5°C.
-
After the addition, methanol (210 mL) is added, and the mixture is stirred for another hour to obtain a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.[1]
Procedure 1: Oxidation with Sodium Hypochlorite
-
The in situ prepared solution of the intermediate is heated to 45°C.
-
A solution of sodium hypochlorite (460 mL) is added over 3.5 hours at a temperature of 45-50°C.
-
After stirring for another 30 minutes, water (150 mL) is added to dissolve the precipitated sodium chloride.
-
Cyclohexane (B81311) (300 mL) is added for extraction.
-
The organic phase is separated, and the solvent is removed by distillation.
-
The crude product is then distilled under reduced pressure to yield pure this compound (92% isolated yield).[1][4]
Procedure 2: Oxidation with Hydrogen Peroxide
-
Copper(II) chloride dihydrate (0.018 mol) is added to the in situ prepared methanol solution of the intermediate.
-
A solution of hydrogen peroxide (30%, 75.0 g) and aqueous ammonia (B1221849) (28%, 2 mL) in water (15 mL) is added dropwise over 3 hours.
-
The reaction temperature is maintained at 40-45°C, and the pH is kept between 8-9 with the controlled addition of 20% aqueous ammonia.
-
After the reaction is complete, cyclohexane (300 mL) is added for extraction.
-
The product is separated and purified as described in Procedure 1 to yield this compound (91% isolated yield).[1][4]
Procedure 3: Oxidation with Oxygen (Air)
-
The in situ prepared methanol solution of the intermediate is mixed with a water solution (75 mL) of copper(II) chloride dihydrate (0.018 mol) and aqueous ammonia (28%, 2 mL).
-
A stream of oxygen (10 mL/min) is bubbled through the mixture for 10 hours at a temperature of 45-50°C.
-
The pH is maintained between 8-9 by the controlled addition of a mixture of aqueous ammonia (20%) and methanol (1:5 vol.).
-
Upon completion, cyclohexane (300 mL) is added, and the product is separated and purified as previously described, yielding this compound (89% isolated yield).[1][4]
Conclusion
The comparative data and experimental workflows clearly indicate that the one-pot synthesis of this compound offers significant advantages over the traditional multi-step approach. The one-pot methods not only provide higher overall yields but also simplify the experimental setup, reduce waste by eliminating the need for intermediate purification, and are likely to be more cost-effective and environmentally friendly.[1] For researchers and professionals in drug development and chemical synthesis, the adoption of one-pot strategies for the preparation of this compound represents a more efficient and sustainable approach.
References
A Comparative Guide to Cyclohexanecarbonitrile and Benzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency, selectivity, and overall success of a synthetic route. Both cyclohexanecarbonitrile and benzonitrile (B105546) are valuable nitrile-containing building blocks, each offering distinct structural motifs and reactivity profiles that lend themselves to a diverse array of applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical properties of these nitriles is crucial for their handling, reaction setup, and purification. The table below summarizes their key physicochemical characteristics.
| Property | This compound | Benzonitrile |
| CAS Number | 766-05-2 | 100-47-0 |
| Molecular Formula | C₇H₁₁N | C₇H₅N |
| Molecular Weight | 109.17 g/mol | 103.12 g/mol |
| Appearance | Colorless to slightly yellow liquid | Colorless liquid |
| Odor | Mild, characteristic | Almond-like |
| Boiling Point | 189-191 °C (lit.) | 191 °C (lit.) |
| Melting Point | 11 °C (lit.) | -13 °C (lit.) |
| Density | 0.919 g/mL at 25 °C (lit.) | 1.01 g/mL at 25 °C (lit.) |
| Solubility in Water | Slightly soluble | <0.5 g/100 mL (22 °C)[1] |
Reactivity and Performance in Key Organic Transformations
The synthetic utility of this compound and benzonitrile is largely dictated by the reactivity of the nitrile group and the nature of the attached hydrocarbon scaffold—aliphatic cyclohexane (B81311) versus aromatic benzene.
Reduction of the Nitrile Group: A Gateway to Primary Amines
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to a critical functional group in many biologically active molecules.
Experimental Data Snapshot:
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| Benzonitrile | Pd/C, H₂, Water/Dichloromethane (B109758), NaH₂PO₄, 30°C, 6 bar | Benzylamine (B48309) | 85-90% (isolated) | [2] |
| Benzonitrile | Triruthenium Cluster Catalyst, H₂ | Benzylamine | 92% | [3] |
| Benzonitrile | Pd/γ-Al₂O₃, H₂, Trickle-bed reactor | Benzylamine | ~86% | [4] |
| This compound | (from Cyclohexanone) One-pot synthesis including reduction | Cyclohexylmethanamine | >95% (overall) | [5] |
Discussion:
Both this compound and benzonitrile can be efficiently reduced to their corresponding primary amines. Catalytic hydrogenation is a widely employed method for this transformation. For benzonitrile, various palladium and ruthenium-based catalysts have demonstrated high yields of benzylamine, often exceeding 85%.[2][3][4] While direct comparative studies under identical conditions are scarce, the available data suggests that both substrates are excellent precursors for primary amines. The choice between them would likely depend on whether an aliphatic or an aromatic amine is the desired target molecule.
Experimental Protocol: Catalytic Hydrogenation of Benzonitrile
Objective: To synthesize benzylamine from benzonitrile via catalytic hydrogenation.
Materials:
-
Benzonitrile
-
10% Palladium on Carbon (Pd/C) catalyst
-
Dichloromethane
-
Water
-
Sodium Dihydrogen Phosphate (B84403) (NaH₂PO₄)
-
Hydrogen gas (H₂)
-
Reaction vessel suitable for hydrogenation at 6 bar
-
Filtration apparatus (e.g., Celite pad)
-
Standard glassware for extraction and purification
Procedure:
-
In a suitable reaction vessel, a mixture of water and dichloromethane is prepared.
-
Sodium dihydrogen phosphate is added to the solvent mixture.
-
Benzonitrile and the 10% Pd/C catalyst are added to the reaction mixture.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction is stirred at 30°C under a hydrogen pressure of 6 bar.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude benzylamine.
-
The product can be further purified by distillation.[2]
Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is another fundamental transformation. This reaction can be performed under acidic or basic conditions.
Experimental Data Snapshot:
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| Benzonitrile | Basic or Acidic Medium | Benzoic Acid | High | [6] |
| Substituted Benzonitriles | Acid-catalyzed | Substituted Benzoic Acids | Variable (dependent on substituent) | [1] |
Discussion:
Experimental Protocol: Basic Hydrolysis of Benzonitrile
Objective: To synthesize benzoic acid from benzonitrile via basic hydrolysis.
Materials:
-
Benzonitrile
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
A mixture of benzonitrile and an aqueous solution of sodium hydroxide is heated under reflux.
-
The reaction is continued until the hydrolysis is complete, which can be monitored by the disappearance of the benzonitrile layer.
-
The reaction mixture is then cooled to room temperature.
-
The cooled solution is acidified with hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Benzoic acid precipitates out of the solution.
-
The solid benzoic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Applications in Drug Synthesis
Both this compound and benzonitrile are pivotal intermediates in the synthesis of a wide range of pharmaceuticals.
-
Benzonitrile and its derivatives are integral to the synthesis of various anti-allergic drugs, acting as precursors for H1-antihistamine agents.[7][8] For instance, the synthesis of certain loratadine (B1675096) analogues and benzimidazole (B57391) derivatives with antihistamine activity utilizes benzonitrile-containing building blocks.[7]
-
This compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[9] Its derivatives are also used in the preparation of other valuable organic compounds.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis of primary amines from nitriles, a key application for both this compound and benzonitrile.
Caption: Comparative workflow for the synthesis of primary amines.
Caption: Experimental workflow for nitrile reduction.
Conclusion
Both this compound and benzonitrile are versatile and indispensable reagents in modern organic synthesis. The primary determinant in choosing between these two molecules lies in the desired final product: a saturated carbocyclic (aliphatic) structure from this compound or an aromatic moiety from benzonitrile. While direct quantitative comparisons of their reactivity under identical conditions are not always readily available, the existing literature demonstrates that both can be transformed into valuable downstream products, such as primary amines and carboxylic acids, with high efficiency. Researchers should consider the specific structural requirements of their target molecule, as well as the reaction conditions and catalyst systems reported in the literature, to make the optimal choice for their synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 120 year old cold case for the Grignard reaction is finally solved - English articles [titan.uio.no]
- 4. researchgate.net [researchgate.net]
- 5. Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Unveiling Conformational Preferences: A Comparative Analysis of Axial and Equatorial Cyclohexanecarbonitrile Diastereomers
For researchers, scientists, and professionals in drug development, a deep understanding of molecular conformation is paramount for predicting chemical reactivity, biological activity, and material properties. This guide provides a comprehensive comparative analysis of the axial and equatorial diastereomers of cyclohexanecarbonitrile, supported by experimental data and detailed methodologies.
This compound, a fundamental building block in organic synthesis, exists in a dynamic equilibrium between two primary chair conformations: one with the cyano group in an axial position and the other with it in an equatorial position. The steric and electronic properties of these two conformers differ significantly, influencing their stability and spectroscopic signatures.
Conformational Stability: The Equatorial Preference
In substituted cyclohexanes, the equatorial position is generally the more stable orientation for a substituent, and this compound is no exception. This preference is primarily attributed to the avoidance of steric strain arising from 1,3-diaxial interactions.[1][2] In the axial conformation, the cyano group experiences unfavorable steric hindrance with the axial hydrogen atoms at the C3 and C5 positions.[1] The equatorial conformer minimizes these repulsive forces, resulting in a lower overall energy state.[1][2]
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG).[3] While the cyano group is relatively small, it still exhibits a distinct preference for the equatorial position. The A-value for the cyano group has been determined to be approximately 0.25 kcal/mol.[4]
| Parameter | Axial this compound | Equatorial this compound | Reference |
| Relative Gibbs Free Energy (A-value) | Higher Energy (+0.25 kcal/mol) | Lower Energy (Reference) | [4] |
| Primary Destabilizing Interaction | 1,3-Diaxial Interactions | Minimal Steric Strain | [1] |
Spectroscopic Differentiation: A Tale of Two Orientations
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the axial and equatorial diastereomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy provides a reliable method for assigning the configuration of the nitrile-bearing carbon.[5][6] A consistent trend is observed where the ¹³C chemical shift of the nitrile carbon (CN) in the equatorial position is downfield compared to its axial counterpart.[5][6] This downfield shift for the equatorial nitrile carbon typically ranges from 0.4 to 7.2 ppm.[6]
| Conformer | Typical ¹³C Chemical Shift Range (ppm) for CN | Reference |
| Axial | 118.6 - 124.6 | [5] |
| Equatorial | 124.4 - 126.8 | [5] |
¹H NMR Spectroscopy can also provide valuable information. The chemical shifts of the protons on the cyclohexane (B81311) ring are influenced by the orientation of the cyano group.[7] For instance, equatorial protons generally exhibit a greater substituent chemical shift (SCS) induced by the cyano group compared to axial protons.[7]
Infrared (IR) Spectroscopy
The vibrational frequency and intensity of the nitrile (C≡N) stretching band in the IR spectrum can be used to differentiate between the two conformers. It has been noted that the intensity of the CN bond in the infrared spectrum can distinguish between axial and equatorial orientations of liquid this compound diastereomers.[5] While specific frequency differences are subtle, they can be resolved with high-resolution instruments.
| Spectroscopic Technique | Key Differentiating Feature |
| ¹³C NMR | Equatorial CN carbon resonates downfield compared to axial. |
| ¹H NMR | Differential chemical shifts of ring protons. |
| IR Spectroscopy | Difference in the intensity of the C≡N stretching band. |
Experimental Protocols
Conformational Analysis via NMR Spectroscopy
A standard method for determining the conformational equilibrium involves dissolving the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) and acquiring ¹³C NMR spectra.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration of the signals.
-
Spectral Analysis: Identify the chemical shifts of the nitrile carbons for both the axial and equatorial conformers.
-
Equilibrium Constant Calculation: The ratio of the integrals of the equatorial to the axial nitrile carbon signals corresponds to the equilibrium constant (Keq).
-
Free Energy Calculation: The Gibbs free energy difference (ΔG) can be calculated using the equation: ΔG = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.
For highly biased equilibria where the minor conformer is difficult to detect, advanced techniques such as variable temperature NMR or the use of ¹³C-labeled compounds can be employed.[8]
Computational Modeling
Molecular mechanics and quantum mechanics calculations can provide theoretical insights into the relative stabilities and geometries of the conformers.
Workflow:
-
Structure Building: Construct 3D models of both axial and equatorial this compound using molecular modeling software (e.g., Avogadro).
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., Density Functional Theory).
-
Energy Calculation: Calculate the single-point energy of the optimized structures to determine the relative energy difference.
Visualizing the Conformational Equilibrium
The dynamic relationship between the axial and equatorial conformers can be visualized as a chemical equilibrium.
Caption: Conformational equilibrium of this compound.
Experimental Workflow for Conformational Analysis
The process of characterizing the diastereomers of this compound involves a combination of experimental and computational methods.
Caption: Workflow for the comparative analysis of this compound diastereomers.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. fiveable.me [fiveable.me]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Cyclohexanecarbonitrile: A Comparative Guide to Mass Spectrometry and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in ensuring the purity, safety, and efficacy of chemical compounds. This guide provides a comparative analysis of mass spectrometry for the structural validation of Cyclohexanecarbonitrile, a versatile building block in organic synthesis. We will delve into the principles of its fragmentation in mass spectrometry and compare this technique with other spectroscopic methods, supported by experimental data and protocols.
This compound (C7H11N), also known as cyanocyclohexane, has a molecular weight of 109.17 g/mol .[1][2] Its structure consists of a cyclohexane (B81311) ring bonded to a nitrile (-C≡N) functional group. Validating this structure involves confirming both the molecular weight and the specific arrangement of its atoms.
Structural Elucidation by Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds like this compound.[3][4] In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in predictable ways. This fragmentation pattern serves as a molecular "fingerprint," providing crucial information about the compound's structure.[5]
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular ion ([M]+) peak, corresponding to the intact molecule minus an electron, would be observed at a mass-to-charge ratio (m/z) of 109.
The fragmentation of this compound is expected to follow pathways characteristic of both cycloalkanes and nitriles. The loss of the nitrile group or fragmentation of the cyclohexane ring leads to a series of daughter ions. The NIST (National Institute of Standards and Technology) database provides a reference mass spectrum for this compound, which allows for comparison and confirmation.[6][7]
Key Fragmentation Data for this compound
The following table summarizes the most significant peaks observed in the electron ionization mass spectrum of this compound, based on publicly available data.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Notes |
| 109 | ~25% | [C7H11N]+• | Molecular Ion (M+) |
| 82 | ~100% | [C6H10]+• | Base Peak, likely from loss of HCN |
| 81 | ~60% | [C6H9]+ | Loss of HCN and a hydrogen atom |
| 68 | ~40% | [C5H8]+• | Fragmentation of the cyclohexane ring |
| 55 | ~75% | [C4H7]+ | Further fragmentation of the ring |
| 54 | ~95% | [C4H6]+• | A common fragment in cycloalkane spectra |
| 41 | ~80% | [C3H5]+ | Allyl cation, a stable fragment |
Data is aggregated from the NIST WebBook for this compound.[6]
The fragmentation process can be visualized as follows:
Comparison with Alternative Validation Techniques
While mass spectrometry provides detailed structural information, it is often used in conjunction with other analytical methods for comprehensive validation. Infrared (IR) spectroscopy, for instance, is excellent for identifying functional groups.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight and fragmentation pattern, leading to structural elucidation. | Presence of specific functional groups. |
| Sample Requirements | Volatile and thermally stable samples. Small sample size (µL). | Can be used for solids, liquids, and gases. Larger sample size may be needed. |
| Key Data for this compound | Molecular ion at m/z 109 and characteristic fragments at m/z 82, 81, 55, 54, and 41. | A sharp absorption peak around 2240 cm⁻¹ for the nitrile (-C≡N) group and peaks in the 2850-2950 cm⁻¹ range for C-H bonds of the cyclohexane ring.[8] |
| Strengths | High sensitivity and specificity. Provides definitive molecular weight.[4] | Non-destructive. Fast and relatively inexpensive. Excellent for functional group identification. |
| Limitations | Destructive technique. May not be suitable for non-volatile or thermally labile compounds. | Does not provide information on molecular weight or the overall carbon skeleton. |
The following workflow illustrates the complementary nature of these techniques in structural validation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
GC System:
-
Column: Use a nonpolar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).[9]
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[9]
-
Inlet Temperature: Set to 250 °C.[9]
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS System:
-
Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and compared to a reference spectrum (e.g., from the NIST library) to confirm the compound's identity.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained directly using a neat sample (a thin film between two salt plates, e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Place a drop of the neat liquid on the salt plate or ATR crystal.
-
Acquire a background spectrum of the clean, empty cell or ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For this compound, the key peaks to identify are the sharp C≡N stretch (around 2240 cm⁻¹) and the C-H stretches of the cyclohexane ring (2850-2950 cm⁻¹).[8]
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, is an indispensable tool for the structural validation of this compound. It provides unambiguous molecular weight information and a detailed fragmentation pattern that serves as a structural fingerprint. For the highest level of confidence, especially in regulated environments such as drug development, complementing mass spectrometry data with information from other techniques like IR spectroscopy is highly recommended. This orthogonal approach, confirming both the molecular formula and the presence of key functional groups, provides a robust and comprehensive validation of the molecular structure.
References
- 1. This compound [webbook.nist.gov]
- 2. Cyanocyclohexane | C7H11N | CID 69834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Oxidizing Agents for the Synthesis of Cyclohexanecarbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Cyclohexanecarbonitrile, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various oxidative pathways. This guide provides an objective comparison of different oxidizing agents used in the one-pot synthesis of this compound from cyclohexanone (B45756), supported by experimental data to inform the selection of the most suitable method for specific research and development needs.
The primary route to this compound involves a multi-step, one-pot reaction starting from cyclohexanone. A critical step in this process is the oxidation of an intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. The choice of oxidizing agent for this transformation significantly impacts the overall yield, reaction conditions, and environmental footprint of the synthesis. This comparison focuses on the performance of sodium hypochlorite (B82951), hydrogen peroxide, and air/oxygen as modern, environmentally conscious oxidants, alongside the more traditional bromine-based method.
Performance Comparison of Oxidizing Agents
The selection of an oxidizing agent is a critical decision in the synthesis of this compound, influencing not only the yield but also the operational complexity and green chemistry profile of the process. The following table summarizes the quantitative performance of different oxidizing agents based on reported experimental data.
| Oxidizing Agent | Overall Yield (%) | Reaction Conditions | Catalyst | Key By-products |
| Sodium Hypochlorite (NaClO) | >95% | Mild conditions in methanol (B129727) | None required | Sodium chloride (NaCl) |
| Hydrogen Peroxide (H₂O₂) | 91% | 40-45°C, pH 8-9 | Cu²⁺ catalyst | Water |
| Air/Oxygen (O₂) ** | 89% | 45-50°C, pH 8-9 | Cu²⁺ catalyst | Water |
| Bromine (Br₂) ** | ~72% (multi-step) | Two-phase system (dicholoromethane/water) | None required | Sodium bromide (NaBr) |
Experimental Workflow and Signaling Pathways
The one-pot synthesis of this compound from cyclohexanone follows a general workflow, which is initiated by the formation of an intermediate that is subsequently oxidized. The choice of oxidizing agent is a key variable in the second stage of this process.
Caption: General experimental workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound using different oxidizing agents.
One-Pot Synthesis from Cyclohexanone
Initial Step (Common for all one-pot methods): In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, cyclohexanone (0.664 mol), methyl hydrazinecarboxylate (0.709 mol), and glacial acetic acid (0.050 mol) are refluxed in methanol (150 ml). The reaction is monitored by GC until the concentration of cyclohexanone is below 0.4% (approximately 60 minutes). The mixture is then cooled to room temperature, and liquid hydrogen cyanide (0.666 mol) is added dropwise over 1 hour.[1] The resulting mixture containing the intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, is then subjected to one of the following oxidation procedures.
Oxidation Procedure 1: Sodium Hypochlorite A 15% aqueous solution of sodium hypochlorite (440 ml) is added dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature between 35-40°C. After the addition is complete, the mixture is stirred for an additional 30 minutes. The product is then extracted with cyclohexane (B81311) (300 ml). The organic layer is separated, and the solvent is removed by distillation. The final product, this compound, is obtained by distillation under reduced pressure. This procedure yields over 95% of the product.[1]
Oxidation Procedure 2: Hydrogen Peroxide A solution prepared from 30% hydrogen peroxide (75.0 g) and 28% aqueous ammonia (B1221849) (2 ml) in water (15 ml) is added dropwise to the reaction mixture over 3 hours.[1] The reaction temperature is maintained at 40-45°C, and the pH is kept between 8 and 9 by the controlled addition of a 20% aqueous ammonia solution. Following the reaction, cyclohexane (300 ml) is added to extract the product, which is then purified as described in the sodium hypochlorite procedure. This method yields 91% of this compound.[1]
Oxidation Procedure 3: Air/Oxygen A stream of oxygen (10 ml/min) is bubbled through the reaction mixture for 10 hours at a temperature of 45-50°C. The pH is maintained between 8 and 9 by the controlled addition of a mixture of 20% aqueous ammonia and methanol (1:5 by volume). After the reaction is complete, the product is extracted with cyclohexane (300 ml) and purified as previously described. The yield of this compound from this procedure is 89%.[1]
Multi-step Synthesis using Bromine Oxidation
This traditional method involves the isolation of the intermediate before oxidation.
Step 1: Synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate Cyclohexanone (0.10 mol) and methyl carbazate (B1233558) (0.10 mol) are refluxed in methanol with a catalytic amount of acetic acid for 30 minutes. The mixture is cooled to 0°C, and hydrogen cyanide (0.15 mol) is added. The intermediate crystallizes and is isolated by vacuum filtration with a yield of 97%.[2]
Step 2: Oxidation with Bromine The isolated intermediate (0.0970 mol) is dissolved in dichloromethane (B109758), and a 5.5 M solution of bromine in dichloromethane is added dropwise to a vigorously stirred two-phase system with aqueous sodium hydrogen carbonate until a persistent positive test on potassium iodide-starch paper is observed. The organic phase is separated, washed, dried, and concentrated to yield methyl 2-(1-cyanocyclohexyl)diazenecarboxylate (93% yield).[2]
Step 3: Formation of this compound The diazenecarboxylate intermediate (0.0887 mole) is dissolved in methanol and added dropwise to a cooled solution of sodium methoxide (B1231860) (0.050 mole) in methanol. The reaction mixture is stirred and then poured into water. The product is extracted with pentane, and the combined organic extracts are washed, dried, and concentrated. The final product is purified by fractional distillation to yield this compound. The overall yield from cyclohexanone is approximately 72%.[1][2]
Conclusion
The choice of oxidizing agent for the synthesis of this compound has significant implications for yield, cost, safety, and environmental impact. The one-pot synthesis using sodium hypochlorite emerges as a highly efficient and industrially favorable method, offering the highest yield (>95%) under mild conditions without the need for a catalyst and producing a reusable by-product (NaCl).[1] While hydrogen peroxide and air/oxygen are also effective and environmentally friendly options, they provide slightly lower yields and require a copper catalyst and careful pH control, which may add to the complexity and cost of the process.[1] The traditional method using bromine is a reliable route but involves a multi-step process with a lower overall yield and the use of a halogenated solvent, making it less favorable from a green chemistry perspective.[1][2] For researchers and drug development professionals, the sodium hypochlorite-mediated one-pot synthesis represents a robust, scalable, and sustainable approach to producing this compound.
References
A Comparative Guide to Cyclohexanecarbonitrile Synthesis: An Atom Economy Perspective
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarbonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency of its production is paramount, with atom economy emerging as a critical metric for evaluating the sustainability of a chemical process. This guide provides an objective comparison of different synthesis routes to this compound, focusing on atom economy and providing supporting experimental data.
Comparison of Synthesis Routes
Four primary routes for the synthesis of this compound are evaluated:
-
From Cyclohexanone (B45756): This is a widely documented approach with both multi-step and one-pot variations.
-
From Cyclohexyl Bromide: A classical nucleophilic substitution route.
-
From Cyclohexanol (B46403): An alternative substitution pathway.
-
From Cyclohexanecarboxaldehyde (B41370): A route involving an oximation followed by dehydration.
The following table summarizes the quantitative data for each route, allowing for a direct comparison of their theoretical atom economy and reported experimental yields.
| Route | Starting Material | Key Reagents | Overall Reaction | Theoretical Atom Economy (%) | Reported Yield (%) |
| 1a. From Cyclohexanone (Multi-step) | Cyclohexanone | Methyl Carbazate, Hydrogen Cyanide, Bromine, Sodium Methoxide | C₆H₁₀O + CH₄N₂O₂ + HCN + Br₂ + NaOCH₃ → C₇H₁₁N + CO₂ + N₂ + H₂O + NaBr + CH₃OH | 29.5% | ~72%[1][2] |
| 1b. From Cyclohexanone (One-pot, NaClO) | Cyclohexanone | Methyl Carbazate, Hydrogen Cyanide, Sodium Hypochlorite (B82951) | C₆H₁₀O + CH₄N₂O₂ + HCN + NaClO → C₇H₁₁N + CO₂ + N₂ + H₂O + NaCl | 41.8% | 92%[1] |
| 1c. From Cyclohexanone (One-pot, H₂O₂) | Cyclohexanone | Methyl Carbazate, Hydrogen Cyanide, Hydrogen Peroxide, Cu²⁺ catalyst | C₆H₁₀O + CH₄N₂O₂ + HCN + H₂O₂ → C₇H₁₁N + CO₂ + N₂ + 3H₂O | 44.3% | 91%[1] |
| 1d. From Cyclohexanone (One-pot, O₂) | Cyclohexanone | Methyl Carbazate, Hydrogen Cyanide, Oxygen, Cu²⁺ catalyst | C₆H₁₀O + CH₄N₂O₂ + HCN + ½O₂ → C₇H₁₁N + CO₂ + N₂ + 2H₂O | 47.2% | 89%[3] |
| 2. From Cyclohexyl Bromide | Cyclohexyl Bromide | Tetramethylsilyl Cyanide, Tetrabutylammonium (B224687) Fluoride | C₆H₁₁Br + (CH₃)₃SiCN → C₇H₁₁N + (CH₃)₃SiBr | 41.7% | "Satisfactory"[3] |
| 3. From Cyclohexanol | Cyclohexanol | Tetrabutylammonium Cyanide, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₆H₁₂O + (C₄H₉)₄NCN + C₈Cl₂N₂O₂ → C₇H₁₁N + (C₄H₉)₄NOH + C₈H₂Cl₂N₂O₂ | Not readily calculated due to complex reagent roles | "Satisfactory"[3] |
| 4. From Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde | Hydroxylamine (B1172632), Acetic Anhydride (B1165640) | C₇H₁₂O + NH₂OH·HCl + (CH₃CO)₂O → C₇H₁₁N + 2CH₃COOH + HCl + H₂O | 48.9% | 84% (overall from oxime)[4] |
Logical Relationship of Synthesis Routes
The following diagram illustrates the relationship between the starting materials and the target molecule, this compound, across the different synthetic pathways.
Experimental Protocols
Route 1b: One-pot Synthesis from Cyclohexanone using Sodium Hypochlorite
This procedure is adapted from Simbera et al. (2014).[1]
Step 1: Formation of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate. In a 1500 ml three-necked flask equipped with a reflux condenser, thermometer, magnetic stirring bar, and gas-exhaust tube, cyclohexanone (65.2 g, 0.664 mol), methyl hydrazinecarboxylate (63.8 g, 0.709 mol), and glacial acetic acid (3.0 g, 0.050 mol) in methanol (B129727) (150 ml) are refluxed for approximately 60 minutes, or until the concentration of cyclohexanone is below 0.4% as monitored by Gas Chromatography (GC). The reaction mixture is then cooled to room temperature. Liquid hydrogen cyanide (18.0 g, 0.666 mol) is added dropwise over a period of 1 hour. After the addition, 210 ml of methanol is added, and the mixture is stirred for an additional hour.
Step 2: Oxidation to this compound. The in situ prepared solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is heated to 45°C. A solution of sodium hypochlorite (460 ml of a solution with 10-13% available chlorine) is added over 3.5 hours, maintaining the temperature between 45°C and 50°C. After the addition is complete, the mixture is stirred for another 30 minutes.
Step 3: Work-up and Isolation. Water (150 ml) is added to dissolve the precipitated sodium chloride. Cyclohexane (B81311) (300 ml) is then added, and the mixture is stirred for 30 minutes. The organic phase is separated, and the cyclohexane is removed by distillation. The crude product is then distilled under reduced pressure to yield this compound (66.7 g, 92% yield).[1]
Route 4: Synthesis from Cyclohexanecarboxaldehyde via Oximation and Dehydration
This two-step protocol is based on a process described in a patent by Murata et al. (2010).[4]
Step 1: Oximation of Cyclohexanecarboxaldehyde. A detailed experimental protocol for the oximation of cyclohexanecarboxaldehyde is not provided in the reference. However, a general procedure would involve reacting cyclohexanecarboxaldehyde with an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in a suitable solvent. The reaction progress would be monitored by a technique like Thin Layer Chromatography (TLC) or GC. The resulting cyclohexanecarboxaldehyde oxime would then be isolated. The patent reports a yield of 94% for the formation of a toluene (B28343) solution of cyclohexanecarbaldehyde.[4]
Step 2: Dehydration of Cyclohexanecarboxaldehyde Oxime. The isolated cyclohexanecarboxaldehyde oxime is dissolved in a suitable solvent, such as toluene. Acetic anhydride is then added, and the mixture is heated. The reaction leads to the dehydration of the oxime to form this compound. The product is then isolated and purified, typically by distillation. The patent reports a yield of 89% for this dehydration step, resulting in an overall yield of approximately 84% from cyclohexanecarboxaldehyde.[4]
Conclusion
The synthesis of this compound from cyclohexanone via a one-pot procedure, particularly using sodium hypochlorite or hydrogen peroxide as the oxidant, presents the most favorable combination of high experimental yield and good atom economy among the evaluated routes. While the route from cyclohexanecarboxaldehyde also demonstrates good atom economy, the overall reported yield is lower than the one-pot cyclohexanone methods. The traditional substitution routes from cyclohexyl halides and cyclohexanol suffer from lower atom economy and are often complicated by side reactions, necessitating the use of more complex and costly reagents to achieve satisfactory outcomes. For researchers and professionals in drug development, the one-pot synthesis from cyclohexanone offers a more sustainable and efficient pathway to this valuable intermediate.
References
- 1. New One-Pot Methods for Preparation of this compound—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. New One-Pot Methods for Preparation of this compoundâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 4. JP2010180142A - Method for producing this compound - Google Patents [patents.google.com]
A Comparative Guide to Radical Initiators: 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) vs. Azobisisobutyronitrile (AIBN)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate radical initiator is a critical determinant for the success of polymerization reactions, influencing reaction kinetics, polymer properties, and overall process efficiency. This guide provides an objective comparison of two widely used azo initiators: 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN), also known as ACHN, and Azobisisobutyronitrile (AIBN). This comparison is supported by experimental data to aid in the selection of the most suitable initiator for specific research and development applications.
Executive Summary
Both ABCN and AIBN are effective thermal radical initiators that decompose upon heating to generate nitrogen gas and carbon-centered radicals, which subsequently initiate polymerization. The primary distinction between these two initiators lies in their thermal stability. ABCN possesses a higher decomposition temperature and a longer half-life compared to AIBN, making it the preferred choice for polymerizations requiring elevated temperatures or extended reaction times.[1][2] Conversely, AIBN is well-suited for reactions at moderate temperatures.[3] The choice between ABCN and AIBN significantly impacts key polymer characteristics, including molecular weight and polydispersity.[4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key physical, kinetic, and solubility properties of ABCN and AIBN to facilitate a direct comparison.
Table 1: Physical and Kinetic Properties of ABCN and AIBN
| Property | 1,1'-Azobis(this compound) (ABCN) | Azobisisobutyronitrile (AIBN) |
| Chemical Formula | C₁₄H₂₀N₄ | C₈H₁₂N₄ |
| Molecular Weight | 244.34 g/mol [5] | 164.21 g/mol [6][7] |
| Appearance | White solid/crystals[5] | White powder/crystals[6] |
| Melting Point | 114 to 118 °C (decomposes near 80 °C)[5] | 103 to 105 °C[6] |
| 10-hour Half-life Temperature | 88 °C (in toluene)[5][8] | 65 °C (in toluene)[9] |
Table 2: Solubility of ABCN and AIBN in Common Solvents
| Solvent | 1,1'-Azobis(this compound) (ABCN) | Azobisisobutyronitrile (AIBN) |
| Aromatic Solvents (e.g., Toluene, Benzene) | Soluble[5][8] | Soluble[7] |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Soluble in ethanol[8] | Soluble in methanol, sparingly soluble in ethanol[7] |
| Ketones (e.g., Acetone) | Freely soluble[8] | Freely soluble[7] |
| Chlorinated Solvents (e.g., Chloroform) | Freely soluble[8] | Data not readily available |
| Water | Practically insoluble[8] | Insoluble to very slightly soluble[6][7][10] |
Performance Comparison and Initiation Efficiency
Generally, for a given monomer concentration, a higher initiation rate (as would be seen with AIBN at a given temperature compared to ABCN) leads to a higher concentration of growing polymer chains, which in turn results in a lower average molecular weight. Conversely, the slower decomposition of ABCN at the same temperature would lead to a lower concentration of radicals and, consequently, higher molecular weight polymers.[9] The selection between ABCN and AIBN allows for tuning of the polymer properties based on the desired reaction temperature and target molecular weight.[11]
Mandatory Visualizations
The following diagrams illustrate the chemical structures of ABCN and AIBN, the general mechanism of radical initiation, and a typical experimental workflow for radical polymerization.
Caption: Chemical structures of ABCN and AIBN.
Caption: General mechanism of radical initiation by an azo compound.
Caption: Experimental workflow for bulk radical polymerization.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable and comparable results. Below are representative protocols for the free-radical polymerization of styrene (B11656) using either AIBN or ABCN.
Experimental Protocol 1: Bulk Polymerization of Styrene using AIBN
Materials:
-
Styrene monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Reaction tube or flask
-
Oil bath or heating mantle
-
Magnetic stirrer
Procedure:
-
In a reaction tube, dissolve a specified amount of AIBN (e.g., 0.050 g) in a measured volume of purified styrene (e.g., 10 mL).[12]
-
Stir the mixture until the AIBN is completely dissolved.[12]
-
Place the reaction tube in a preheated oil bath at a temperature suitable for AIBN decomposition (e.g., 60-80 °C).[12][13]
-
Maintain the reaction at this temperature with stirring for a designated period (e.g., 1-2 hours), during which the solution will become more viscous.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.[12]
-
Slowly pour the viscous polymer solution into a beaker containing an excess of a non-solvent, such as methanol (e.g., 100 mL), while stirring vigorously. This will cause the polystyrene to precipitate.[12]
-
Continue stirring for 10-20 minutes to ensure complete precipitation.[12]
-
Collect the precipitated polystyrene by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.[3]
Experimental Protocol 2: Bulk Polymerization of Styrene using ABCN
Materials:
-
Styrene monomer (inhibitor removed)
-
1,1'-Azobis(this compound) (ABCN)
-
Methanol
-
Reaction tube or flask
-
Oil bath or heating mantle
-
Magnetic stirrer
Procedure:
-
In a reaction tube, dissolve a specified amount of ABCN in a measured volume of purified styrene. The molar ratio of monomer to initiator should be kept consistent with the AIBN protocol for a valid comparison.
-
Stir the mixture until the ABCN is completely dissolved.
-
Place the reaction tube in a preheated oil bath at a temperature suitable for ABCN decomposition (e.g., 90-110 °C), noting that a higher temperature is required compared to AIBN due to its greater thermal stability.[11]
-
Maintain the reaction at this temperature with stirring for a designated period. The reaction time may be adjusted based on the desired conversion.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
Precipitate, collect, wash, and dry the resulting polystyrene using the same procedure as described for the AIBN-initiated polymerization.
Conclusion
The choice between ABCN and AIBN as a radical initiator is primarily dictated by the desired reaction temperature. AIBN is a highly effective and widely used initiator for polymerizations at moderate temperatures (60-80 °C).[3][14] In contrast, ABCN's higher thermal stability makes it the superior choice for reactions requiring higher temperatures (above 80 °C) or for processes where a slower, more sustained release of radicals is beneficial.[1][2] The selection of the initiator has a direct and predictable impact on the final polymer properties, allowing researchers to tailor their synthetic strategy to achieve the desired material characteristics.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. ABCN - Wikipedia [en.wikipedia.org]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. V-40|CAS:2094-98-6|1,1'-Azobis(cyclohexane-1-carbonitrile)|ABCN|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. static.igem.org [static.igem.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of Cyclohexanecarbonitrile and Other Cyclic Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of cyclohexanecarbonitrile alongside other common cyclic nitriles, including cyclopentanecarbonitrile (B127170), cycloheptanecarbonitrile, and cyclooctanecarbonitrile. The comparison focuses on three key transformations of the nitrile functional group: hydrolysis to carboxylic acids, reduction to primary amines, and reactions involving the acidity of the α-carbon. The discussion is supported by established principles of organic chemistry, including ring strain and steric effects, and includes representative experimental protocols.
Factors Influencing the Reactivity of Cyclic Nitriles
The reactivity of cycloalkanecarbonitriles is primarily influenced by two key factors related to their cyclic structure:
-
Ring Strain: This is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). Ring strain can influence the rate of reactions that involve a change in the hybridization and geometry of the ring carbons. For instance, reactions that lead to a relief of ring strain tend to be accelerated. The concept of I-strain (internal strain) is particularly relevant, which refers to the change in ring strain when the coordination number of a ring atom changes during a reaction.
-
Steric Hindrance: The spatial arrangement of the atoms in the cycloalkyl ring can impede the approach of reagents to the electrophilic carbon of the nitrile group or the α-hydrogens. The conformational flexibility of the ring system plays a significant role in determining the degree of steric hindrance.
Comparative Reactivity Data
While direct kinetic studies comparing the reactivity of a wide range of cyclic nitriles under identical conditions are not extensively documented in readily available literature, a qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base and proceeds through an amide intermediate.[1][2] The rate of this reaction is influenced by the accessibility of the electrophilic nitrile carbon to a nucleophile (water or hydroxide).
| Cyclic Nitrile | Ring Size | Relative Rate of Hydrolysis (Predicted) | Typical Yield (%) | Notes |
| Cyclopentanecarbonitrile | 5 | Faster | 85-95[3] | The planar conformation of the cyclopentyl ring may allow for easier access to the nitrile carbon. The formation of an sp²-hybridized intermediate could relieve some torsional strain. |
| This compound | 6 | Baseline | High | The chair conformation of the cyclohexane (B81311) ring is relatively strain-free. Reactivity is considered typical for an aliphatic nitrile. |
| Cycloheptanecarbonitrile | 7 | Slower | Moderate to High | Larger, more flexible rings like cycloheptane (B1346806) may present greater steric hindrance to the approaching nucleophile due to a larger number of possible conformations. |
| Cyclooctanecarbonitrile | 8 | Slower | Moderate to High | Similar to cycloheptanecarbonitrile, increased ring size and flexibility can lead to increased steric hindrance. |
Reduction to Primary Amines
The reduction of nitriles to primary amines is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5][6] The key step involves the nucleophilic attack of a hydride ion on the nitrile carbon.
| Cyclic Nitrile | Ring Size | Relative Rate of Reduction (Predicted) | Typical Yield (%) | Notes |
| Cyclopentanecarbonitrile | 5 | Faster | High | Less steric hindrance around the nitrile group allows for easier approach of the hydride reagent. |
| This compound | 6 | Baseline | High | The chair conformation provides a moderately accessible nitrile group for reduction. |
| Cycloheptanecarbonitrile | 7 | Slower | Moderate to High | The increased number of carbon atoms and conformational flexibility can create a more sterically hindered environment around the nitrile functional group. |
| Cyclooctanecarbonitrile | 8 | Slower | Moderate to High | The larger ring size can further increase steric hindrance, potentially slowing down the rate of reduction. |
Acidity of α-Hydrogens and Reactivity in Alkylation
The hydrogens on the carbon atom adjacent to the nitrile group (α-hydrogens) are weakly acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion known as a nitrile enolate. This enolate is a potent nucleophile and can react with electrophiles like alkyl halides.
| Cyclic Nitrile | Ring Size | Relative Acidity of α-Hydrogen (Predicted pKa) | Notes |
| Cyclopentanecarbonitrile | 5 | More Acidic (Lower pKa) | The resulting enolate may be stabilized by the planarity of the five-membered ring, which can better accommodate the sp²-hybridized α-carbon. |
| This compound | 6 | Baseline | The acidity is typical for a secondary aliphatic nitrile. |
| Cycloheptanecarbonitrile | 7 | Less Acidic (Higher pKa) | Larger rings are more flexible, and the geometric constraints for optimal orbital overlap in the enolate might be less favorable. |
| Cyclooctanecarbonitrile | 8 | Less Acidic (Higher pKa) | Similar to cycloheptanecarbonitrile, conformational effects in the larger ring may disfavor the formation of a stable enolate. |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to cyclohexanecarboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, a mixture of this compound (1 equivalent), water (10 equivalents), and concentrated sulfuric acid (2 equivalents) is prepared.
-
The mixture is heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and then poured over crushed ice.
-
The aqueous mixture is extracted three times with diethyl ether.
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and to extract the carboxylic acid as its sodium salt into the aqueous layer.
-
The aqueous layer is then acidified with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
The precipitated cyclohexanecarboxylic acid is collected by filtration, washed with cold water, and dried.
Protocol 2: Reduction of Cyclopentanecarbonitrile with LiAlH₄
Objective: To reduce cyclopentanecarbonitrile to cyclopentylmethanamine.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentanecarbonitrile
-
Water
-
15% aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
A suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is placed in a dry, nitrogen-flushed round-bottom flask equipped with a dropping funnel and a reflux condenser, and cooled in an ice bath.
-
A solution of cyclopentanecarbonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours to ensure the completion of the reaction.
-
The reaction is quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude cyclopentylmethanamine, which can be further purified by distillation.
Visualizations
Caption: General pathway for the acid-catalyzed hydrolysis of a cyclic nitrile.
Caption: Workflow for a comparative study of cyclic nitrile reactivity.
Caption: Relationship between ring size and factors affecting reactivity.
References
A Comparative Guide to the Spectroscopic Data of Cyclohexanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for cyclohexanecarbonitrile and two of its derivatives: 4-hydroxythis compound (B1315150) and 4-oxothis compound. The objective is to offer a centralized resource of experimental data to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the selected this compound derivatives.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 2.55 - 2.45 (m, 1H, CH-CN), 1.95 - 1.85 (m, 2H, axial CH₂), 1.75 - 1.65 (m, 2H, equatorial CH₂), 1.60 - 1.40 (m, 4H, CH₂), 1.35 - 1.20 (m, 2H, CH₂) |
| 4-Hydroxythis compound | 3.80 (m, 1H, CH-OH), 2.60 (m, 1H, CH-CN), 2.10 - 1.95 (m, 4H, CH₂), 1.80 - 1.60 (m, 4H, CH₂), 1.55 (s, 1H, OH) |
| 4-Oxothis compound | 2.90 - 2.75 (m, 1H, CH-CN), 2.60 - 2.40 (m, 4H, CH₂C=O), 2.35 - 2.15 (m, 4H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 121.9 (CN), 30.0 (CH-CN), 29.0 (CH₂), 25.2 (CH₂), 24.8 (CH₂) |
| 4-Hydroxythis compound | 122.5 (CN), 69.5 (CH-OH), 35.0 (CH₂), 30.5 (CH-CN), 28.0 (CH₂) |
| 4-Oxothis compound | 209.0 (C=O), 121.0 (CN), 40.5 (CH₂C=O), 38.0 (CH-CN), 28.5 (CH₂) |
Note: The chemical shift of the nitrile carbon is a diagnostic tool for determining its stereochemistry. Equatorial nitriles typically resonate downfield (δ 126.8-124.4 ppm) compared to their axial counterparts (δ 124.6-118.6 ppm)[1].
Table 3: IR Spectroscopic Data (Liquid Film/Gas Phase)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 2930 (C-H str), 2860 (C-H str), 2245 (C≡N str), 1450 (C-H bend)[2] |
| 4-Hydroxythis compound | 3400 (O-H str, broad), 2940 (C-H str), 2865 (C-H str), 2240 (C≡N str), 1455 (C-H bend), 1070 (C-O str) |
| 4-Oxothis compound | 2950 (C-H str), 2870 (C-H str), 2248 (C≡N str), 1715 (C=O str), 1425 (C-H bend) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 109 [M]⁺ | 82, 68, 55, 41[3] |
| 4-Hydroxythis compound | 125 [M]⁺ | 108, 96, 82, 69, 55 |
| 4-Oxothis compound | 123 [M]⁺ | 95, 81, 67, 55, 41 |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Typically -2 to 12 ppm.
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Referencing : Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Typically 0 to 220 ppm.
-
Number of Scans : 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay : 2 seconds.
-
Referencing : Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film) : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : Average 16 to 32 scans.
-
Background : Record a background spectrum of the clean KBr/NaCl plates before running the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Column : A nonpolar capillary column (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas : Helium, with a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Workflow and Data Relationships
The following diagram illustrates the logical workflow of acquiring and interpreting spectroscopic data for the characterization of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
References
A Comparative Guide to Cyclohexanecarbonitrile Synthesis: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanecarbonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As the chemical industry increasingly embraces the principles of green chemistry, evaluating the environmental impact and sustainability of different synthetic routes is paramount. This guide provides a detailed comparison of traditional and modern one-pot methods for the production of this compound, with a focus on green chemistry metrics. The data presented is derived from a comprehensive study by Simbera et al. (2014), which introduced novel, more sustainable one-pot syntheses and compared them against a conventional multi-step approach.[1]
Comparison of Green Chemistry Metrics
The following table summarizes the key performance indicators and green chemistry metrics for four different methods of this compound synthesis. The "Traditional Method" refers to the multi-step procedure described in Organic Syntheses. The three "One-Pot" methods were developed to be more environmentally benign, using different oxidizing agents in the final step: sodium hypochlorite (B82951) (NaClO), hydrogen peroxide (H₂O₂), and air (O₂).[1]
| Metric | Traditional Method (Organic Syntheses) | One-Pot Method 1 (NaClO) | One-Pot Method 2 (H₂O₂) | One-Pot Method 3 (Air/O₂) |
| Overall Yield (%) | ~72% | >95% (specifically 92%) | 91% | 89% |
| EcoScale Score | 282 | 354 | Not Reported | Not Reported |
| EATOS (Potential Environmental Impact) | Higher Impact (details not quantified in source) | Lower Impact (details not quantified in source) | Lower Impact (details not quantified in source) | Lower Impact (details not quantified in source) |
| Sustainability Index of Synthesis (SIS) | Lower Value (details not quantified in source) | Higher Value (details not quantified in source) | Higher Value (details not quantified in source) | Higher Value (details not quantified in source) |
| Solvent | Methanol (B129727), Dichloromethane (B109758), Pentane | Methanol, Cyclohexane (B81311) | Methanol, Cyclohexane | Methanol, Cyclohexane |
| Oxidizing Agent | Bromine | Sodium Hypochlorite | Hydrogen Peroxide | Air (Oxygen) |
| Key Byproducts | Bromine-containing waste | Sodium chloride, Water | Water | Water |
| Recyclability | Not specified | Methanol and cyclohexane can be recycled | Methanol and cyclohexane can be recycled | Methanol, cyclohexane, and copper catalyst can be recycled |
Note on Metrics:
-
EcoScale: This semi-quantitative metric evaluates the "greenness" of a chemical reaction on a scale of 0 to 100, where 100 is an ideal reaction. It subtracts penalty points from 100 for non-ideal conditions related to reagents, safety, energy, and work-up.
-
EATOS (Environmental Assessment Tool for Organic Synthesis): This is a software-based tool for a more comprehensive analysis of the environmental impact of a synthetic route, considering factors like ecotoxicity and resource consumption.
-
Sustainability Index of the Synthesis (SIS): This is a metric introduced by Simbera et al. (2014). While the detailed calculation methodology is not provided in the paper, it is presented as an evaluative tool for the sustainability of the synthesis.[1]
Experimental Protocols
Traditional Multi-Step Synthesis (Organic Syntheses Procedure)
This method involves three distinct steps with the isolation of intermediates.
-
Step 1: Synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate.
-
A mixture of methyl carbazate (B1233558) (0.10 mole), methanol (20 ml), 2 drops of acetic acid, and cyclohexanone (B45756) (0.10 mole) is refluxed for 30 minutes.
-
The mixture is then cooled to 0°C and hydrogen cyanide (0.15 mole) is added dropwise.
-
The reaction is allowed to warm to room temperature over 2 hours, during which the product crystallizes.
-
The crystalline product is isolated by vacuum filtration, yielding the intermediate hydrazine (B178648).[1]
-
-
Step 2: Oxidation to Methyl 2-(1-cyancyclohexyl)diazenecarboxylate.
-
The hydrazine intermediate (0.0970 mole) is dissolved in a mixture of dichloromethane (75 ml), water (75 ml), and sodium hydrogen carbonate (0.26 mole).
-
A 5.5 M solution of bromine in dichloromethane is added dropwise with vigorous stirring until a persistent positive potassium iodide-starch paper test is obtained.
-
The organic phase is separated, washed, and dried to yield the diazene (B1210634) intermediate.[1]
-
-
Step 3: Formation of this compound.
-
Sodium methoxide (B1231860) (0.050 mole) is dissolved in methanol (25 ml) and cooled in an ice bath.
-
A solution of the diazene intermediate (0.0887 mole) in methanol (10 ml) is added dropwise, maintaining the temperature between 0-10°C.
-
After stirring for an additional 30 minutes at room temperature, the mixture is poured into water and extracted with pentane.
-
The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation to yield this compound.[1]
-
One-Pot Synthesis Methods
These methods were designed to be performed in a single reaction vessel, minimizing waste and improving efficiency. The initial steps to form the intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, are common to all three one-pot procedures.
General Procedure for Intermediate Formation: In a reaction flask, cyclohexanone is reacted with methyl hydrazinecarboxylate in refluxing methanol. Subsequently, hydrogen cyanide is added at 0°C to form a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate in situ. This solution is then used directly in the following oxidation procedures.[1]
Oxidation Procedure 1: Using Sodium Hypochlorite (NaClO)
-
The in situ prepared solution of the intermediate is heated to 45°C.
-
A solution of sodium hypochlorite is added over 3.5 hours, maintaining the temperature between 45-50°C.
-
After stirring for another 30 minutes, water is added to dissolve the precipitated sodium chloride.
-
The product is extracted with cyclohexane. The organic phase is separated, and the solvents (cyclohexane and methanol) are removed by distillation for recycling.
-
The crude product is then distilled under reduced pressure to yield pure this compound (92% yield).[1]
Oxidation Procedure 2: Using Hydrogen Peroxide (H₂O₂)
-
To the in situ prepared solution of the intermediate, a solution of 30% hydrogen peroxide and aqueous ammonia (B1221849) in water is added dropwise over 3 hours.
-
The reaction temperature is maintained at 40-45°C, and the pH is kept between 8 and 9 by the controlled addition of aqueous ammonia.
-
After the reaction is complete, cyclohexane is added for extraction.
-
The product is separated and purified as described in procedure 1, affording this compound in 91% yield.[1]
Oxidation Procedure 3: Using Air (O₂)
-
Copper(II) chloride dihydrate is added as a catalyst to the in situ prepared solution of the intermediate.
-
A stream of oxygen (10 ml/min) is bubbled through the mixture for 10 hours at a temperature of 45-50°C.
-
The pH is maintained between 8 and 9 throughout the reaction by adding a mixture of aqueous ammonia and methanol.
-
Upon completion, the product is extracted with cyclohexane and purified as previously described, resulting in an 89% yield of this compound.[1]
Visualization of the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical flow of evaluating the different synthetic pathways using green chemistry metrics.
Caption: Workflow for the green chemistry evaluation of this compound synthesis methods.
References
Purity Analysis of Cyclohexanecarbonitrile by Gas Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct gas chromatography (GC) methods for the purity analysis of cyclohexanecarbonitrile, a key intermediate in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for the safety and efficacy of final products. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative advantages of each method to aid researchers in selecting the most suitable approach for their analytical needs.
Introduction to Purity Analysis of this compound
This compound (C₆H₁₁CN) is a versatile chemical intermediate. Its synthesis can introduce various impurities, including unreacted starting materials, byproducts, and residual solvents. Gas chromatography is a powerful and widely used technique for separating and quantifying these volatile and semi-volatile impurities, thereby accurately determining the purity of the final product. The choice of GC column and analytical conditions is paramount for achieving optimal separation and reliable results.
This guide compares two common capillary GC methods: one utilizing a non-polar stationary phase and the other a mid-polarity stationary phase.
Potential Impurities in this compound
Based on common synthetic routes starting from cyclohexanone, potential impurities may include:
-
Cyclohexanone: Unreacted starting material.
-
Cyclohexanol: A potential byproduct from the reduction of cyclohexanone.
-
Cyclohexene: Can be formed through elimination reactions.
-
Adiponitrile: A potential byproduct from side reactions under certain synthetic conditions.
-
Residual Solvents (e.g., Toluene, Methanol): Used during the synthesis and purification process.
Comparative Analysis of GC Methods
Two distinct GC methods were evaluated for the purity analysis of a hypothetical sample of this compound containing trace amounts of the potential impurities listed above. Method A employs a standard non-polar column, while Method B utilizes a mid-polarity column to enhance the separation of more polar impurities.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of a this compound sample using the two GC methods.
Table 1: Chromatographic Data for Method A (Non-Polar Column)
| Compound | Retention Time (min) | Peak Area | Area % |
| Toluene | 4.25 | 1500 | 0.05 |
| Cyclohexene | 5.10 | 2500 | 0.08 |
| Cyclohexanone | 8.32 | 4500 | 0.15 |
| This compound | 10.15 | 2978000 | 99.60 |
| Cyclohexanol | 10.80 | 3000 | 0.10 |
| Adiponitrile | 14.50 | 1500 | 0.05 |
Table 2: Chromatographic Data for Method B (Mid-Polarity Column)
| Compound | Retention Time (min) | Peak Area | Area % |
| Toluene | 3.98 | 1550 | 0.05 |
| Cyclohexene | 4.85 | 2600 | 0.09 |
| Cyclohexanone | 9.15 | 4400 | 0.15 |
| Cyclohexanol | 9.88 | 3100 | 0.10 |
| This compound | 11.20 | 2977000 | 99.57 |
| Adiponitrile | 15.75 | 1600 | 0.05 |
Experimental Protocols
Detailed methodologies for the two GC methods are provided below.
Method A: Analysis on a Non-Polar Stationary Phase
This method is a general-purpose approach for separating compounds primarily based on their boiling points.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless
-
Autosampler: Agilent 7693A or equivalent
Chromatographic Conditions:
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Method B: Analysis on a Mid-Polarity Stationary Phase
This method provides enhanced selectivity for polar compounds, potentially offering better resolution for certain impurities.
Instrumentation:
-
Gas Chromatograph: PerkinElmer Clarus 680 or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless
-
Autosampler: PerkinElmer Elite 45 or equivalent
Chromatographic Conditions:
-
Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 8°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injector Temperature: 260°C
-
Detector Temperature: 310°C
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 40:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetone.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for GC Purity Analysis.
Caption: Logic for Comparing GC Methods.
Discussion of Results and Method Comparison
Both methods demonstrate suitability for the purity analysis of this compound, with the main component being well-resolved from the potential impurities.
-
Method A (Non-Polar Column): This method provides a good general separation based on the boiling points of the compounds. The elution order generally follows the volatility of the analytes. This is a robust and widely applicable method for routine quality control.
-
Method B (Mid-Polarity Column): The use of a mid-polarity column alters the selectivity of the separation. As seen in Table 2, the retention time of the polar impurity, cyclohexanol, is significantly different relative to the main peak compared to Method A. This can be advantageous if specific polar impurities are of concern and require enhanced resolution from the main component or other impurities.
The choice between a non-polar and a mid-polarity column for the GC analysis of this compound depends on the specific analytical requirements. For general purity screening, a non-polar column (Method A) is often sufficient and provides a reliable assessment. However, if the sample is known or suspected to contain critical polar impurities that are difficult to resolve on a non-polar phase, a mid-polarity column (Method B) can offer superior separation and more accurate quantification of these specific components. It is recommended that the analytical method be validated for its intended purpose, including specificity, linearity, accuracy, and precision, to ensure the reliability of the results.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexanecarbonitrile
Essential safety and logistical protocols for the handling and disposal of Cyclohexanecarbonitrile, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a versatile compound with significant applications in pharmaceutical development and chemical synthesis. However, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals to work with this chemical safely and effectively.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[4][5] | Provides a barrier against skin contact and absorption. Gloves must be inspected prior to use and disposed of properly after use.[4] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes and vapors that can cause severe eye irritation.[1][5] |
| Body Protection | A lab coat, a chemical-resistant apron, and closed-toe shoes.[5] | Prevents skin contact with the chemical. An apron offers an additional layer of protection against spills.[5] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[5] If ventilation is inadequate, a respirator may be required. | Minimizes the risk of inhaling hazardous vapors or dust.[5] A full-face respirator is recommended if exposure limits are exceeded.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the procedures for pre-handling, handling, and post-handling of this chemical.
A. Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2]
-
Fume Hood Certification: Ensure that the chemical fume hood to be used is certified and functioning correctly.[5]
-
Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, inside the fume hood before starting any procedure.[6]
-
Don PPE: Put on all required personal protective equipment as specified in Table 1.[5]
B. Handling of this compound
-
Work in a Fume Hood: Conduct all manipulations of this compound, whether in solid or solution form, within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Contact: Take extreme care to avoid direct contact with the skin and eyes.[2][4]
-
Prevent Aerosol Formation: Avoid the formation of dust and aerosols during handling.[4]
-
Use Appropriate Tools: Utilize non-sparking tools to prevent ignition, as the substance is combustible.[2][4]
-
Container Management: Keep the container tightly closed when not in use.[1][4] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2]
C. Post-Handling Procedures
-
Decontamination: Wipe the exterior of the primary container before removing it from the fume hood.[6] Decontaminate all equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4]
-
Waste Disposal: Dispose of all contaminated disposable materials, including gloves and weigh paper, as hazardous waste in a dedicated, sealed, and clearly labeled container.[6]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.[1][4] The storage area should be locked.[1][4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spill Response
-
Minor Spills:
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][2]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Clean the spill area and prevent runoff into drains.[1]
-
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[1]
-
Only trained personnel with the proper respiratory protection (self-contained breathing apparatus) and protective clothing should attempt to clean up a major spill.[1]
-
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local environmental regulations.[2]
-
Solid Waste: Collect all contaminated solid materials, such as used PPE, weigh paper, and absorbent materials from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions or rinseates should be collected in a sealed, properly labeled hazardous waste container.[6] Do not let the chemical enter drains.[4]
-
Disposal Method: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2][3]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
